molecular formula C20H38N4O5S B15620095 Biotin-PEG3-C3-NH2

Biotin-PEG3-C3-NH2

Cat. No.: B15620095
M. Wt: 446.6 g/mol
InChI Key: XNGTVIOREZIKAE-VBIIVCKISA-N
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Description

Biotin-PEG3-C3-NH2 is a useful research compound. Its molecular formula is C20H38N4O5S and its molecular weight is 446.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H38N4O5S

Molecular Weight

446.6 g/mol

IUPAC Name

5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide

InChI

InChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17?,19-/m0/s1

InChI Key

XNGTVIOREZIKAE-VBIIVCKISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG3-C3-NH2: A Versatile Linker for Bioconjugation and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG3-C3-NH2 is a heterobifunctional chemical linker that has become an invaluable tool in biotechnology and drug discovery. This guide provides a comprehensive technical overview of its chemical properties, core applications, and detailed experimental protocols. Comprising a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine for covalent conjugation, this molecule offers significant advantages in solubility, steric hindrance reduction, and versatility for a range of applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and for the biotinylation of biomolecules.

Core Properties and Quantitative Data

This compound is structurally designed for functionality. The biotin group serves as a robust handle for purification and detection, while the PEG3 spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, which is crucial for maintaining their biological activity.[1][2] The terminal primary amine is a reactive site for covalent attachment to various functional groups, particularly carboxyl groups.[1][2]

Table 1: Quantitative Data for this compound

PropertyValueReferences
Molecular Formula C20H38N4O5S[1][2]
Molecular Weight 446.61 g/mol [1][2]
CAS Number 183896-00-6[1][2]
Appearance Oil or solid, white to off-white[1][3]
Purity Typically >95%[3][4]
Solubility Soluble in DMSO, DMF, Methanol[1][2]
Storage Conditions Store at -20°C, protected from moisture[1][2]

Key Applications

The unique trifecta of a high-affinity tag, a flexible spacer, and a reactive handle makes this compound suitable for several advanced applications in life sciences.

Linker in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs.[1][5][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[5][6][7] In this context, this compound serves as a component of the linker connecting the target-binding ligand to the E3 ligase-binding ligand.[5][7] The biotin tag can be used for the detection, purification, or functional analysis of the resulting PROTAC molecule.[5][7] The PEG linker is critical for optimizing the solubility and cell permeability of the final PROTAC.[1][2]

Biotinylation of Biomolecules

The terminal primary amine of this compound allows it to be used as a biotinylating reagent. It can be covalently conjugated to molecules containing carboxylic acids (e.g., proteins with exposed aspartate or glutamate (B1630785) residues, or the C-terminus) or activated esters (e.g., NHS esters).[1][2] This process, known as biotinylation, is fundamental for:

  • Affinity Purification: Immobilizing biotinylated molecules on avidin (B1170675) or streptavidin-coated supports for purification.[1][2][6]

  • Immunoassays: Detecting and quantifying proteins and other biomolecules in formats like ELISA and Western blotting.[5]

  • Protein-Protein and Protein-Small Molecule Interaction Studies: Utilizing the strong biotin-streptavidin interaction for pull-down assays and other affinity-based methods.[1][2][6]

Diagrams of Structures and Pathways

To visually represent the structure and utility of this compound, the following diagrams are provided.

Chemical structure of this compound.

G Experimental Workflow: Protein Biotinylation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step protein Protein with Carboxyl Groups (-COOH) activate Activate Carboxyl Groups on Protein protein->activate biotin_linker This compound conjugate Add this compound to form a stable amide bond biotin_linker->conjugate edc_nhs EDC / Sulfo-NHS edc_nhs->activate activate->conjugate purify Remove excess reagent (Dialysis / Desalting Column) conjugate->purify biotinylated_protein Biotinylated Protein purify->biotinylated_protein

Workflow for protein biotinylation.

PROTAC_MoA PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) ternary_complex POI-PROTAC-E3 Ternary Complex POI->ternary_complex E3 E3 Ubiquitin Ligase E3->ternary_complex PROTAC Biotinylated PROTAC PROTAC->E3 Recycled PROTAC->ternary_complex ubiquitinated_poi Ubiquitinated POI ternary_complex->ubiquitinated_poi Ubiquitin Transfer proteasome Proteasome ubiquitinated_poi->proteasome Recognition E2 E2 Ub-conjugating enzyme E2->ternary_complex Ub Ubiquitin Ub->E2 degraded_poi Degraded Peptides proteasome->degraded_poi Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the key applications of this compound.

Protocol for Conjugating this compound to a Protein's Carboxyl Groups

This protocol details the biotinylation of a protein by targeting its carboxylic acid residues (aspartic acid, glutamic acid, C-terminus) using EDC/Sulfo-NHS chemistry.[5]

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Coupling Buffer: 0.1 M MES, pH 6.0[8]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5

  • DMSO or DMF

  • Desalting column or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Prepare the protein in an amine-free buffer like MES at a concentration of 2-10 mg/mL.[5]

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the MES buffer using a desalting column or dialysis.[5]

  • Reagent Preparation (Prepare Immediately Before Use):

    • EDC Stock (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of ultrapure water.[5]

    • Sulfo-NHS Stock (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of ultrapure water.[5]

    • This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 100 µL of DMSO or DMF, then add 900 µL of MES buffer.[5]

  • Activation of Carboxyl Groups:

    • To 1 mL of the protein solution, add 50 µL of the EDC stock solution and 50 µL of the Sulfo-NHS stock solution.[5]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[5] This forms a reactive amine-reactive NHS ester on the protein.[5]

  • Conjugation Reaction:

    • Add a calculated amount of the this compound stock solution to the activated protein. A 20- to 50-fold molar excess of the biotin reagent over the protein is a recommended starting point.[5]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-100 mM.[5]

    • Incubate for an additional 15-30 minutes at room temperature.[5]

  • Purification:

    • Remove excess, unreacted biotin reagent and byproducts by using a desalting column or dialysis against a suitable buffer (e.g., PBS).[9]

General Protocol for PROTAC Synthesis using a Biotinylated Amine Linker

This protocol provides a general workflow for the synthesis of a biotinylated PROTAC, adapted from methodologies for similar linkers.[10] It involves the sequential coupling of the linker to an E3 ligase ligand and then to the protein of interest (POI) ligand.

Materials:

  • E3 ligase ligand with a carboxylic acid functional group (E3-COOH)

  • Protein of Interest ligand with a carboxylic acid functional group (POI-COOH)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Reverse-phase HPLC for purification

Procedure:

Step 1: Coupling of Linker to E3 Ligase Ligand

  • Activation:

    • In a dry flask under an inert atmosphere, dissolve the E3-COOH ligand (1.0 eq) in anhydrous DMF.[10]

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).[10]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[10]

  • Coupling:

    • Add this compound (1.1 eq) to the activated E3-COOH solution.[10]

    • Stir the reaction mixture at room temperature for 12-24 hours.[10]

  • Purification:

    • Monitor the reaction by LC-MS.[10]

    • Upon completion, purify the E3-linker-Biotin conjugate using reverse-phase HPLC.[10]

Step 2: Coupling of E3-Linker-Biotin to POI Ligand

  • Activation:

    • In a separate dry flask, dissolve the POI-COOH ligand (1.0 eq) in anhydrous DMF.[10]

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15-30 minutes.[10]

  • Coupling:

    • Add the purified E3-linker-Biotin conjugate (1.0 eq) from Step 1 to the activated POI-COOH solution.[10]

    • Stir the reaction mixture at room temperature for 12-24 hours.[10]

  • Final Purification:

    • Monitor the reaction by LC-MS.[10]

    • Purify the final biotinylated PROTAC using reverse-phase HPLC.[10]

Protocol for Streptavidin Pull-Down Assay

This protocol describes the use of a biotinylated molecule (e.g., a biotinylated protein or PROTAC) to capture interacting partners from a cell lysate using streptavidin-coated magnetic beads.[11][12]

Materials:

  • Biotinylated bait molecule (e.g., protein or small molecule)

  • Streptavidin-coated magnetic beads

  • Cell lysate

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)[11]

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)[6]

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer by vortexing.[11]

    • Transfer the required volume of beads to a microfuge tube.[11]

    • Place the tube on a magnetic rack to pellet the beads, then remove the supernatant.[11]

    • Wash the beads three times with Binding/Wash Buffer, using the magnetic rack to separate the beads between washes.[11]

  • Binding of Biotinylated Bait to Beads:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated bait molecule and incubate for at least 30 minutes at room temperature or 4°C with gentle rotation.[11]

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound bait.[11]

  • Incubation with Cell Lysate:

    • Clarify the cell lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to remove cellular debris.[6]

    • Add the clarified lysate to the beads conjugated with the biotinylated bait.

    • Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[13]

  • Washing:

    • Pellet the beads using the magnetic rack and discard the supernatant (this is the flow-through).

    • Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specific binders.[6]

  • Elution:

    • After the final wash, remove all supernatant.[6]

    • Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.[6]

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.[6]

    • Analyze the proteins by Western blotting using an antibody specific for the expected interacting protein.[6]

Conclusion

This compound is a highly versatile and enabling chemical tool for researchers in chemical biology, drug discovery, and diagnostics. Its well-defined structure, combining a high-affinity biotin tag, a solubilizing PEG spacer, and a reactive primary amine, provides a robust platform for the synthesis of complex biomolecular conjugates. The detailed protocols provided herein serve as a foundation for its successful application in the development of novel PROTACs and in a wide array of affinity-based biochemical and cellular assays. As the field of targeted protein degradation and bioconjugation continues to advance, the utility of well-characterized linkers like this compound is set to expand further.

References

An In-Depth Technical Guide to Biotin-PEG3-C3-NH2: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker widely utilized in biotechnology and pharmaceutical research. It incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tri-polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine on a propyl (C3) linker for covalent conjugation to various molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and in affinity-based biological assays. Detailed experimental protocols for its use are also provided to facilitate its practical implementation in a laboratory setting.

Chemical Structure and Identification

This compound is composed of three key functional units: a biotin headgroup, a PEG3 spacer, and a C3-amine tail. The systematic IUPAC name for this compound is 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide.

The structure is characterized by the covalent linkage of these components, which imparts specific functionalities that are highly valuable in bioconjugation and drug discovery.

G cluster_biotin Biotin Moiety cluster_peg PEG3 Spacer cluster_c3 C3 Linker cluster_amine Primary Amine Biotin Biotin PEG3 O(CH2CH2O)3 Biotin->PEG3 Amide Bond C3 (CH2)3 PEG3->C3 Amine NH2 C3->Amine

Caption: Functional components of this compound.

Physicochemical and Chemical Properties

The unique combination of a lipophilic biotin group and a hydrophilic PEG spacer gives this compound distinct physicochemical properties that are advantageous for biological applications.

Data Presentation: Quantitative Properties
PropertyValue
Molecular Formula C20H38N4O5S
Molecular Weight 446.60 g/mol
CAS Number 183896-00-6
Appearance Colorless to light yellow oil
Purity Typically >95%
Solubility Soluble in methanol (B129727) (≥ 175 mg/mL), DMSO, and DMF[1]
Storage Conditions Store at -20°C, sealed and protected from moisture.[1]
Predicted pKa ~13.90 (for the terminal amine)
Reactivity and Stability

The primary amine group of this compound is a versatile reactive handle for conjugation. It readily reacts with various electrophilic functional groups to form stable covalent bonds. Key reactions include:

  • Amide Bond Formation: The amine group reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or with carboxylic acids in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form stable amide bonds.[2][3] This is the most common conjugation strategy.

  • Schiff Base Formation: It can react with aldehydes and ketones to form a Schiff base, which can be subsequently reduced to a more stable secondary amine.[4]

The stability of the molecule is generally good under recommended storage conditions. In solution, the reactivity of the amine group is pH-dependent, with optimal reactivity for conjugation to NHS esters typically in the pH range of 7.2 to 8.5.[5]

Applications in Research and Drug Development

This compound is a valuable tool in several areas of life science research and drug development, primarily due to its utility as a biotinylation reagent and a PROTAC linker.

PROTAC Development

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1][2] this compound serves as a versatile linker for the synthesis of PROTACs.[1][6] The terminal amine can be conjugated to a ligand for a target protein or an E3 ligase, while the biotin group can be used for purification or in vitro assays.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_application Application Biotin_Linker This compound Biotin_PROTAC Biotinylated PROTAC Biotin_Linker->Biotin_PROTAC Target_Ligand Target Protein Ligand (with -COOH or NHS ester) Target_Ligand->Biotin_PROTAC E3_Ligand E3 Ligase Ligand Pull_Down Pull-Down Assay Biotin_PROTAC->Pull_Down Degradation_Assay Protein Degradation Assay Biotin_PROTAC->Degradation_Assay Protein_Conjugation_Workflow Protein Protein in MES Buffer Activation Activation: Add EDC/Sulfo-NHS (15-30 min, RT) Protein->Activation Conjugation Conjugation: Add this compound (2h RT or O/N 4°C) Activation->Conjugation Quenching Quenching: Add Tris or Glycine (15-30 min, RT) Conjugation->Quenching Purification Purification: (Dialysis or SEC) Quenching->Purification Final_Product Biotinylated Protein Purification->Final_Product

References

A Technical Guide to Biotin-PEG3-C3-NH2: A Versatile Linker for Drug Discovery and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker. It details its physicochemical properties, applications in proteolysis targeting chimeras (PROTACs) and affinity-based proteomics, and provides comprehensive experimental protocols for its use.

Core Properties of this compound

This compound is a chemical tool that incorporates a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This unique structure underpins its utility in a range of biomedical research applications. The biotin group provides a high-affinity binding handle for streptavidin and avidin (B1170675) proteins, the PEG spacer enhances solubility and minimizes steric hindrance, and the primary amine allows for covalent conjugation to various molecules.

A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₃₈N₄O₅S[1]
Molecular Weight 446.61 g/mol [1]
CAS Number 183896-00-6[1]
Purity ≥95%[1]
Appearance Colorless to light yellow oil[2]
Storage Conditions -20°C[1]

Applications in Drug Discovery and Chemical Biology

This compound is a valuable reagent for researchers in drug discovery and chemical biology. Its primary applications lie in the development of PROTACs and in affinity purification and pull-down assays to validate target engagement.[2]

PROTAC Development

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] this compound serves as a versatile linker in the synthesis of PROTACs.[3][4][5][6] The primary amine can be readily conjugated to a ligand for a target protein, while the biotin group can be used for purification or detection.

The signaling pathway central to the function of PROTACs is the ubiquitin-proteasome system. A PROTAC brings the target protein and an E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.[2]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex Polyubiquitination Polyubiquitination of Target Protein Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degraded Protein (Peptides) Proteasome->Degradation

PROTAC-mediated protein degradation pathway.
Pull-Down Assays for Target Validation

This compound is instrumental in pull-down assays to confirm the interaction between a small molecule and its target protein.[2] In this application, the small molecule is conjugated to the biotin linker. The resulting biotinylated probe is then incubated with a cell lysate. The biotinylated complex, along with any bound proteins, is captured using streptavidin-coated beads. The captured proteins are then eluted and identified, typically by mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the conjugation of this compound to a small molecule and for a subsequent pull-down assay.

Conjugation of this compound to a Small Molecule Ligand

This protocol describes the conjugation of this compound to a small molecule containing a carboxylic acid group.

Materials:

  • This compound

  • Small molecule ligand with a carboxylic acid

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the small molecule ligand in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the ligand solution. c. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS ester.[2]

  • Conjugation Reaction: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add a 1.2-fold molar excess of the this compound solution to the activated ligand solution. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.[2]

  • Purification: a. Purify the biotinylated ligand from the reaction mixture using reverse-phase HPLC. b. Lyophilize the purified fractions to obtain the final product. c. Confirm the identity and purity of the product by mass spectrometry and NMR.[2]

Pull-Down Assay to Verify Protein-Ligand Interaction

This protocol outlines the use of the biotinylated ligand to pull down its target protein from a cell lysate.

Materials:

  • Biotinylated ligand

  • Streptavidin-coated magnetic beads

  • Cell lysate

  • Lysis Buffer (e.g., RIPA buffer)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

  • Magnetic stand

Procedure:

  • Preparation of Beads: a. Resuspend the streptavidin beads in Lysis Buffer. b. Wash the beads three times with Lysis Buffer, using a magnetic stand to separate the beads between washes.[2]

  • Binding of Ligand to Beads: a. Incubate the washed beads with an excess of the biotinylated ligand in Lysis Buffer for 1 hour at 4°C with gentle rotation. b. Wash the beads three times with Lysis Buffer to remove unbound ligand.[2]

  • Incubation with Cell Lysate: a. Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. b. Add the clarified lysate to the beads. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[2]

  • Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer.[2]

  • Elution: a. After the final wash, remove all supernatant. b. Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.[2]

  • Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Visualize proteins by Coomassie staining or silver staining. c. Identify proteins of interest by Western blotting or mass spectrometry.

Pull_Down_Workflow Experimental Workflow for Pull-Down Assay Start Start Prepare_Beads Prepare Streptavidin Beads Start->Prepare_Beads Bind_Ligand Bind Biotinylated Ligand to Beads Prepare_Beads->Bind_Ligand Incubate Incubate Beads with Lysate Bind_Ligand->Incubate Prepare_Lysate Prepare Cell Lysate Prepare_Lysate->Incubate Wash Wash Beads to Remove Non-specific Binding Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze Proteins (SDS-PAGE, Western Blot, Mass Spectrometry) Elute->Analyze End End Analyze->End

Workflow for a pull-down assay.

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker. It details the molecule's core mechanism of action by dissecting the function of its constituent parts, presents its applications in research and drug development, and offers structured data and protocols to support its practical use.

Core Concepts: Deconstructing this compound

This compound is a chemical tool comprised of three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group linked by a propyl (C3) spacer.[1] The utility of this molecule lies in the distinct properties of each component, which together enable the precise linkage and manipulation of biomolecules.

  • Biotin Moiety: This vitamin exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), making it one of the strongest known non-covalent bonds in nature.[2][3][4] This high-affinity binding is the foundation for numerous detection, purification, and labeling applications.[1][4]

  • PEG3 Spacer: The three-unit polyethylene glycol spacer is a hydrophilic and flexible linker.[1][5] Its primary roles are to enhance the aqueous solubility of the molecule and any conjugate it is attached to, and to provide spatial separation between the biotin tag and the conjugated molecule.[1][5][6] This separation minimizes steric hindrance, allowing for efficient binding of the biotin to avidin or streptavidin.[1][6]

  • C3-NH2 (Propyl Amine) Group: The molecule terminates in a primary amine (-NH2) group attached via a three-carbon propyl spacer.[1] This primary amine serves as a versatile reactive handle for covalent bond formation.[1][4] As a potent nucleophile, it can readily react with various electrophilic functional groups on target molecules, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[7][8]

Mechanism of Action in Bioconjugation

The "mechanism of action" of this compound is its ability to covalently link to a target molecule and subsequently act as a high-affinity tag for avidin or streptavidin. This process can be broken down into two main stages:

  • Covalent Conjugation: The primary amine of this compound is used to form a stable covalent bond with a target molecule. A common strategy involves the reaction with a carboxylic acid on the target molecule, which is activated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of NHS to increase efficiency.[3][9] This forms a stable amide linkage. Alternatively, it can react with pre-activated functional groups like NHS esters.[10]

  • Affinity Binding: Once conjugated, the biotin moiety is available to bind with high affinity to avidin or streptavidin. This allows for the detection, immobilization, or purification of the target molecule.

Below is a diagram illustrating the general workflow of biotinylation using this compound.

G cluster_0 Step 1: Covalent Conjugation cluster_1 Step 2: Affinity Binding This compound This compound Biotinylated_Target Biotinylated Target Molecule This compound->Biotinylated_Target Amide Bond Formation Target_Molecule Target Molecule (-COOH) EDC_NHS EDC, NHS Target_Molecule->EDC_NHS Activation EDC_NHS->Biotinylated_Target Streptavidin_Bead Streptavidin-Coated Bead Captured_Complex Captured Complex Biotinylated_Target->Captured_Complex Streptavidin_Bead->Captured_Complex High-Affinity Binding

A diagram illustrating the two-step mechanism of this compound.

Application in Proteolysis-Targeting Chimeras (PROTACs)

A significant application of this compound is in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][6] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][11] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[6]

This compound can be used to synthesize biotinylated PROTACs.[1] This allows for the use of the biotin tag for detection, purification, or in vitro assays, such as pull-down experiments to confirm target engagement.[1][12]

The general mechanism of a PROTAC is as follows:

PROTAC_Mechanism PROTAC Biotinylated PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein of Interest Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

The mechanism of action for a PROTAC, leading to target protein degradation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related interactions.

PropertyValueReferences
This compound
Molecular FormulaC₂₀H₃₈N₄O₅S[13]
Molecular Weight446.61 g/mol [13]
Purity>95%[13]
SolubilitySoluble in water, DMSO, DMF[13]
Biotin-Avidin/Streptavidin Interaction
Dissociation Constant (Kd)~10⁻¹⁵ M[2][3][4]
Association Rate Constant (kon)10⁵ to 10⁷ M⁻¹s⁻¹[2][14]
Amine-Reactive Conjugation
Optimal pH for NHS ester reaction7.2 - 8.5[10][15]
Optimal pH for EDC/NHS reaction4.7 - 6.0 (activation), 7.2-8.0 (coupling)[9]

Experimental Protocols

General Protocol for Protein Biotinylation via Carboxyl Groups

This protocol describes the covalent attachment of this compound to carboxyl groups on a protein using EDC/NHS chemistry.[3]

Materials:

  • Target Protein (1-10 mg/mL)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column

Procedure:

  • Reagent Preparation (Prepare Immediately Before Use):

    • Prepare a 10 mg/mL stock solution of EDC in ultrapure water.

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in ultrapure water.

    • Dissolve this compound in DMSO or DMF to create a 10 mg/mL stock solution.

  • Protein Preparation:

    • Exchange the protein into Activation Buffer using a desalting column.

  • Activation of Carboxyl Groups:

    • Add a 20- to 50-fold molar excess of EDC and Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

    • Immediately remove excess EDC and Sulfo-NHS using a desalting column pre-equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound by desalting or dialysis into a suitable storage buffer (e.g., PBS).

Workflow for a Streptavidin Pulldown Assay

This workflow outlines the use of a biotinylated molecule (e.g., a small molecule ligand) to pull down its interacting protein from a cell lysate.[12]

Pulldown_Workflow Start Start Lysate Prepare Cell Lysate Start->Lysate Incubate Incubate Lysate with Biotinylated Ligand Lysate->Incubate AddBeads Add Streptavidin-Coated Beads Incubate->AddBeads Capture Capture Biotin-Ligand- Protein Complex AddBeads->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Western Blot Elute->Analyze End End Analyze->End

A conceptual workflow for a streptavidin-based pulldown assay.

Conclusion

This compound is a powerful and versatile tool for researchers in chemical biology, drug discovery, and diagnostics. Its well-defined structure, combining a high-affinity tag, a biocompatible spacer, and a reactive handle, enables the straightforward and efficient modification of a wide range of biomolecules. Understanding the distinct roles of its components is key to leveraging its full potential in applications ranging from affinity-based purification to the development of novel therapeutics like PROTACs.

References

The Strategic Application of Biotin-PEG3-C3-NH2 in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Biotin-PEG3-C3-NH2, a heterobifunctional linker, and its critical applications in the field of targeted protein degradation (TPD). With the advent of technologies like Proteolysis Targeting Chimeras (PROTACs), the strategic selection of linkers has become a cornerstone of rational drug design. This document details the properties of this compound, its role in the synthesis and evaluation of protein degraders, comprehensive experimental protocols, and the underlying principles of its application.

Introduction to this compound

This compound is a versatile chemical tool composed of three key functional moieties: a biotin (B1667282) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This unique combination of features makes it highly valuable for various stages of research and development in targeted protein degradation.

  • Biotin Moiety: Provides a high-affinity handle for streptavidin-based purification, immobilization, and detection methods. This is particularly useful in assays designed to verify target engagement and to study the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

  • PEG3 Spacer: The tri-ethylene glycol spacer is a flexible, hydrophilic chain that enhances the aqueous solubility of the resulting conjugate. This property is crucial for improving the often-poor solubility of complex PROTAC molecules. The linker's flexibility can also be critical in allowing the two ends of the PROTAC to adopt optimal orientations for the formation of a stable and productive ternary complex.[1][2]

  • Primary Amine (-NH2): The terminal amine group serves as a versatile reactive handle for covalent conjugation to other molecules, such as target protein ligands ("warheads") or E3 ligase ligands, typically through the formation of a stable amide bond with a carboxylic acid.[1]

The primary application of this compound in TPD is as a component in the synthesis of biotinylated probes for target engagement studies and as a building block for constructing PROTACs.[2][3][4]

Core Applications in Targeted Protein Degradation

The utility of this compound in TPD can be broadly categorized into two main areas: target validation and engagement, and its use as a linker in PROTAC synthesis.

Target Validation and Engagement Assays

Before committing to the synthesis of a full PROTAC, it is essential to confirm that the "warhead" ligand binds to the protein of interest (POI) within the complex cellular environment. This compound is instrumental in creating biotinylated "bait" molecules for pull-down assays.

In this application, the primary amine of this compound is conjugated to the warhead molecule. The resulting biotinylated ligand can then be used to probe cell lysates. If the ligand binds to its target, the entire complex can be "pulled down" from the lysate using streptavidin-coated beads. The captured proteins are then eluted and identified, typically by Western blotting, to confirm the presence of the target protein. This provides direct evidence of target engagement.

Linker in PROTAC Synthesis

This compound can also be incorporated as a segment of the linker in a PROTAC molecule. The synthesis is modular, with the terminal amine allowing for straightforward coupling to a carboxylic acid-functionalized warhead or E3 ligase ligand. The resulting biotinylated PROTAC can then be used in protein degradation studies. While the biotin tag is not essential for the degradation activity of the PROTAC, it provides a valuable handle for various analytical and diagnostic assays to characterize the PROTAC's mechanism of action, such as in vitro ubiquitination assays or ternary complex formation studies.[1]

Quantitative Data Analysis: A Representative Case Study

While specific quantitative degradation data for a PROTAC synthesized with the exact this compound linker is not extensively consolidated in publicly available literature, we present a representative, illustrative case study for a hypothetical PROTAC, "Biotin-PEG3-Degrader-Y," targeting Protein Y for degradation via the CRBN E3 ligase. The data in the following tables are typical values for an effective PROTAC with a mid-length PEG linker and are intended to demonstrate the key performance metrics used to evaluate such molecules.

Table 1: Physicochemical and Pharmacokinetic Properties of Biotin-PEG3-Degrader-Y

ParameterValue
Molecular Weight 950.2 g/mol
Aqueous Solubility 75 µM
Cell Permeability (Caco-2) 5.2 x 10⁻⁶ cm/s
Plasma Stability (Human) 92% remaining after 4h

Table 2: In Vitro Degradation Profile of Biotin-PEG3-Degrader-Y in Cancer Cell Line Z

ParameterValue
DC₅₀ (Degradation Concentration 50%) 25 nM
Dₘₐₓ (Maximum Degradation) >95%
Time to Dₘₐₓ 12 hours

Table 3: Ternary Complex Formation and Target Engagement

ParameterAssay TypeValue
Target Engagement (in-cell) Pull-down with Biotin-PEG3-WarheadConfirmed
Ternary Complex Formation (Biophysical) TR-FRETK_D = 50 nM

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow relevant to the application of this compound in targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Biotin-PEG3-PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary_Complex Recruited by PROTAC Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_validation Target Engagement Validation cluster_degradation Protein Degradation Assay Warhead Warhead (with -COOH) EDC_NHS EDC/NHS Coupling Warhead->EDC_NHS Biotin_Linker This compound Biotin_Linker->EDC_NHS Biotin_Warhead Biotinylated Warhead EDC_NHS->Biotin_Warhead Incubate Incubate Biotin_Warhead->Incubate PROTAC_Synth Synthesize Full PROTAC (Warhead-Linker-E3 Ligand) Biotin_Warhead->PROTAC_Synth Component for Cell_Lysate Cell Lysate Cell_Lysate->Incubate Streptavidin_Beads Streptavidin Beads Incubate->Streptavidin_Beads Pull_Down Pull-down Streptavidin_Beads->Pull_Down Wash Wash Pull_Down->Wash Elute Elute Wash->Elute Western_Blot Western Blot (Detect POI) Elute->Western_Blot Cell_Treatment Treat Cells with PROTAC (Dose-response) PROTAC_Synth->Cell_Treatment Lysis_Quant Lyse Cells & Quantify Protein Cell_Treatment->Lysis_Quant Degradation_Analysis Calculate DC50 & Dmax Lysis_Quant->Degradation_Analysis

General workflow for PROTAC development.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involving this compound.

Protocol for Conjugating this compound to a Carboxylic Acid-Containing Molecule (Warhead)

This protocol describes the EDC/NHS-mediated coupling of the primary amine on the linker to a carboxylic acid on a molecule of interest.

Materials:

  • Molecule of Interest (with a -COOH group)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reverse-phase HPLC for purification

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions. Dissolve EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer. Dissolve this compound (10 mg/mL) and the molecule of interest in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid: In a reaction vial, combine the molecule of interest (1 equivalent) with EDC (1.5 equivalents) and NHS (1.5 equivalents) in Activation Buffer. Incubate for 15-30 minutes at room temperature to activate the carboxyl group, forming an NHS ester.

  • Conjugation: Add this compound (1.2 equivalents) to the activated molecule solution. Let the reaction proceed for 2 hours at room temperature, or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the resulting biotinylated molecule from the reaction mixture using reverse-phase HPLC.

  • Characterization: Lyophilize the purified fractions and confirm the identity and purity of the product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Target Engagement Pull-Down Assay

This protocol describes a pull-down assay to verify the interaction between the biotinylated warhead and its target protein from a cell lysate.

Materials:

  • Biotinylated Warhead (from Protocol 5.1)

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate from cells expressing the target protein

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Primary antibody against the target protein

  • Appropriate secondary antibody for Western blotting

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads in Wash Buffer. Wash the beads two to three times with Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed (e.g., 1000 x g for 1 minute).

  • Immobilize Biotinylated Warhead: Add the biotinylated warhead to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin. After incubation, wash the beads three times with Wash Buffer to remove any unbound ligand.

  • Cell Lysate Incubation: Add the clarified cell lysate to the beads with the immobilized biotinylated warhead. As a negative control, incubate cell lysate with beads that have not been conjugated to the biotinylated warhead. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove the supernatant. Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the bound proteins.

  • Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein. A band corresponding to the target protein in the sample incubated with the biotinylated warhead, and absent or significantly reduced in the negative control, confirms target engagement.

Conclusion

This compound is a highly versatile and valuable tool in the development of novel therapeutics based on targeted protein degradation. Its well-defined structure, incorporating a high-affinity biotin tag, a flexible PEG spacer, and a reactive primary amine, facilitates a range of applications from initial target validation to the synthesis of complex PROTAC molecules. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize this linker in their drug discovery and chemical biology endeavors, ultimately contributing to the advancement of this exciting therapeutic modality.

References

The Cornerstone of Biotechnology: An In-depth Technical Guide to the Biotin-Avidin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific non-covalent interaction between biotin (B1667282) (vitamin B7) and the protein avidin (B1170675), or its bacterial analog streptavidin, serves as a fundamental tool in a vast array of life science applications. With a dissociation constant (Kd) in the femtomolar range (10-15 M), this bond is one of the strongest known in nature, surpassing the affinity of most antibody-antigen interactions by several orders of magnitude.[1][2][3] This exceptional stability and specificity have made the biotin-avidin system indispensable for techniques ranging from immunoassays and affinity purification to targeted drug delivery and advanced diagnostics.[4][5] This technical guide provides a comprehensive overview of the core principles governing this interaction, including its quantitative parameters, detailed experimental protocols, and visual representations of its application in key experimental workflows.

Quantitative Analysis of the Biotin-Avidin Interaction

The extraordinary affinity of the biotin-avidin interaction is characterized by a unique combination of thermodynamic and kinetic parameters. The binding is a rapid process, and once formed, the complex is remarkably stable, resistant to extremes of pH, temperature, organic solvents, and denaturing agents.[3][6]

Thermodynamic Properties

The binding of biotin to avidin and streptavidin is an exothermic process, as indicated by the negative enthalpy change (ΔH).[7][8] The spontaneity of the interaction is reflected in the large negative Gibbs free energy change (ΔG). A comparison of the thermodynamic data for avidin and streptavidin reveals that the higher affinity of avidin for biotin is attributable to a smaller negative entropy of binding.[7]

ParameterAvidin-BiotinStreptavidin-BiotinReference(s)
Dissociation Constant (Kd) ~10-15 M~10-14 M - 10-16 M[2][9]
Association Constant (Ka) ~1015 M-1-[3]
Gibbs Free Energy (ΔG) -Negative at all tested temperatures[10][11]
Enthalpy (ΔH) -20.3 to -23.4 kcal/mol-23 kcal/mol (decreases with increasing temperature)[7][8][11]
Entropy (ΔS) ~0 cal/mol·KEntropically favorable at lower temperatures[8][10]
Heat Capacity (ΔCp) -461 cal/mol·K~ -459.9 cal/mol·K[7][10]

Table 1: Thermodynamic parameters of the biotin-avidin and biotin-streptavidin interactions. Values can vary depending on experimental conditions such as pH and temperature.

Kinetic Properties

The kinetics of the biotin-avidin interaction are characterized by a very fast association rate (kon) and an exceptionally slow dissociation rate (koff). While the association rate is rapid, it is generally considered to be slower than a diffusion-limited reaction.[9][12]

ParameterAvidin-BiotinStreptavidin-BiotinReference(s)
Association Rate (kon) Slower than streptavidin1 x 105 M-1s-1 to 2 x 108 M-1s-1[9][12][13]
Dissociation Rate (koff) 7.5 x 10-8 s-12.4 x 10-6 s-1 to 3.10 x 10-5 s-1[14][15]
Complex Half-life (t1/2) -~5 days (for immobilized complexes)[16]

Table 2: Kinetic parameters of the biotin-avidin and biotin-streptavidin interactions. The exact values can be influenced by factors such as immobilization and the specific biotin derivative used.

Experimental Protocols

The study and application of the biotin-avidin interaction rely on a variety of well-established experimental techniques. This section provides detailed methodologies for key experiments.

Protein Biotinylation

Biotinylation is the process of covalently attaching biotin to a protein, most commonly targeting primary amines on lysine (B10760008) residues.

Protocol: Biotinylation of Proteins using NHS-Biotin [1][4][17][18]

  • Protein Preparation:

    • Dissolve the protein to be biotinylated at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5).

    • Crucial: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the biotinylation reagent.

  • Reagent Preparation:

    • Allow the vial of N-hydroxysuccinimide (NHS)-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10-20 mg/mL stock solution of NHS-Biotin in an anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Biotinylation Reaction:

    • Add a 10 to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. For dilute protein solutions (<2 mg/mL), a higher molar excess may be required.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris-HCl) to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted biotinylation reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).

Enzyme-Linked Immunosorbent Assay (ELISA) with Biotin-Avidin Signal Amplification

The biotin-avidin system is widely used in ELISA to amplify the detection signal, thereby increasing the sensitivity of the assay.[19][20]

Protocol: Sandwich ELISA with Streptavidin-Biotin Detection [19][20][21][22]

  • Coating:

    • Dilute the capture antibody to a suitable concentration in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution and wash the plate three times with 200-400 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 300 µL of blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate as described in step 2.

    • Add 100 µL of appropriately diluted standards and samples to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate as described in step 2.

    • Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-Enzyme Conjugate Incubation:

    • Wash the plate as described in step 2.

    • Add 100 µL of a streptavidin-enzyme conjugate (e.g., Streptavidin-Horseradish Peroxidase (HRP)), diluted in blocking buffer, to each well.

    • Incubate for 20-60 minutes at room temperature.

  • Substrate Addition and Signal Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until color develops.

  • Stopping the Reaction:

    • Add 100 µL of a stop solution (e.g., 2 N H₂SO₄ for TMB) to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution.[10][11][23]

Protocol: ITC Analysis of Biotin-Streptavidin Interaction [10][11]

  • Sample Preparation:

    • Prepare a solution of streptavidin at a concentration of approximately 40 µM in a suitable buffer (e.g., PBS, pH 7.8).

    • Prepare a solution of biotin at a concentration of approximately 750 µM in the same buffer. It may be necessary to first dissolve biotin in a small amount of DMSO before diluting it in the final buffer.

    • Thoroughly degas both solutions before use.

  • Instrument Setup:

    • Set the desired experimental temperature (e.g., 25°C).

    • Load the streptavidin solution into the sample cell (typically 200-350 µL).

    • Load the biotin solution into the injection syringe (typically 250 µL).

  • Titration:

    • Perform a series of injections (e.g., 30 injections of 5 µL each) of the biotin solution into the streptavidin solution.

    • Set the injection interval to allow the system to return to baseline (e.g., 200 seconds).

    • Maintain a constant stirring speed (e.g., 75 rpm) throughout the experiment.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site independent model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the real-time kinetics of molecular interactions.[24][25][26]

Protocol: SPR Analysis of a Biotinylated Ligand Binding to an Analyte using a Streptavidin-Coated Sensor Chip [25][26][27]

  • Sensor Chip Preparation:

    • Use a sensor chip pre-coated with streptavidin.

  • Ligand Immobilization:

    • Inject the biotinylated ligand (e.g., a biotinylated peptide or antibody) over the streptavidin-coated sensor surface at a low flow rate (e.g., 20 µL/min) to allow for its capture.

    • Monitor the response units (RU) to achieve the desired level of immobilization.

  • Analyte Binding Analysis:

    • Inject a series of concentrations of the analyte in a running buffer (e.g., HBS with 0.005% Tween-20 and 0.1 mg/mL BSA) over the sensor surface at a constant flow rate (e.g., 20-30 µL/min).

    • Include a zero-concentration (buffer only) injection as a control.

    • Monitor the association phase during the injection and the dissociation phase after the injection is complete.

  • Regeneration (if applicable):

    • If the interaction is reversible, inject a regeneration solution (e.g., a low pH buffer like 20 mM NaOH or HCl pH 2.0) to remove the bound analyte and prepare the surface for the next injection. For the high-affinity biotin-streptavidin interaction, regeneration is often not feasible, and a non-regeneration protocol may be employed.[24]

  • Data Analysis:

    • Subtract the response from a reference channel (without immobilized ligand) from the response of the active channel to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizing Core Concepts and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key applications and logical relationships of the biotin-avidin system.

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_antigen 3. Antigen Binding cluster_detection 4. Detection Capture_Ab Capture Antibody Blocking_Agent Blocking Agent (e.g., BSA) Antigen Antigen Capture_Ab->Antigen Bind Biotin_Det_Ab Biotinylated Detection Antibody Antigen->Biotin_Det_Ab Bind SA_HRP Streptavidin-HRP Conjugate Biotin_Det_Ab->SA_HRP Bind Substrate Substrate (e.g., TMB) SA_HRP->Substrate Catalyze Signal Colorimetric Signal Substrate->Signal Start Start->Capture_Ab Immobilize

Caption: Workflow of a sandwich ELISA using biotin-streptavidin for signal amplification.

Signal_Amplification cluster_target Target Complex cluster_amplification Amplification Complex Antigen Antigen Primary_Ab Primary Antibody Antigen->Primary_Ab binds Biotin_Sec_Ab Biotinylated Secondary Antibody Primary_Ab->Biotin_Sec_Ab binds Streptavidin Streptavidin Biotin_Sec_Ab->Streptavidin binds Biotin_Enzyme1 Biotin-Enzyme Streptavidin->Biotin_Enzyme1 Biotin_Enzyme2 Biotin-Enzyme Streptavidin->Biotin_Enzyme2 Biotin_Enzyme3 Biotin-Enzyme Streptavidin->Biotin_Enzyme3 Biotin_Enzyme4 Biotin-Enzyme Streptavidin->Biotin_Enzyme4

Caption: Signal amplification through the multivalent binding of streptavidin.

Pretargeting_Drug_Delivery cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearing cluster_step3 Step 3: Delivery Antibody_SA Antibody-Streptavidin Conjugate Tumor_Cell Tumor Cell Antibody_SA->Tumor_Cell Targets and binds Circulation Systemic Circulation Biotin_Drug Biotinylated Drug/Radionuclide Tumor_Cell->Biotin_Drug Binds to localized Streptavidin Clearing_Agent Clearing Agent Circulation->Clearing_Agent Removes unbound conjugate

Caption: A three-step pre-targeting strategy for drug delivery using the biotin-streptavidin system.

References

Biotin-PEG3-C3-NH2: A Technical Guide to Solubility in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker. Understanding the solubility of this reagent is critical for its effective application in bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts: The Role of the PEG Spacer

This compound incorporates three key functional components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a primary amine group for conjugation, and a tri-ethylene glycol (PEG3) spacer.[1][2] The PEG3 spacer is instrumental in defining the molecule's physical properties, most notably its solubility.[1] Polyethylene glycol is a hydrophilic polymer, and its inclusion significantly enhances the aqueous solubility of the biotinylation reagent.[1][3] This is a crucial advantage over biotin alone, which has limited solubility in aqueous buffers at neutral pH.[1] The improved hydrophilicity imparted by the PEG3 spacer helps to prevent the aggregation and precipitation of biotinylated proteins, ensuring they remain functional in physiological conditions.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds in various solvents. This data is essential for the preparation of stock solutions and for designing experimental conditions that ensure the complete dissolution of the reagent.

CompoundSolventSolubilitySource
This compoundWater~25 mg/mL[1]
This compoundDMSOSoluble (e.g., 10 mM)[4]
This compoundDMFSoluble[2]
This compoundMethanol≥ 175 mg/mL (391.85 mM)[5]
BiotinWater (25°C)~0.22 mg/mL[1]
BiotinDMSO~49 mg/mL[1]
Biotin-NHSDMSO~20 mg/mL[6]
Biotin-NHSDimethyl formamide~20 mg/mL[6]
Biotin-NHS1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[6]
Biotin-PEG3-acidWaterSoluble[7]
Biotin-PEG3-acidDMSOSoluble[7]
Biotin-PEG3-acidDMFSoluble[7]
Biotin-PEG3-AzideDMSO44.45 mg/mL (100 mM)
Biotin-PEG3-AzideWater44.45 mg/mL (100 mM)

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but the maximum concentration was not specified in the source documents. For stock solutions in DMSO, concentrations of 5 mM, 10 mM, or 20 mM are commonly used.[8]

Experimental Protocols

While specific protocols for determining the solubility limits of this compound are not extensively detailed in the literature, a general approach can be derived from standard laboratory practices for creating stock solutions.

Protocol: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a stock solution, a common first step in most applications, which also serves as a practical assessment of its solubility in a specific solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other desired organic solvent

  • Vortex mixer

  • Pipettes and sterile tubes

Procedure:

  • Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a suitable tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Storage: Once dissolved, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[4][5]

Visualizing Experimental Workflows

The following diagrams illustrate key processes involving this compound, from its synthesis to its application in protein modification.

G General Synthetic Pathway for this compound cluster_0 Step 1: Protection cluster_1 Step 2: PEGylation cluster_2 Step 3: Biotinylation cluster_3 Step 4: Deprotection 1,3-Diaminopropane 1,3-Diaminopropane Mono-Boc-Protected_Diamine Mono-Boc-Protected_Diamine 1,3-Diaminopropane->Mono-Boc-Protected_Diamine (Boc)2O Protected_Diamine_Linker Protected_Diamine_Linker PEGylated_Linker PEGylated_Linker Protected_Diamine_Linker->PEGylated_Linker PEG derivative PEGylated_Linker_with_OH PEGylated_Linker_with_OH Boc-Protected_this compound Boc-Protected_this compound PEGylated_Linker_with_OH->Boc-Protected_this compound Activated Biotin Final_Protected_Product Final_Protected_Product This compound This compound Final_Protected_Product->this compound TFA

Caption: A simplified workflow of the multi-step synthesis of this compound.[9]

G Experimental Workflow for Protein Biotinylation Start Start Prepare_Protein_Solution Prepare Protein Solution (1-10 mg/mL) Start->Prepare_Protein_Solution Prepare_Biotin_Reagent Prepare this compound Stock Solution (e.g., 10mM in DMSO) Start->Prepare_Biotin_Reagent Reaction Combine Protein and Biotin Reagent at desired molar excess Prepare_Protein_Solution->Reaction Prepare_Biotin_Reagent->Reaction Incubation Incubate at Room Temperature Reaction->Incubation Quenching Quench Reaction (e.g., with Tris) Incubation->Quenching Purification Remove Excess Biotin Reagent (e.g., Dialysis, SEC) Quenching->Purification Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein

Caption: A general workflow for the biotinylation of proteins using this compound.

References

The Chemical Stability of Biotin-PEG3-C3-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker. Understanding the stability profile of this reagent is critical for its effective use in a range of applications, including the development of Proteolysis Targeting Chimeras (PROTACs), bioconjugation, and diagnostic assays. This document details recommended storage and handling conditions, potential degradation pathways, and methodologies for assessing the stability of this molecule.

Introduction to this compound

This compound is a molecule composed of three key functional parts: a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine.[1] The PEG spacer enhances aqueous solubility and provides spatial separation between the biotin and any conjugated molecule, which can minimize steric hindrance.[1] The primary amine serves as a versatile reactive handle for conjugation to molecules bearing carboxylic acids or other amine-reactive functional groups.[1] A significant application of this linker is in the synthesis of PROTACs, where it connects a target-binding ligand to an E3 ligase-binding ligand.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₀H₃₈N₄O₅S
Molecular Weight 446.61 g/mol
CAS Number 183896-00-6
Appearance Oil or solid
Solubility Soluble in Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of enzymes. The molecule's structure contains several key linkages: the amide bond connecting the biotin to the linker, the ether bonds of the PEG chain, and the terminal primary amine.

pH and Hydrolytic Stability

The amide bond within the this compound structure is significantly more resistant to hydrolysis across a wide pH range compared to ester bonds.[3] However, extreme pH conditions should be avoided during long-term storage to prevent potential degradation. The terminal amine group's reactivity is pH-dependent; it is more nucleophilic in its deprotonated state at a neutral to slightly basic pH.

While specific quantitative stability data for this compound is not widely available in the public domain, the stability of similar short-chain PEG-amine linkers can provide a useful estimate. The following table summarizes the estimated half-life of a closely related compound, Biotin-C1-PEG3-C3-amine TFA, in various aqueous buffers at room temperature.[4]

Buffer pH (Example Buffer)Estimated Half-life (t½) at 25°CStability Rating
4.0 (Acetate Buffer)> 1 weekHigh
7.4 (Phosphate-Buffered Saline)12 - 48 hoursModerate
9.0 (Carbonate-Bicarbonate Buffer)< 12 hoursLow

Note: These are estimations for a similar compound and can be influenced by buffer composition and temperature. Users are strongly advised to perform their own stability tests for their specific experimental conditions.[4]

Thermal Stability

As with most chemical compounds, the rate of degradation in aqueous solutions increases with temperature.[4] For applications that require prolonged incubation in aqueous buffers, conducting experiments at lower temperatures (e.g., 4°C) can enhance the stability of the linker.[4] For long-term storage of the solid material and stock solutions, sub-zero temperatures are essential, as detailed in the storage recommendations below.

Enzymatic Stability

The polyethylene glycol (PEG) component of the linker is generally considered to be biocompatible and relatively resistant to degradation by common proteases.[4] While some enzymes in biological media may have the potential to cleave PEG chains, this is typically not a rapid process for short linkers like PEG3.[4] The amide bond is also generally stable against enzymatic degradation compared to other linker types.

Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the chemical integrity of this compound. The following table summarizes the recommended conditions.

FormDurationTemperatureConditions
Solid Long-term-20°CSealed container, protected from moisture and light.
In Anhydrous Solvent (e.g., DMSO, DMF)Up to 1 month-20°CAliquoted to avoid freeze-thaw cycles, sealed, away from moisture.[5]
Up to 6 months-80°CAliquoted to avoid freeze-thaw cycles, sealed, away from moisture.[5]
In Aqueous Solution Short-termN/ANot recommended for storage; prepare fresh immediately before use.[4]

Handling Best Practices:

  • To prevent condensation, allow the vial to equilibrate to room temperature before opening.

  • Use anhydrous solvents for preparing stock solutions.

  • For applications in biological media, it is advisable to prepare aqueous solutions fresh for each experiment.

Signaling Pathways and Logical Relationships

A primary application of this compound is in the synthesis of PROTACs. These molecules function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The diagram below illustrates this mechanism.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination E2 E2 Ubiquitin-Conjugating Enzyme E2->Ternary Recruited Ub Ubiquitin (Ub) Ub->E2 Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental Protocols

To ensure the integrity of this compound for a specific application, performing stability studies is recommended. The following are generalized protocols for forced degradation studies that can be adapted for this molecule.

General Workflow for Stability Assessment

The diagram below outlines a typical workflow for assessing the stability of this compound under various stress conditions.

Stability_Workflow Stability Assessment Workflow start Prepare Stock Solution of this compound in Anhydrous Solvent dilute Dilute into Stress Condition Buffers start->dilute stress Apply Stress Conditions dilute->stress hydrolytic Hydrolytic (pH 4, 7, 9 at 40°C) stress->hydrolytic oxidative Oxidative (0.1% H₂O₂ at RT) stress->oxidative photolytic Photolytic (UV/Vis Light Exposure) stress->photolytic sampling Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) hydrolytic->sampling oxidative->sampling photolytic->sampling analysis Analyze by Stability-Indicating RP-HPLC Method sampling->analysis quantify Quantify Remaining Parent Compound analysis->quantify degradation Identify Degradation Products (e.g., by LC-MS) analysis->degradation end Determine Degradation Rate and Half-life quantify->end degradation->end

Workflow for Stability Assessment
Protocol for Forced Degradation Studies

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method. An extent of degradation of 5-20% is generally suitable for these purposes.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Aqueous buffers: pH 4 (e.g., acetate), pH 7 (e.g., phosphate), pH 9 (e.g., borate)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Photostability chamber

  • Incubator/water bath

  • HPLC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • Preparation of Stressed Samples:

    • Hydrolytic Stability: Dilute the stock solution into the pH 4, 7, and 9 buffers to a final concentration of ~1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 40°C), protected from light.

    • Oxidative Stability: Dilute the stock solution into a neutral buffer (e.g., water or PBS) to a final concentration of ~1 mg/mL. Add H₂O₂ to a final concentration of 0.1-3%. Incubate at room temperature, protected from light.

    • Photostability: Expose both a solid sample and a solution (~1 mg/mL in a neutral buffer) to a light source compliant with ICH Q1B guidelines. Maintain a dark control sample at the same temperature.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stressed sample and the control. If necessary, quench the reaction (e.g., for the oxidative sample, add sodium bisulfite).

  • Analysis: Immediately analyze the aliquots by a suitable stability-indicating analytical method, such as the RP-HPLC method described below.

Protocol for Stability Assessment by RP-HPLC

Objective: To quantify the amount of intact this compound and separate it from potential degradation products.

Materials and Equipment:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector or a Charged Aerosol Detector (CAD). An LC-MS system is ideal for identifying degradation products.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA

Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210-220 nm (for amide bonds) or CAD/MS

  • Injection Volume: 10-20 µL

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes) to ensure separation of the parent compound from any degradation products.

Data Analysis:

  • Develop an HPLC method that provides good resolution between the peak for intact this compound and any peaks corresponding to degradation products.

  • Inject samples from the forced degradation study at each time point.

  • Integrate the peak area of the intact this compound.

  • Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.

  • Plot the percentage of the remaining compound versus time and fit the data to an appropriate kinetic model to determine the degradation rate and half-life (t½).

By adhering to the storage and handling guidelines and understanding the stability profile, researchers can maximize the efficiency and reproducibility of their experiments involving this compound. For critical applications, conducting the stability studies outlined in this guide is strongly recommended to ensure the integrity of the reagent under specific experimental conditions.

References

An In-depth Technical Guide to Biotin-PEG3-C3-NH2: A Versatile Tool in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-C3-NH2 is a heterobifunctional chemical linker that has become an invaluable tool in molecular biology, chemical biology, and drug discovery.[1] Its unique molecular architecture, consisting of a biotin (B1667282) moiety, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine, provides a versatile platform for a wide range of bioconjugation applications.[2] The biotin group serves as a high-affinity handle for detection and purification via its strong interaction with avidin (B1170675) and streptavidin.[3] The PEG3 spacer enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of the resulting conjugates.[3] The terminal primary amine allows for covalent attachment to various biomolecules and small molecules.[2]

This technical guide provides a comprehensive overview of the core properties, primary applications, and experimental considerations for using this compound, with a focus on its roles in biotinylation and as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs).

Core Properties and Quantitative Data

The functionality of this compound is rooted in its distinct chemical and physical properties. A summary of its key quantitative data is presented below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₈N₄O₅S[1][4][5]
Molecular Weight 446.61 g/mol [1][4][6]
CAS Number 183896-00-6[1][2][7]
Appearance Oil, or white to off-white solid[1][2][4]
Purity Typically >95%[2][4][6]
Solubility Soluble in DMSO, DMF, Methanol, and Water[1][4][7]
Storage Conditions Store at -20°C, sealed and protected from moisture[1][4][7]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month (in solvent)[7]

Core Applications in Molecular Biology

Biotinylation Reagent

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in biotechnology.[8] The primary amine of this compound serves as a reactive handle for this purpose. It can be conjugated to molecules containing carboxylic acids (e.g., on proteins) or other amine-reactive functional groups.[2] This enables a multitude of applications, including:

  • Affinity Purification: Immobilizing biotinylated proteins or other molecules on avidin or streptavidin-coated supports for efficient purification.[1]

  • Immunoassays: Detecting and quantifying biomolecules in formats such as ELISA and Western blotting.[8]

  • Protein-Protein Interaction Studies: Facilitating pull-down assays and other techniques to study molecular interactions.[1]

  • Surface Immobilization: Constructing microarrays for high-throughput analysis of protein-small molecule interactions.[7][9]

The hydrophilic PEG3 spacer is particularly advantageous as it increases the water solubility of the labeled molecule and minimizes aggregation.[1][3]

Linker for Proteolysis-Targeting Chimeras (PROTACs)

A significant and expanding application of this compound is in the synthesis of PROTACs.[2][7] PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[2][3]

This compound can be used as a component of the linker that connects the ligand binding to the target protein with the ligand that recruits the E3 ligase.[2] The PEG linker is crucial for optimizing the solubility, cell permeability, and overall efficacy of the PROTAC molecule by providing the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][3]

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System in PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[1] Understanding this pathway is fundamental to appreciating the mechanism of action of PROTACs synthesized using linkers like this compound.[1] The process involves a three-enzyme cascade (E1, E2, and E3) that tags a target protein with ubiquitin, marking it for degradation.[1]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E2->E3 Ub Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, illustrating ternary complex formation, ubiquitination, and proteasomal degradation.

Conceptual Workflow: PROTAC Synthesis and Application

The synthesis of a biotinylated PROTAC using this compound and its subsequent use in a pull-down assay is a common experimental workflow. The primary amine of this compound can be coupled to a molecule with a suitable functional group, such as a carboxylic acid, to form part of the PROTAC linker.[2]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_assay Functional Assay (Pull-down) Biotin_linker This compound Coupling1 Amide Bond Formation (e.g., EDC/NHS) Biotin_linker->Coupling1 POI_ligand POI Ligand (with -COOH) POI_ligand->Coupling1 E3_ligand E3 Ligand Coupling2 Linker Conjugation E3_ligand->Coupling2 Intermediate Biotinylated Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final Biotinylated PROTAC Coupling2->Final_PROTAC Cell_lysate Cell Lysate (containing POI) Final_PROTAC->Cell_lysate Incubate Incubation Final_PROTAC->Incubate Cell_lysate->Incubate Capture Capture Biotinylated Complex Incubate->Capture Strep_beads Streptavidin Beads Strep_beads->Capture Wash Wash Beads Capture->Wash Elute Elution Wash->Elute Analysis Analysis (e.g., Western Blot) Elute->Analysis

Caption: Conceptual workflow for the synthesis of a biotinylated PROTAC and its use in a pull-down assay.

Experimental Protocols

Protocol for Conjugating this compound to a Protein via Carboxyl Groups

This protocol details the conjugation of the primary amine on this compound to carboxyl groups (-COOH) on a protein using EDC/NHS chemistry.[8]

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in the Activation Buffer at a concentration of 1-10 mg/mL.[10] Ensure the buffer is free of primary amines.[11]

  • Reagent Preparation (Prepare Immediately Before Use):

    • EDC Stock (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of ultrapure water.[8]

    • Sulfo-NHS Stock (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of ultrapure water.[8]

    • This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 100 µL of DMSO or DMF, then add 900 µL of Activation Buffer.[8]

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. A 10- to 20-fold molar excess of EDC and Sulfo-NHS over the protein is a common starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[8]

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein. A 20- to 50-fold molar excess of the biotin reagent over the protein is recommended as a starting point, but this should be optimized.[8][10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 10-100 mM to stop the reaction.[8]

    • Incubate for an additional 15-30 minutes at room temperature.[8]

  • Purification:

    • Remove excess, non-reacted biotin reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[8][11]

  • Quantification of Biotin Incorporation (Optional):

    • The degree of biotinylation can be estimated using a colorimetric method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from an avidin-HABA complex by the biotinylated protein.[8][10]

Chemical Pathway for EDC/NHS-Mediated Biotinylation

The conjugation process is a two-step reaction. First, EDC activates the carboxyl groups on the protein to form a reactive O-acylisourea intermediate. This intermediate is stabilized by reacting with Sulfo-NHS to form a more stable amine-reactive ester. In the second step, the primary amine of the this compound molecule attacks the ester, forming a stable amide bond.[8]

Caption: Chemical pathway for EDC/NHS-mediated biotinylation of a protein with this compound.

Conclusion

This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals.[1] Its well-defined structure, combining a high-affinity biotin tag, a solubility-enhancing and sterically favorable PEG spacer, and a reactive primary amine, enables a broad range of applications.[2][3] Its utility as a linker in the construction of PROTACs is a primary application, facilitating the development of novel therapeutics for targeted protein degradation.[2] Furthermore, its role in traditional biotinylation techniques continues to be essential for affinity purification, immunoassays, and the study of biomolecular interactions.[1] The protocols and data provided in this guide serve as a comprehensive resource for the effective application of this compound in molecular biology research.

References

Unlocking Cellular Secrets: An In-depth Technical Guide to Amine-Reactive Biotin Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biotinylation, the covalent attachment of biotin (B1667282) to biomolecules, is a cornerstone technique in modern life sciences. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin provides a powerful handle for the detection, purification, and study of proteins and their interactions.[1] Among the various biotinylation chemistries, amine-reactive linkers are the most widely used due to the abundance of primary amines on the surface of proteins.[2][3] This in-depth technical guide explores the core principles, diverse applications, and detailed methodologies of amine-reactive biotin linkers, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Chemistry of Amine-Reactive Biotinylation

The most prevalent amine-reactive biotinylation reagents are N-hydroxysuccinimide (NHS) esters.[2] These reagents efficiently react with primary amines (-NH2), found at the N-terminus of polypeptides and on the side chains of lysine (B10760008) residues, to form stable amide bonds.[4] This reaction is most efficient at a pH range of 7.2 to 8.5.[3]

A key distinction among amine-reactive linkers is their solubility. Standard NHS esters are hydrophobic and require dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to an aqueous reaction. In contrast, sulfo-NHS esters contain a sulfonate group, rendering them water-soluble and membrane-impermeable, which is ideal for specifically labeling cell surface proteins.[5][6]

A Comparative Overview of Amine-Reactive Biotin Linkers

The choice of an amine-reactive biotin linker depends on several factors, including the experimental goal, the properties of the target protein, and the desired downstream application. The following tables provide a quantitative comparison of commonly used amine-reactive biotin linkers.

Reagent NameMolecular Weight ( g/mol )Spacer Arm Length (Å)SolubilityMembrane PermeabilityKey Feature
Non-Cleavable Linkers
NHS-Biotin341.3813.5Insoluble in waterPermeableStandard, short-chain biotinylation.
Sulfo-NHS-Biotin443.4313.5Soluble in waterImpermeableIdeal for cell surface labeling.[6][7]
NHS-LC-Biotin454.5422.4Insoluble in waterPermeableLong-chain spacer to reduce steric hindrance.
Sulfo-NHS-LC-Biotin556.5922.4Soluble in waterImpermeableLong-chain, water-soluble for cell surface applications.[8][9]
NHS-PEG4-Biotin527.629.0Soluble in waterPermeablePEG spacer enhances solubility and reduces non-specific binding.[10]
Cleavable Linkers
NHS-SS-Biotin606.7224.3Insoluble in waterPermeableContains a disulfide bond cleavable by reducing agents.
Sulfo-NHS-SS-Biotin606.7224.3Soluble in waterImpermeableWater-soluble, cleavable linker for reversible biotinylation of cell surface proteins.[11]

Experimental Protocols

Protocol 1: General Protein Biotinylation using NHS-Biotin

This protocol describes the biotinylation of a purified protein in solution.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)[4]

  • NHS-Biotin reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to a stock concentration of 10-20 mM.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[2] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin

This protocol is designed for labeling proteins on the surface of living cells.

Materials:

  • Cells in culture

  • Ice-cold PBS, pH 8.0

  • Sulfo-NHS-Biotin

  • Quenching solution (e.g., 50 mM glycine (B1666218) or Tris in ice-cold PBS)[9]

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[11]

  • Biotinylation: Immediately before use, prepare a 0.5 mg/mL solution of Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0).[12] Add the Sulfo-NHS-Biotin solution to the cells and incubate for 30 minutes at 4°C with gentle rocking.[9][12]

  • Quenching: Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction and remove any unreacted biotin.[12]

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Downstream Analysis: The biotinylated proteins in the cell lysate are now ready for affinity purification, immunoprecipitation, or Western blot analysis.

Protocol 3: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotin incorporation.[13]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with excess biotin removed)

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.[13]

  • Baseline Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.[14]

  • Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm until the reading is stable.[14]

  • Calculation: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated based on this change in absorbance and the protein concentration.[15]

Visualizing Workflows and Pathways

Signaling Pathway: GPCR Proximity Labeling

Proximity labeling techniques, such as BioID, utilize biotin ligases fused to a protein of interest, like a G protein-coupled receptor (GPCR), to biotinylate nearby proteins. This allows for the identification of interaction partners and the mapping of signaling pathways.[16][17][18]

GPCR_Proximity_Labeling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR-Biotin Ligase Fusion G_protein G Protein GPCR->G_protein interacts with Biotin Activated Biotin GPCR->Biotin biotinylates proximal proteins Effector Effector Protein G_protein->Effector activates Streptavidin_Beads Streptavidin Beads Biotin->Streptavidin_Beads captured by MS Mass Spectrometry Streptavidin_Beads->MS analyzed by

GPCR proximity labeling workflow.
Experimental Workflow: Immunoprecipitation of a Biotinylated Protein

This workflow outlines the steps for immunoprecipitating a biotinylated protein of interest and its interacting partners.[19][20][21]

IP_Workflow start Biotinylated Cell Lysate antibody_incubation Incubate with Primary Antibody start->antibody_incubation bead_capture Capture with Protein A/G Beads antibody_incubation->bead_capture wash Wash Beads bead_capture->wash elution Elute Proteins wash->elution analysis Analyze by SDS-PAGE / Western Blot elution->analysis

Immunoprecipitation of a biotinylated protein.
Logical Relationship: Choosing the Right Amine-Reactive Linker

The selection of an appropriate amine-reactive biotin linker is a critical decision in experimental design. This diagram illustrates the key considerations.

Linker_Choice start Experimental Goal cell_surface Label Cell Surface Proteins? start->cell_surface sulfo_nhs Use Sulfo-NHS Linker cell_surface->sulfo_nhs Yes nhs Use NHS Linker cell_surface->nhs No reversible Need Reversible Biotinylation? cleavable Use Cleavable Linker (e.g., NHS-SS-Biotin) reversible->cleavable Yes non_cleavable Use Non-Cleavable Linker reversible->non_cleavable No steric_hindrance Concerned about Steric Hindrance? long_spacer Use Linker with Long Spacer Arm (e.g., LC or PEG) steric_hindrance->long_spacer Yes short_spacer Use Linker with Short Spacer Arm steric_hindrance->short_spacer No sulfo_nhs->reversible nhs->reversible cleavable->steric_hindrance non_cleavable->steric_hindrance

Decision tree for linker selection.

References

An In-depth Technical Guide to Biotin-PEG3-C3-NH2 for Cell Surface Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The specific labeling and subsequent analysis of cell surface proteins are fundamental to understanding cellular signaling, identifying therapeutic targets, and developing novel drug delivery systems. Biotin-PEG3-C3-NH2 has emerged as a versatile chemical tool, not for direct, non-specific labeling, but as a critical building block for the synthesis of highly specific probes and Proteolysis Targeting Chimeras (PROTACs) aimed at cell surface targets. This guide provides a comprehensive overview of the chemistry, applications, and detailed methodologies for utilizing this compound to create sophisticated tools for cell surface protein investigation. We present its physicochemical properties, protocols for probe synthesis and application in pull-down assays, and a comparative analysis of its role in targeted protein degradation.

Introduction to this compound

This compound is a heterobifunctional linker composed of three key functional domains:

  • Biotin (B1667282) Moiety: A vitamin with an exceptionally high and specific affinity for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M).[1] This interaction is one of the strongest non-covalent bonds in nature, forming the basis for robust detection, purification, and immobilization systems.

  • PEG3 Spacer (Tri-ethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol linker. This spacer enhances the aqueous solubility of the molecule and the resulting conjugate, provides flexibility, and creates spatial separation between the biotin tag and the conjugated molecule.[1] This separation is crucial for minimizing steric hindrance and ensuring that both the biotin and the conjugated ligand can effectively interact with their respective binding partners.

  • C3-NH2 (Propylamine Group): A terminal primary amine that serves as a reactive handle for conjugation. This amine group is nucleophilic and can be covalently linked to molecules containing activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or directly to carboxyl groups using carbodiimide (B86325) chemistry (e.g., EDC).[2]

The primary utility of this compound in the context of cell surface protein labeling lies in its incorporation as a linker into larger, targeted constructs.[2][3] Its terminal amine allows for conjugation to a ligand specific for a cell surface Protein of Interest (POI), creating a targeted biotinylated probe. This probe can then be used to "label" the POI on the cell surface for subsequent detection, isolation, or to induce its degradation when incorporated into a PROTAC.[2]

Physicochemical and Performance Characteristics

The selection of a linker is a critical step in the design of molecular probes and PROTACs. The properties of this compound make it a valuable component for these applications.

PropertyValueSignificanceReference
Molecular Formula C₂₀H₃₈N₄O₅SDefines the elemental composition.[4]
Molecular Weight 446.60 g/mol Important for calculating molar quantities in conjugation reactions.[4]
Purity Typically >95%High purity is essential for reproducible experimental results.
Solubility Soluble in DMSO, DMF, Methanol (≥ 175 mg/mL)Good solubility in organic solvents facilitates stock solution preparation for conjugation reactions. The PEG spacer enhances aqueous solubility of the final conjugate.[4]
Reactive Group Primary Amine (-NH₂)Reacts with activated carboxylic acids (NHS esters) or carboxyl groups (with EDC) to form stable amide bonds.[2]
Storage Conditions -20°C, sealed, away from moistureProper storage is crucial to prevent degradation and maintain reactivity.[4]

Core Application: Synthesis of Targeted Cell Surface Probes

The principal application of this compound is its use as a linker to synthesize biotinylated ligands that can specifically target cell surface proteins. This involves covalently attaching a small molecule or peptide that binds to a known Protein of Interest (POI) to the terminal amine of the this compound linker.

Logical Workflow for Probe Synthesis

The following diagram outlines the general strategy for synthesizing a targeted biotinylated probe for a cell surface protein.

G cluster_synthesis Probe Synthesis Workflow Ligand POI Ligand (with -COOH group) Activation Activate Carboxyl Group (EDC / NHS) Ligand->Activation Step 1 Coupling Amide Bond Formation (Conjugation) Activation->Coupling Step 2 Linker This compound Linker->Coupling Purification Purify Probe (e.g., HPLC) Coupling->Purification Step 3 FinalProbe Targeted Biotinylated Probe Purification->FinalProbe Final Product G cluster_pulldown Pull-Down Assay Experimental Workflow Cells Culture Cells Expressing POI ProbeInc Incubate Cells with Biotinylated Probe Cells->ProbeInc Step 1 Lysis Lyse Cells ProbeInc->Lysis Step 2 Beads Add Streptavidin Beads Lysis->Beads Step 3 Capture Capture Protein Complex Beads->Capture Step 4 Wash Wash Beads (Remove Non-specific Binders) Capture->Wash Step 5 Elute Elute Bound Proteins Wash->Elute Step 6 Analysis Analyze Proteins (Western Blot / Mass Spec) Elute->Analysis Step 7 G cluster_protac PROTAC Mechanism of Action POI Protein of Interest (POI) (Cell Surface) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with Biotin-PEG3 Linker) PROTAC->Ternary Induces Proximity PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->PolyUb E1-E2-E3 Cascade Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Proteolysis

References

A Technical Guide to PROTAC Design and Development: Core Concepts and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the fundamental principles governing Proteolysis-Targeting Chimera (PROTAC) design and development. It covers the core mechanism of action, the intricacies of each molecular component, and the critical experimental protocols required to characterize and advance these novel therapeutic agents.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, harnesses the cell's own machinery to selectively eliminate it.[1] Unlike traditional small-molecule inhibitors that follow an occupancy-driven model, PROTACs operate catalytically, enabling a single molecule to trigger the degradation of multiple target protein molecules.[2][3] This event-driven pharmacology opens up the possibility of targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, thereby dramatically expanding the therapeutic landscape.[2][4]

A PROTAC is a heterobifunctional molecule composed of three distinct components:

  • A ligand that binds to the Protein of Interest (POI).[4]

  • A ligand that recruits an E3 ubiquitin ligase.[4]

  • A chemical linker that connects the two ligands.[4][5]

By simultaneously binding the POI and an E3 ligase, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex.[6][7] This proximity leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2][4] The PROTAC is then released to repeat the cycle.[4][8]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System (UPS)

PROTACs leverage the cell's natural protein disposal pathway, the Ubiquitin-Proteasome System (UPS).[4] The UPS maintains protein homeostasis through a cascade involving E1 activating enzymes, E2 conjugating enzymes, and E3 ligases, which ultimately tag substrate proteins with ubiquitin for proteasomal degradation.[2][4]

The catalytic cycle of a PROTAC involves several key steps:

  • Binary Complex Formation: The PROTAC enters the cell and forms a binary complex with either the POI or the E3 ligase.[3]

  • Ternary Complex Formation: The initial binary complex then recruits the other protein, forming the critical POI-PROTAC-E3 ligase ternary complex.[2][5] The stability and conformation of this complex are paramount for efficacy.[1]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.[1][2]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][9]

  • Recycling: The PROTAC is released and can initiate another degradation cycle.[2][8]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Cycle PROTAC Catalytic Cycle E1 E1 (Ub Activating) E2 E2 (Ub Conjugating) E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Binding Ub Ub Ternary POI-PROTAC-E3 Ternary Complex E3->Ternary Recruitment Ub->E1 ATP Proteasome 26S Proteasome POI Protein of Interest (POI) PROTAC PROTAC POI->Ternary Binding PROTAC->Ternary Bridging Ternary->E3 Ternary->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition & Entry

The catalytic cycle of PROTAC-mediated protein degradation.

Core Components of PROTAC Design

The rational design of a PROTAC requires careful optimization of its three constituent parts.

Ligand for Protein of Interest (POI)

The POI ligand, often called the "warhead," provides the specificity for the target protein. Typically, these are derived from known small-molecule inhibitors.[4] However, unlike inhibitors, the POI ligand for a PROTAC does not need to bind to a functional active site; any suitable binding pocket is sufficient to enable recruitment.[3] This significantly broadens the scope of "druggable" targets. For instance, PROTACs have been developed to degrade transcription factor STAT3, a target that has been difficult to address with traditional therapeutics.[5]

E3 Ubiquitin Ligase Ligand

While the human genome encodes over 600 E3 ligases, the development of PROTACs has been dominated by a small handful for which high-affinity, cell-permeable small-molecule ligands exist.[7][10] The most commonly used E3 ligases are:

  • Cereblon (CRBN): Recruited by ligands derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide.[6][7]

  • Von Hippel-Lindau (VHL): Recruited by ligands based on hypoxia-inducible factor 1α (HIF-1α) mimetics.[10][11]

  • Mouse double minute 2 homolog (MDM2): An E3 ligase that targets the p53 tumor suppressor, recruited by ligands such as nutlin-3a.[4][11]

  • Inhibitor of Apoptosis Proteins (IAPs): Recruited by ligands like methyl bestatin.[4][6]

The choice of E3 ligase can influence the degradation profile, selectivity, and potential for off-target effects, making it a critical design parameter.[5]

The Linker

The linker is not merely a passive spacer but plays a critical role in PROTAC efficacy.[5][12] Its length, composition, and attachment points (exit vectors) dictate the geometry of the ternary complex and the overall physicochemical properties of the molecule.[13][14]

  • Length and Flexibility: An optimal linker length is required to span the distance between the POI and E3 ligase without inducing steric clashes.[13][14] Common flexible linkers include polyethylene (B3416737) glycol (PEG) and alkyl chains.[5][15]

  • Rigidity: More rigid linkers, incorporating motifs like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a bioactive conformation, which may improve potency and metabolic stability.[15][16]

  • Physicochemical Properties: The linker significantly impacts solubility and cell permeability.[15] Incorporating polar groups can improve solubility, which is often a challenge for large PROTAC molecules that fall "beyond the Rule of Five".[13][15]

  • Attachment Points: The linker should be attached at a solvent-exposed region of the POI and E3 ligase ligands to avoid disrupting their primary binding interactions.[15]

Key linker design parameters and their impact on PROTAC performance.

PROTAC Development and Evaluation

A tiered, systematic approach is essential for characterizing a novel PROTAC, progressing from biochemical assays to complex cellular and in vivo studies.

Biochemical and Biophysical Assays

The foundational step in evaluating a PROTAC is to confirm its ability to form a stable and productive ternary complex.[17] Efficient degradation is often correlated with the formation of a stable complex, which can be enhanced by positive cooperativity (where the binding of the first protein increases affinity for the second).[13][18]

Table 1: Comparison of Biophysical Assays for Ternary Complex Analysis

Assay Principle Throughput Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon mass binding to a sensor surface.[19] Low-Medium KD, kon, koff, Cooperativity (α) Real-time kinetics, label-free.[20] Requires protein immobilization, potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding.[19] Low KD, ΔH, ΔS, Stoichiometry (n) Gold standard for thermodynamics, label-free, in-solution.[20] High protein consumption, low throughput.
Biolayer Interferometry (BLI) Measures changes in light interference patterns as molecules bind to a biosensor tip.[21] Medium KD, kon, koff Real-time kinetics, label-free, higher throughput than SPR.[21] Lower sensitivity than SPR.

| TR-FRET | Measures energy transfer between donor and acceptor fluorophores brought into proximity.[20] | High | IC50, KD (apparent) | Homogeneous, high-throughput, suitable for screening.[20] | Requires labeled proteins, potential for fluorescent interference. |

Experimental Protocol: Ternary Complex Affinity by Isothermal Titration Calorimetry (ITC) [1]

  • Objective: To determine the binding affinity (KD) and thermodynamics of binary (PROTAC:Protein) and ternary (POI:PROTAC:E3) complex formation.

  • Materials: Purified POI protein, purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB), PROTAC, ITC instrument, and appropriate buffer (e.g., PBS, pH 7.4).

  • Procedure (Binary Titration): a. Place the protein solution (e.g., E3 ligase at 5-10 µM) into the ITC sample cell. b. Load the PROTAC solution into the injection syringe at a concentration 10-20 times higher than the protein. c. Perform a series of small injections (e.g., 2 µL) of the PROTAC into the protein solution while monitoring the heat change. d. Repeat the procedure with the POI in the cell to determine the other binary KD.

  • Procedure (Ternary Titration for Cooperativity): a. Prepare a solution of one protein (e.g., E3 ligase) pre-saturated with the other protein (e.g., POI) in the ITC cell. b. Titrate the PROTAC into this pre-formed binary complex. c. Alternatively, titrate one protein into a solution of the other protein pre-saturated with the PROTAC.

  • Data Analysis: a. Integrate the heat change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine KD, enthalpy (ΔH), and stoichiometry (n). b. Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity.

In Vitro Ubiquitination Assays

These assays confirm that the ternary complex is productive, i.e., it leads to the ubiquitination of the POI. A common method is an in vitro ubiquitination reaction followed by Western blot analysis.

Experimental Protocol: In Vitro Ubiquitination Assay

  • Objective: To visualize the ubiquitination of the POI in the presence of the PROTAC.

  • Materials: Recombinant E1 enzyme, E2 enzyme, E3 ligase complex, POI, ubiquitin, ATP, PROTAC, and reaction buffer.

  • Procedure: a. Combine E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer. b. Add the PROTAC at various concentrations (and a vehicle control, e.g., DMSO). c. Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours). d. Stop the reaction by adding SDS-PAGE loading buffer.

  • Data Analysis: a. Separate the proteins by SDS-PAGE and transfer to a membrane. b. Probe the membrane with an antibody specific to the POI. c. A high-molecular-weight smear or laddering pattern appearing in a PROTAC-dependent manner indicates poly-ubiquitination.

Cell-Based Degradation and Phenotypic Assays

Ultimately, a PROTAC's effectiveness must be demonstrated in a cellular context. These assays measure the actual degradation of the target protein and the resulting biological consequences.

Table 2: Common Cell-Based Assays for PROTAC Evaluation

Assay Principle Throughput Key Outputs
Western Blot Antibody-based detection of protein levels in cell lysates.[22] Low DC50, Dmax, Degradation kinetics
Mass Spectrometry (MS) Unbiased, quantitative proteomics to measure changes in the entire proteome.[23] Low-Medium Target degradation, Off-target effects
HiBiT/NanoLuc Assay Luciferase-based reporter system where a small peptide tag (HiBiT) on the POI complements a larger subunit (LgBiT) to produce light.[24][] High DC50, Dmax, Live-cell kinetics
Flow Cytometry Intracellular staining with a fluorescent antibody against the POI.[23] High Single-cell degradation analysis
Cell Viability Assays (e.g., CellTiter-Glo) Measures ATP levels as an indicator of metabolic activity and cell proliferation.[23] High GI50 (Growth Inhibition)

| Apoptosis Assays (e.g., Caspase-Glo) | Measures caspase activity to quantify programmed cell death.[23] | High | Induction of apoptosis |

Experimental Protocol: Protein Degradation by Western Blot [23]

  • Objective: To quantify the concentration- and time-dependent degradation of a POI in cells.

  • Materials: Cell line of interest, cell culture medium, PROTAC, vehicle control (DMSO), lysis buffer, antibodies (primary against POI and loading control like GAPDH; secondary HRP-conjugated).

  • Procedure: a. Plate cells and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours). c. Wash cells with PBS and lyse them on ice. d. Quantify total protein concentration in the lysates (e.g., using a BCA assay). e. Separate equal amounts of protein from each sample by SDS-PAGE. f. Transfer proteins to a PVDF or nitrocellulose membrane. g. Block the membrane and probe with primary antibodies overnight. h. Wash and incubate with secondary antibodies. i. Visualize bands using a chemiluminescent substrate.

  • Data Analysis: a. Perform densitometry on the bands, normalizing the POI signal to the loading control. b. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[1]

In Vivo Evaluation

Promising PROTAC candidates are advanced into in vivo animal models to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their overall efficacy and safety.[][27]

  • Pharmacokinetics (PK): Studies how the body absorbs, distributes, metabolizes, and excretes (ADME) the PROTAC.[28] This is particularly challenging for PROTACs due to their large size and poor physicochemical properties.[29]

  • Pharmacodynamics (PD): Measures the extent and duration of target protein degradation in relevant tissues (e.g., tumor) after dosing.[]

  • Efficacy Studies: Evaluate the therapeutic effect of the PROTAC in disease models, such as measuring tumor growth inhibition in xenograft models.[]

Development_Workflow start PROTAC Design (POI Ligand, E3 Ligand, Linker) biochem Biochemical & Biophysical Assays start->biochem invitro_ub In Vitro Ubiquitination Assay biochem->invitro_ub Confirm Ternary Complex Formation sub_biochem SPR, ITC, TR-FRET biochem->sub_biochem cell_degrad Cellular Degradation Assays invitro_ub->cell_degrad Confirm Productive Ubiquitination cell_pheno Cellular Phenotype Assays cell_degrad->cell_pheno Quantify Degradation (DC50, Dmax) sub_degrad Western Blot, MS, HiBiT cell_degrad->sub_degrad invivo In Vivo Evaluation cell_pheno->invivo Confirm Desired Biological Effect sub_pheno Viability, Apoptosis cell_pheno->sub_pheno clinic Clinical Candidate invivo->clinic Assess PK/PD & Efficacy sub_invivo PK/PD, Xenograft Models invivo->sub_invivo

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Biotin-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a fundamental technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins. This document provides a detailed protocol for labeling antibodies with Biotin-PEG3-C3-NH2, a biotinylation reagent featuring a three-unit polyethylene (B3416737) glycol (PEG) spacer and a terminal primary amine.

The use of a PEG spacer enhances the water solubility of the biotinylated antibody and reduces potential aggregation.[1] Furthermore, the spacer arm minimizes steric hindrance, ensuring that the biotin moiety is readily accessible for binding to streptavidin or avidin.[1] Unlike NHS-ester based biotinylation which targets primary amines on the antibody, the amine group on this compound allows for conjugation to the carboxyl groups of aspartic and glutamic acid residues on the antibody. This is achieved through a two-step carbodiimide (B86325) crosslinking reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2] This alternative chemistry can be advantageous if modification of lysine (B10760008) residues is undesirable, for instance, to preserve the antigen-binding activity of certain antibodies.[3]

Principle of the Reaction

The labeling of an antibody with this compound is a two-step process that targets the carboxyl groups (-COOH) on the antibody.

  • Activation of Antibody Carboxyl Groups: EDC activates the carboxyl groups on the antibody to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[2]

  • Stabilization with NHS: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[2]

  • Conjugation with this compound: The terminal primary amine of the this compound molecule then reacts with the NHS-activated carboxyl groups on the antibody to form a stable amide bond, covalently linking the biotin reagent to the antibody.[2]

Materials and Reagents

  • Antibody to be labeled

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.0[4]

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for buffer exchange and purification

  • Spectrophotometer

  • Biotin quantification assay kit (e.g., HABA assay)

Experimental Protocols

Antibody Preparation

Proper preparation of the antibody is critical for successful conjugation.

  • Buffer Exchange: The antibody solution must be free of extraneous primary amines and carboxylates. Exchange the antibody into an amine- and carboxyl-free buffer, such as 0.1 M MES, 0.5 M NaCl, pH 6.0. This can be accomplished using a desalting column or dialysis.[2]

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the Activation Buffer. The optimal concentration may vary depending on the specific antibody.

Biotinylation Reaction

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of EDC in ultrapure water.

    • Prepare a 100 mM stock solution of NHS (or Sulfo-NHS) in ultrapure water.

    • Note: Prepare EDC and NHS solutions immediately before use as their reactivity decreases over time in aqueous solutions.

  • Activation of Antibody:

    • To 1 mg of the prepared antibody in Activation Buffer, add EDC and NHS to the final concentrations specified in Table 1.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately add the 10 mM this compound stock solution to the activated antibody solution to the final concentration specified in Table 1.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (e.g., PBS).

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.[2]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of the reaction mixture).[2]

    • Incubate for 15 minutes at room temperature.[2]

Purification of the Biotinylated Antibody

It is crucial to remove unreacted biotin and byproducts from the labeled antibody.[2]

  • Dialysis: Dialyze the quenched reaction mixture against PBS, pH 7.4, at 4°C. Perform at least three buffer changes over 24-48 hours, with each buffer volume being at least 1000 times the sample volume.[2]

  • Desalting Column: For faster purification, a desalting column (gel filtration) can be used to separate the larger biotinylated antibody from the smaller, unreacted biotin reagent based on size.

Storage of the Biotinylated Antibody

Store the purified biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% and a preservative such as sodium azide (B81097) (0.02-0.05%) can enhance stability.[2] Avoid repeated freeze-thaw cycles.[4]

Characterization of the Biotinylated Antibody

Determination of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the number of biotin molecules conjugated to the antibody.[1][5]

  • Determine the concentration of the purified biotinylated antibody by measuring its absorbance at 280 nm.

  • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm in a cuvette.

  • Add a known volume of the purified biotinylated antibody solution to the HABA/Avidin solution, mix well, and measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.[6]

  • Calculate the molar ratio of biotin to antibody using the formulas provided by the HABA assay kit manufacturer.

Data Presentation

Table 1: Recommended Molar Ratios for Antibody Biotinylation [2]

ReagentRecommended Molar Excess (Reagent:Antibody)Purpose
EDC10-50 foldActivates carboxyl groups on the antibody.
NHS20-100 foldStabilizes the activated carboxyl groups.
This compound20-100 foldCovalently labels the activated antibody.

Table 2: Quantitative Parameters for the HABA Assay [2]

ParameterValueUnit
Wavelength for Absorbance Measurement500nm
Molar Extinction Coefficient (ε) of HABA/Avidin Complex34,000M⁻¹cm⁻¹
Typical Cuvette Path Length1cm

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Biotin Incorporation Presence of primary amines or carboxylates in the antibody buffer.Perform thorough buffer exchange into an appropriate amine- and carboxyl-free buffer.[2]
Inactive EDC or NHS.Prepare fresh EDC and NHS solutions immediately before use.
Insufficient molar excess of biotin reagent.Increase the molar ratio of this compound to antibody.[2]
Antibody Aggregation/Precipitation Over-biotinylation.Reduce the molar excess of the biotin reagent.[1]
High antibody concentration.Perform the reaction at a lower antibody concentration.[1]
Unsuitable buffer conditions.Optimize buffer composition and pH.

Visualizations

G cluster_prep 1. Antibody Preparation cluster_reaction 2. Biotinylation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization & Storage start Start with Antibody Solution buffer_exchange Buffer Exchange into Amine/Carboxyl-Free Buffer (e.g., MES, pH 6.0) start->buffer_exchange concentration_adjust Adjust Antibody Concentration (1-5 mg/mL) buffer_exchange->concentration_adjust activation Activate Antibody with EDC and NHS (15 min, RT) concentration_adjust->activation conjugation Add this compound and Adjust pH to 7.2-7.5 (2 hours, RT) activation->conjugation quenching Quench Reaction with Tris or Glycine (15 min, RT) conjugation->quenching purify Purify by Dialysis or Desalting Column quenching->purify characterize Determine Biotin Incorporation (HABA Assay) purify->characterize store Store Purified Biotinylated Antibody at 4°C or -20°C/-80°C characterize->store

Caption: Experimental workflow for labeling antibodies with this compound.

G Ab_COOH Antibody-COOH O_acylisourea O-Acylisourea Intermediate (unstable) Ab_COOH->O_acylisourea + EDC EDC EDC NHS_ester Amine-Reactive NHS Ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS Biotinylated_Ab Biotinylated Antibody (stable amide bond) NHS_ester->Biotinylated_Ab + this compound Biotin_NH2 This compound

Caption: Chemical reaction pathway for antibody biotinylation using EDC/NHS chemistry.

References

Application Notes and Protocols for Biotin-PEG3-C3-NH2 in ELISA Plate Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of biotin-streptavidin systems has become a cornerstone in the development of sensitive and robust immunoassays. Biotin-PEG3-C3-NH2 is a versatile biotinylating reagent that incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a primary amine group for potential covalent conjugation. These application notes provide detailed protocols and guidance for the utilization of this compound in the coating of ELISA plates, a critical step for various assay formats including competitive ELISAs and the immobilization of biotinylated capture molecules.

The primary amine group allows for potential covalent immobilization on appropriately functionalized surfaces, while the overall structure of the molecule lends itself to passive adsorption on standard polystyrene ELISA plates. The PEG spacer is crucial for extending the biotin group away from the plate surface, thereby increasing its accessibility to streptavidin-enzyme conjugates and improving the signal-to-noise ratio of the assay.[1][2]

Key Features and Advantages

  • Hydrophilic PEG Spacer: The integrated PEG3 spacer arm significantly increases the water solubility of the molecule, preventing aggregation and improving coating efficiency. It also minimizes steric hindrance, ensuring optimal binding to streptavidin.[1]

  • Versatile Immobilization: While designed for amine-reactive chemistry, this compound can be passively adsorbed onto polystyrene ELISA plates, providing a straightforward method for creating biotinylated surfaces.

  • Enhanced Sensitivity: The high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) serves as a powerful signal amplification strategy in various ELISA formats.[1]

Applications

This compound coated plates are suitable for a variety of ELISA applications, including:

  • Competitive and Inhibition ELISAs: For the quantification of small molecules or antigens in a sample. In this format, free antigen in the sample competes with the immobilized biotinylated antigen for binding to a limited amount of antibody.

  • Binding Assays: To study the interaction of proteins or other molecules with biotin.

  • Standard Curve Generation: For quantitative assays where a biotinylated standard is required.

  • Immobilization of Streptavidin-Conjugated Molecules: Creating a surface for capturing a wide range of biotinylated targets.

Experimental Protocols

Protocol 1: Passive Adsorption of this compound onto Polystyrene ELISA Plates

This protocol describes the direct coating of a standard 96-well polystyrene ELISA plate with this compound through passive adsorption.

Materials:

  • This compound

  • High-binding 96-well polystyrene ELISA plates

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, 0.05 M, pH 9.6 or Phosphate-Buffered Saline, PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Dilute the this compound stock solution in Coating Buffer to the desired final concentrations for optimization (e.g., ranging from 0.1 µg/mL to 20 µg/mL).

  • Coating:

    • Add 100 µL of the diluted this compound solution to each well of the 96-well plate.

    • Include control wells containing Coating Buffer only (no biotinylated reagent) to determine background signal.

    • Seal the plate and incubate overnight at 4°C. Alternatively, incubate for 2-4 hours at 37°C or room temperature. Optimization of incubation time and temperature is recommended.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 3.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Seal the plate and incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 3, performing 4-5 washes to ensure removal of unbound conjugate.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well to stop the enzymatic reaction. The color in the wells will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Workflow for Passive Adsorption ELISA

ELISA_Workflow A Prepare Biotin-PEG3- C3-NH2 Solution B Coat Plate A->B 100 µL/well C Wash B->C Overnight at 4°C D Block C->D 3x with PBST E Wash D->E 1-2 hours at RT F Add Streptavidin-HRP E->F 3x with PBST G Wash F->G 1 hour at RT H Add TMB Substrate G->H 4-5x with PBST I Stop Reaction H->I 15-30 min in dark J Read Absorbance I->J Add Stop Solution Biotin_Streptavidin_Interaction cluster_plate ELISA Plate Surface Plate Polystyrene Surface Biotin This compound Biotin Moiety Biotin->Plate Passive Adsorption Streptavidin_HRP Streptavidin-HRP Conjugate Streptavidin HRP Enzyme Streptavidin_HRP:strep->Biotin High-Affinity Binding TMB TMB Substrate Streptavidin_HRP:hrp->TMB Enzymatic Reaction Colored_Product Colored Product (Detectable Signal) TMB->Colored_Product Oxidation

References

Application Notes: Biotinylation of N-hydroxysuccinimide Esters using Biotin-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are one of the most common reactive functional groups used to label proteins, antibodies, or other molecules with a primary amine. The reaction between an NHS ester and a primary amine forms a stable amide bond. Biotin-PEG3-C3-NH2 is a specialized biotinylation reagent that contains a primary amine for conjugation. The integrated polyethylene (B3416737) glycol (PEG) spacer arm is hydrophilic and enhances the solubility of the labeled molecule, while its length (25.9 Å) helps to minimize steric hindrance. This increased distance between the biotin (B1667282) and the target molecule improves the accessibility of the biotin for detection with streptavidin or avidin-based systems.

This document provides detailed protocols for the conjugation of this compound to NHS ester-activated molecules, along with methods for purification and analysis of the final conjugate.

Principle of Reaction

The core of the reaction is a nucleophilic acyl substitution. The primary amine (-NH2) on the this compound molecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The optimal pH for this reaction is between 7.0 and 9.0, as a basic environment deprotonates the primary amine, increasing its nucleophilicity, while avoiding significant hydrolysis of the NHS ester which becomes more prevalent at higher pH levels.

Reaction Pathway Diagram

Reaction_Pathway Biotin This compound Conjugate Biotinylated Molecule (Stable Amide Bond) Biotin->Conjugate + NHS_Ester Molecule-NHS Ester NHS_Ester->Conjugate NHS N-hydroxysuccinimide (Leaving Group) NHS_Ester->NHS releases

Caption: Reaction of this compound with an NHS ester.

Quantitative Data Summary

The efficiency of the biotinylation reaction can be influenced by several factors including pH, temperature, and the molar ratio of reactants. The following table summarizes typical data for the conjugation process.

ParameterConditionTypical ValueNotes
Reaction pH Phosphate or Bicarbonate Buffer7.2 - 8.5Balances amine reactivity and NHS ester stability.
Molar Ratio This compound : NHS Ester1:1 to 5:1Excess amine can be used to drive the reaction to completion.
Reaction Time Room Temperature (20-25°C)30 - 60 minutesLonger times may be needed for dilute reactants.
Reaction Efficiency Optimized Conditions> 90%Efficiency is highly dependent on the specific molecule.
Hydrolysis Half-life of NHS Ester pH 7.0Several hoursIncreases significantly at higher pH values.
Hydrolysis Half-life of NHS Ester pH 8.6~10 minutesHighlights the need for timely reaction execution.

Experimental Protocols

General Protocol for Biotinylation

This protocol describes a general method for conjugating this compound to a molecule containing an N-hydroxysuccinimide ester.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer (100 mM, pH 8.0-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

  • Prepare NHS Ester: Immediately before use, dissolve the NHS ester-activated molecule in a small amount of anhydrous DMF or DMSO.

  • Prepare Amine: Dissolve the this compound in the reaction buffer.

  • Reaction: Add the dissolved NHS ester solution to the this compound solution. The final concentration of the organic solvent should ideally be less than 10% to avoid denaturation of protein targets.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C for 2-4 hours.

  • Purification: Remove the excess, unreacted biotin and the NHS byproduct using a desalting column or size-exclusion chromatography. Dialysis can also be used for large molecules like proteins.

  • Analysis: Confirm the successful conjugation using techniques such as mass spectrometry (to detect the mass shift) or a HABA assay to quantify the amount of biotin incorporated.

Protocol for HABA Assay (Quantification of Biotinylation)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to determine the degree of biotinylation.

Materials:

  • Avidin-HABA pre-mixed solution

  • Biotinylated sample

  • Phosphate Buffered Saline (PBS), pH 7.2

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Blank Measurement: Add the Avidin-HABA solution to a microplate well and measure the absorbance at 500 nm. This is your A_500 (Avidin-HABA).

  • Sample Measurement: Add a known volume of your biotinylated sample to the Avidin-HABA solution in a separate well. Mix and incubate for 5 minutes.

  • Read Absorbance: Measure the absorbance of the sample well at 500 nm. This is your A_500 (Sample).

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. The moles of biotin can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reagent preparation to the final analysis of the biotinylated product.

Experimental_Workflow prep_amine Prepare this compound in Reaction Buffer (pH 7-9) reaction Combine Reactants Incubate for 30-60 min at RT prep_amine->reaction prep_nhs Prepare NHS-Ester Molecule in DMSO or DMF prep_nhs->reaction purification Purify Conjugate (e.g., Desalting Column) reaction->purification analysis Analyze Final Product purification->analysis ms_analysis Mass Spectrometry (Confirm Mass Shift) analysis->ms_analysis Qualitative haba_analysis HABA Assay (Quantify Biotinylation) analysis->haba_analysis Quantitative storage Store Conjugate (-20°C or -80°C) analysis->storage

Application Notes and Protocols for Biotin-PEG3-C3-NH2 Coupling via EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, peptides, or nucleic acids, is a cornerstone technique in biotechnology. The remarkably strong and specific non-covalent interaction between biotin and avidin (B1170675) or streptavidin is leveraged in a myriad of applications, including immunoassays (e.g., ELISA, Western blotting), affinity purification, and protein-protein interaction studies.[1]

This document provides detailed protocols and application notes for the conjugation of Biotin-PEG3-C3-NH2 to molecules bearing carboxyl groups (-COOH). This specific biotinylation reagent features a primary amine (-NH2) for covalent linkage. The coupling is achieved by targeting the carboxyl groups found on aspartic acid and glutamic acid residues, as well as the C-terminus of polypeptide chains. This reaction is efficiently mediated by the carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance the coupling efficiency and stability of the active intermediate.[1]

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm (PEG3) in the biotinylation reagent improves water solubility and reduces steric hindrance, which can enhance the binding of the biotin tag to streptavidin.[2]

Principle of the Reaction: EDC/NHS Chemistry

The conjugation of this compound to a carboxyl group-containing molecule using EDC and NHS is a two-step process:

  • Activation of the Carboxyl Group: EDC activates the carboxyl groups on the target molecule to form a highly reactive and unstable O-acylisourea intermediate.[1][3] This activation step is most efficient in a slightly acidic environment (pH 4.7-6.0).[2]

  • Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is stabilized by the addition of NHS (or Sulfo-NHS), which reacts with it to form a more stable, amine-reactive NHS ester.[1][3] The primary amine of the this compound molecule then attacks this NHS ester, resulting in the formation of a stable amide bond and covalently linking the biotin moiety to the target molecule. This second step is more efficient at a neutral to slightly basic pH (7.0-8.0).[1][4]

dot

Two_Step_Workflow start Start prep_protein Prepare Protein (1-5 mg/mL in Activation Buffer) start->prep_protein prep_reagents Prepare Fresh Reagents (EDC, NHS, this compound) prep_protein->prep_reagents activation Carboxyl Activation Add EDC and NHS to protein Incubate 15-30 min at RT prep_reagents->activation purification1 Optional: Buffer Exchange (Desalting column into Coupling Buffer) activation->purification1 ph_adjustment Adjust pH to 7.2-8.0 activation->ph_adjustment If no buffer exchange conjugation Biotin Conjugation Add this compound Incubate 2h at RT or overnight at 4°C purification1->conjugation ph_adjustment->conjugation quenching Optional: Quench Reaction (Add Tris or Glycine) conjugation->quenching purification2 Purification (Remove excess biotin via desalting/dialysis) conjugation->purification2 If no quenching quenching->purification2 end End purification2->end EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Cell Proliferation, Survival, Differentiation Transcription_Factors->Gene_Expression

References

Application Notes and Protocols for Immobilizing Proteins on Surfaces using Biotin-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of proteins onto solid surfaces is a cornerstone of numerous biotechnological applications, including diagnostics, drug discovery, and proteomics. The Biotin-PEG3-C3-NH2 linker offers a robust and versatile solution for covalently attaching proteins to various substrates. This heterobifunctional linker features a biotin (B1667282) moiety for high-affinity binding to streptavidin-coated surfaces, a primary amine group for covalent attachment to proteins, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer is critical as it enhances the water solubility of the conjugate, reduces non-specific binding, and minimizes steric hindrance, thereby preserving the biological activity of the immobilized protein.[1][2]

This document provides detailed protocols for the biotinylation of proteins using this compound via carbodiimide (B86325) chemistry and their subsequent immobilization onto streptavidin-coated surfaces.

Principle of Immobilization

The immobilization strategy involves a two-stage process:

  • Protein Biotinylation: The primary amine of the this compound linker is covalently coupled to the carboxyl groups (-COOH) present on the aspartic acid and glutamic acid residues, or the C-terminus of the target protein. This reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] EDC activates the protein's carboxyl groups, which then react with NHS to form a more stable amine-reactive intermediate. The primary amine of the this compound linker then reacts with this intermediate to form a stable amide bond.[3]

  • Surface Immobilization: The biotinylated protein is then introduced to a streptavidin-coated surface. The extremely high affinity and specific interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ M) ensures stable and oriented immobilization of the protein onto the surface.[5]

Data Presentation

The following table summarizes illustrative quantitative data for the immobilization of a hypothetical protein (Protein X, MW: 50 kDa) on a streptavidin-coated microplate. These values are representative and may vary depending on the specific protein and experimental conditions.

ParameterValueMethod of Determination
Molar Ratio (Biotin:Protein)3:1HABA Assay
Immobilized Protein Density250 ng/cm²BCA Protein Assay
Binding Capacity of Surface~300 ng/cm²Manufacturer's Specification
% Activity Retention> 90%Functional Assay (e.g., ELISA)

Experimental Protocols

Protocol 1: Biotinylation of Target Protein with this compound

This protocol describes the covalent attachment of this compound to a protein by targeting its carboxyl groups.

Materials:

  • Target protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting column

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be biotinylated in Activation Buffer at a concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column.

  • Reagent Preparation (Prepare Fresh):

    • This compound Stock Solution (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of anhydrous DMF or DMSO.

    • EDC Stock Solution (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of cold Activation Buffer.

    • Sulfo-NHS Stock Solution (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of cold Activation Buffer.

  • Activation of Protein Carboxyl Groups:

    • To 1 mL of the protein solution, add a 20- to 50-fold molar excess of EDC and Sulfo-NHS from their respective stock solutions. A typical starting point is 2 mM EDC and 5 mM Sulfo-NHS final concentration.[6]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[3]

  • Conjugation Reaction:

    • Immediately after activation, add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution.

    • Adjust the reaction pH to 7.2-7.4 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Biotinylated Protein:

    • Remove excess, non-reacted biotin reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[7][8]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (purified from Protocol 1)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. For a microplate, use 180 µL.[7][8]

  • Measure the absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin reading).[7]

  • Add 100 µL of the biotinylated protein solution to the cuvette (or 20 µL to the microplate well) and mix well.[7][8]

  • Incubate for 5-10 minutes until the reading is stable.

  • Measure the absorbance at 500 nm again (this is the A₅₀₀ HABA/Avidin/Biotin Sample reading).[7]

  • Calculate the moles of biotin per mole of protein using the formula provided by the HABA assay kit manufacturer.

Protocol 3: Immobilization of Biotinylated Protein on a Streptavidin-Coated Surface

This protocol describes the immobilization of the purified biotinylated protein onto a streptavidin-coated microplate.

Materials:

  • Streptavidin-coated microplate

  • Purified biotinylated protein

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Microplate shaker

Procedure:

  • Washing: Wash the streptavidin-coated microplate wells three times with 200 µL of Binding/Wash Buffer per well to remove any preservatives.

  • Protein Immobilization:

    • Dilute the biotinylated protein to the desired concentration (e.g., 1-10 µg/mL) in Binding/Wash Buffer.

    • Add 100 µL of the diluted biotinylated protein solution to each well.

    • Incubate for 1-2 hours at room temperature with gentle agitation on a microplate shaker.[5]

  • Washing: Discard the protein solution and wash the wells three times with 200 µL of Binding/Wash Buffer to remove any unbound protein.

  • Blocking (Optional but Recommended):

    • To minimize non-specific binding in subsequent assays, add 200 µL of Blocking Buffer to each well.[5]

    • Incubate for 1 hour at room temperature.

  • Final Wash: Discard the Blocking Buffer and wash the wells three times with 200 µL of Binding/Wash Buffer. The surface is now ready for use in downstream applications.

Protocol 4: Quantification of Immobilized Protein (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a colorimetric method used to determine the total protein concentration.[9][10] By measuring the protein concentration in the solution before and after the immobilization step, the amount of immobilized protein can be calculated by subtraction.

Materials:

  • BCA Reagent A and Reagent B

  • Protein standard (e.g., Bovine Serum Albumin, BSA)

  • Samples of the biotinylated protein solution before and after immobilization

  • Spectrophotometer or microplate reader capable of measuring absorbance at 562 nm

  • 96-well microplate

Procedure:

  • Prepare a BSA standard curve according to the BCA assay kit manufacturer's instructions.

  • In a 96-well microplate, add a small volume (e.g., 25 µL) of the protein solutions (before and after immobilization) and the BSA standards to separate wells.[11]

  • Prepare the BCA working reagent by mixing Reagent A and Reagent B (typically at a 50:1 ratio).[10]

  • Add 200 µL of the working reagent to each well.[11]

  • Incubate the plate at 37°C for 30 minutes.[11]

  • Measure the absorbance at 562 nm.

  • Determine the protein concentration of your samples by comparing their absorbance to the BSA standard curve.

  • Calculate the amount of immobilized protein by subtracting the concentration of the post-immobilization solution from the pre-immobilization solution.

Visualizations

experimental_workflow cluster_prep Protein Biotinylation cluster_immobilization Surface Immobilization protein Target Protein in Activation Buffer activation Activate Carboxyl Groups (15-30 min, RT) protein->activation reagents This compound EDC, Sulfo-NHS reagents->activation conjugation Conjugate Biotin Linker (2h RT or O/N 4°C) activation->conjugation purification Purify Biotinylated Protein (Desalting Column) conjugation->purification biotin_protein Biotinylated Protein purification->biotin_protein surface Streptavidin-Coated Surface immobilize Immobilize Protein (1-2h, RT) surface->immobilize biotin_protein->immobilize wash_block Wash & Block immobilize->wash_block ready_surface Functionalized Surface wash_block->ready_surface

Caption: Experimental workflow for protein immobilization.

signaling_pathway cluster_activation Carboxyl Group Activation cluster_stabilization Intermediate Stabilization cluster_conjugation Amide Bond Formation p_cooh Protein-COOH o_acylisourea O-acylisourea intermediate (unstable) p_cooh:e->o_acylisourea:w + edc EDC edc:n->o_acylisourea:s nhs_ester NHS-ester intermediate (semi-stable) o_acylisourea:e->nhs_ester:w + nhs Sulfo-NHS nhs:n->nhs_ester:s final_product Biotinylated Protein (Stable Amide Bond) nhs_ester:e->final_product:w + biotin_linker This compound biotin_linker:n->final_product:s

Caption: EDC/NHS chemical coupling pathway.

References

Application Notes: Biotin-PEG3-C3-NH2 for High-Efficiency Affinity Purification of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-PEG3-C3-NH2 is a versatile heterobifunctional linker molecule designed for the efficient biotinylation of proteins and other biomolecules.[1] Its unique architecture, comprising a high-affinity biotin (B1667282) moiety, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine, makes it an invaluable tool in biochemical research and drug discovery.[1][2] The primary amine serves as a reactive handle for conjugation, typically targeting carboxyl groups on proteins.[3]

The integrated PEG3 spacer enhances the aqueous solubility of the biotinylated molecule, which can reduce protein aggregation in solution.[1] Furthermore, the spacer provides spatial separation between the biotin tag and the conjugated protein, minimizing steric hindrance and ensuring efficient binding to avidin (B1170675) or streptavidin matrices.[2][4] This strong and specific interaction (Kd ≈ 10-15 M) is the foundation for its widespread use in affinity purification, pull-down assays, immunoassays, and protein-protein interaction studies.[5][6][7]

Core Properties and Data

The chemical and physical properties of this compound are summarized below, providing essential information for experimental design.

PropertyValueReference
Molecular Formula C20H38N4O5S[1]
Molecular Weight 446.61 g/mol [1]
CAS Number 183896-00-6[1]
Appearance Oil or solid[1][8]
Solubility Soluble in DMSO, DMF, Methanol, Water[1][9]
Storage Conditions -20°C, sealed and protected from moisture[1][8]

Principle of Affinity Purification

The affinity purification strategy relies on one of the strongest known non-covalent biological interactions between biotin and the proteins avidin or streptavidin.[5][10] The workflow involves two main stages:

  • Biotinylation: The target protein is covalently labeled with this compound. The primary amine on the linker is coupled to carboxyl groups on the protein's surface (aspartic acid, glutamic acid residues, or the C-terminus) using carbodiimide (B86325) chemistry (EDC/NHS).[3]

  • Capture and Elution: The biotinylated protein is then introduced to a solid support (e.g., agarose (B213101) or magnetic beads) coated with streptavidin. The high affinity of the interaction allows for the specific capture of the biotinylated protein from a complex mixture, such as a cell lysate.[6] After washing away non-specifically bound molecules, the purified protein is eluted from the support.[5]

cluster_0 Step 1: Biotinylation Reaction cluster_1 Step 2: Affinity Purification Protein Protein (-COOH) EDC_NHS EDC / Sulfo-NHS Activation Protein->EDC_NHS pH 4.7-6.0 Activated_Protein Activated Protein (NHS-ester intermediate) EDC_NHS->Activated_Protein Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Activated_Protein->Biotinylated_Protein Biotin_Linker This compound Biotin_Linker->Biotinylated_Protein Conjugation Lysate Cell Lysate containing Biotinylated Protein Binding Binding/ Incubation Lysate->Binding Beads Streptavidin-Coated Beads Beads->Binding Wash Wash Steps (Remove unbound proteins) Binding->Wash Elution Elution Wash->Elution Purified_Protein Purified Protein Complex Elution->Purified_Protein Analysis Downstream Analysis (SDS-PAGE, Western, MS) Purified_Protein->Analysis

Figure 1. General workflow for protein biotinylation and subsequent affinity purification.

Experimental Protocols

Protocol 1: Biotinylation of Target Protein via EDC/NHS Chemistry

This protocol details the conjugation of this compound to a protein's carboxyl groups.[3]

A. Materials

  • Target protein (2-10 mg/mL in a carboxyl- and amine-free buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation/Coupling Buffer: 100 mM MES, 150 mM NaCl, pH 4.7-6.0. (Avoid buffers like Tris or acetate).[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

B. Reagent Preparation (Prepare Immediately Before Use)

  • EDC Stock (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of ultrapure water.[3]

  • Sulfo-NHS Stock (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of ultrapure water.[3]

  • This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 100 µL of DMSO, then add 900 µL of Activation/Coupling Buffer.[3]

C. Biotinylation Procedure

  • Buffer Exchange: Ensure the target protein is in the Activation/Coupling Buffer at a concentration of 2-10 mg/mL.

  • Activation: To 1 mL of the protein solution, add a molar excess of EDC and Sulfo-NHS stock solutions (a 10-fold molar excess of EDC and 20-fold molar excess of NHS over the protein is a good starting point).[11] Incubate for 15-30 minutes at room temperature with gentle mixing.[3]

  • Conjugation: Add a calculated amount of the this compound stock solution to the activated protein. A 20- to 50-fold molar excess of biotin over protein is recommended, but this should be optimized.[3] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 10-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[3]

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS). This step is critical to prevent interference in downstream applications.[3]

Table 1: Recommended Reaction Parameters for Protein Biotinylation

ParameterRecommended RangeNotes
Protein Concentration 2-10 mg/mLHigher concentrations generally improve conjugation efficiency.[3]
Reaction pH 4.7-6.0 (Activation)EDC/NHS chemistry is most efficient for carboxyl activation at a slightly acidic pH.[3]
Molar Excess (Biotin:Protein) 20:1 to 100:1Must be optimized for each specific protein and its concentration.[3]
Incubation Time 15-30 min (Activation); 2-12 hours (Conjugation)Longer conjugation times can increase efficiency but may risk protein instability.[3]
Temperature Room Temperature (20-25°C) or 4°CLower temperatures are recommended for longer incubations to preserve protein integrity.[3]
Protocol 2: Affinity Purification of Biotinylated Protein

This protocol describes the capture of a biotinylated protein from a complex mixture using streptavidin-coated beads.[6]

A. Materials

  • Cell lysate containing the biotinylated protein of interest

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Lysis Buffer: e.g., RIPA buffer with protease inhibitors

  • Wash Buffer: e.g., PBS with 0.1% Tween-20

  • Elution Buffer: See Table 2 for options

  • Magnetic rack or centrifuge

B. Purification Procedure

  • Bead Preparation: Resuspend the streptavidin beads and wash them two to three times with Lysis Buffer to equilibrate them.[6]

  • Binding: Add the cell lysate containing the biotinylated protein to the equilibrated beads. Incubate with gentle rotation for 1-4 hours at 4°C to allow the biotin-streptavidin interaction to occur.[6]

  • Washing: Pellet the beads using a magnetic rack or centrifuge. Discard the supernatant. Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.[5]

  • Elution: Resuspend the beads in an appropriate Elution Buffer (see Table 2). The choice of buffer depends on whether denaturing or non-denaturing conditions are required for downstream applications.[12]

Table 2: Comparison of Common Elution Methods

Elution MethodBuffer CompositionConditionsNotes
Competitive Elution 25 mM Biotin in buffer with 0.4% SDS, 1% IGEPAL-CA630Heat at 95°C for 5-10 minutesEffective for releasing bound proteins; requires heat and detergents.[12][13]
Acidic Elution 0.1 M Glycine-HCl, pH 2.5-3.0Incubate for 5-10 min at room temperatureHarsh conditions may denature the protein. Neutralize eluate immediately.[12]
Denaturing Elution SDS-PAGE sample buffer (e.g., Laemmli)Heat at 95-100°C for 5-10 minutesElutes protein for direct analysis by SDS-PAGE/Western blot.[6]
Gentle Elution PBS with 2.5 mM DesthiobiotinRoom temperatureDesthiobiotin is a biotin analog with lower affinity, allowing for gentle, competitive elution.[14]
Protocol 3: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the moles of biotin per mole of protein.[3]

A. Principle HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance. This change is directly proportional to the amount of biotin in the sample.

B. Procedure (General)

  • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).

  • Add a known volume (e.g., 100 µL) of the purified biotinylated protein sample to the cuvette and mix.

  • Incubate until the reading is stable (typically 5-10 minutes).

  • Measure the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).

  • Calculate the degree of biotinylation using the formula provided by the assay kit manufacturer.

cluster_0 HABA Assay Principle Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Displacement Displacement Reaction Avidin_HABA->Displacement Biotin_Protein Biotinylated Protein Sample Biotin_Protein->Displacement Avidin_Biotin Avidin-Biotin Complex (Stronger Affinity) Displacement->Avidin_Biotin Free_HABA Free HABA (Absorbance at 500 nm decreases) Displacement->Free_HABA

Figure 2. Logical relationship in the HABA assay for biotin quantification.

Application in PROTAC Development

Beyond standard affinity purification, this compound is extensively used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][4] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2] The biotin moiety can be incorporated into the PROTAC structure, enabling affinity purification of the PROTAC itself or its use in pull-down assays to validate binding to the target protein.[4]

cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (Biotinylated) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary Proximity-induced E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Figure 3. Signaling pathway for PROTAC-mediated protein degradation.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield of Purified Protein Inefficient biotinylation.Optimize the molar excess of the biotinylation reagent; confirm protein concentration and buffer pH are correct.[15]
Incomplete binding to streptavidin beads.Increase incubation time; ensure beads are properly equilibrated and not expired.
High Background/Non-specific Binding Insufficient washing.Increase the number of wash steps or the stringency of the wash buffer (e.g., higher salt or detergent concentration).[5]
Hydrophobic or ionic interactions with beads.Add a blocking agent (e.g., BSA) to the lysate before incubation with the beads.[5]
Protein is Denatured Harsh elution conditions.Use a gentler elution method, such as competitive elution with desthiobiotin.[14] Avoid prolonged exposure to low pH buffers.
Inconsistent HABA Assay Results Presence of unreacted biotin in the sample.Ensure the biotinylated protein is thoroughly purified via desalting column or dialysis post-conjugation.[3]

References

Application Notes: Utilizing Biotin-PEG3-C3-NH2 for Enhanced Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-PEG3-C3-NH2 is a versatile biotinylation reagent that combines the high-affinity binding of biotin (B1667282) to streptavidin with the advantageous properties of a polyethylene (B3416737) glycol (PEG) linker. This reagent features a terminal primary amine group, allowing for its conjugation to proteins, antibodies, or other molecules of interest through their carboxyl groups. The incorporation of a PEG3 spacer enhances the utility of the biotin tag in various applications, including immunoassays such as Western blotting. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in Western blotting.

Core Principles and Advantages

The use of a biotinylated probe in Western blotting, followed by detection with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), offers a powerful method for signal amplification. The this compound reagent provides several key advantages in this context:

  • Enhanced Solubility: The hydrophilic nature of the PEG linker increases the water solubility of the biotinylated antibody, preventing aggregation that can occur with more hydrophobic biotinylation reagents.[1]

  • Reduced Steric Hindrance: The flexible PEG3 spacer arm physically separates the biotin moiety from the antibody, minimizing spatial interference and allowing for more efficient binding of the bulky streptavidin-enzyme conjugate. This can lead to a significant increase in signal intensity and assay sensitivity.[1]

  • Decreased Non-Specific Binding: The PEG linker creates a hydrated layer around the biotinylated molecule, which helps to repel the non-specific adsorption of other proteins. This "stealth" property can lead to lower background noise and a higher signal-to-noise ratio in Western blots.[2]

  • Versatile Conjugation: The terminal primary amine allows for a targeted conjugation strategy to the carboxyl groups (aspartic and glutamic acid residues) on an antibody, offering an alternative to the more common amine-reactive chemistries that target lysine (B10760008) residues.[3]

Data Presentation

While direct head-to-head quantitative data for this compound in Western blotting is limited in publicly available literature, the qualitative and expected quantitative advantages derived from its structure are summarized below.

Table 1: Properties and Advantages of this compound in Western Blotting

FeatureProperty/AdvantageImpact on Western Blotting
Biotin Moiety High-affinity binding to streptavidin/avidin (Ka = 1015 M-1)Enables highly sensitive detection and significant signal amplification.[3]
PEG3 Linker Hydrophilic, flexible spacerIncreases solubility of the conjugated antibody, reduces aggregation, and minimizes steric hindrance for streptavidin binding.[1]
Primary Amine (-NH2) Reactive nucleophileAllows for covalent conjugation to carboxyl groups on the antibody via EDC chemistry.[3]
Overall Structure Enhanced solubility and reduced steric hindranceLeads to a higher signal-to-noise ratio, lower background, and improved assay sensitivity.[2]

Table 2: General Performance of Biotin-Based Detection in Immunoassays

ParameterTypical PerformanceNotes
Limit of Detection Picogram to femtogram rangeHighly dependent on the affinity of the primary antibody and the specific detection substrate used (e.g., chemiluminescent). Biotin-based amplification can increase sensitivity by an order of magnitude.[4]
Signal Amplification SignificantMultiple biotin molecules can be conjugated to a single antibody, and each can bind a streptavidin-enzyme conjugate, leading to a cascade of signal generation.
Signal-to-Noise Ratio Generally highThe use of PEG linkers tends to reduce non-specific binding, thereby improving the signal-to-noise ratio.[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Antibody

This protocol describes the conjugation of the primary amine group of this compound to the carboxyl groups of a primary antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.[3]

Materials:

  • Purified primary antibody (2-10 mg/mL in an amine-free buffer like MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation/Coupling Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Reagent Preparation (Prepare Immediately Before Use):

    • EDC Stock (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of ultrapure water.

    • Sulfo-NHS Stock (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of ultrapure water.

    • This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 100 µL of DMSO or DMF, then add 900 µL of Activation/Coupling Buffer.

  • Activation of Antibody Carboxyl Groups:

    • To 1 mL of the prepared antibody solution, add 50 µL of the EDC stock solution and 50 µL of the Sulfo-NHS stock solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the activated antibody. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).

    • Incubate for an additional 15-30 minutes at room temperature to stop the reaction.

  • Purification of the Biotinylated Antibody:

    • Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS with 0.02% sodium azide).

  • Storage:

    • Store the purified biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Western Blotting with a Biotinylated Primary Antibody

This protocol outlines the steps for performing a Western blot using the biotinylated primary antibody prepared in Protocol 1.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking Buffer: 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Biotinylated primary antibody (from Protocol 1)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent HRP substrate

  • Imaging system (e.g., CCD camera or X-ray film)

Procedure:

  • Blocking:

    • After transferring the proteins from the gel to the membrane, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the biotinylated primary antibody in Blocking Buffer. The optimal dilution should be determined empirically, but a starting range of 1:1,000 to 1:20,000 is common.

    • Incubate the membrane in the diluted biotinylated primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer. A typical dilution range is 1:5,000 to 1:20,000.

    • Incubate the membrane in the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

  • Final Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.

  • Detection:

    • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate solution for 1-5 minutes.

    • Capture the chemiluminescent signal using an appropriate imaging system.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Antibody Primary Antibody in Amine-Free Buffer Activation Activate Antibody Carboxyl Groups Antibody->Activation Biotin_Reagent This compound Conjugation Add this compound (Amide Bond Formation) Biotin_Reagent->Conjugation EDC_NHS EDC and Sulfo-NHS EDC_NHS->Activation Activation->Conjugation Quenching Quench Reaction (e.g., with Tris) Conjugation->Quenching Purify Remove Excess Reagents (Desalting/Dialysis) Quenching->Purify Final_Product Purified Biotinylated Antibody Purify->Final_Product

Caption: Workflow for conjugating this compound to a primary antibody.

Western_Blot_Workflow Transfer Protein Transfer (SDS-PAGE -> Membrane) Blocking Blocking (5% Milk or 3% BSA) Transfer->Blocking Primary_Ab Incubate with Biotinylated Primary Antibody Blocking->Primary_Ab Wash1 Wash (3x TBST) Primary_Ab->Wash1 Strep_HRP Incubate with Streptavidin-HRP Wash1->Strep_HRP Wash2 Wash (3x TBST) Strep_HRP->Wash2 Detection Add Chemiluminescent Substrate Wash2->Detection Imaging Signal Capture (CCD or Film) Detection->Imaging

Caption: Workflow for Western blotting using a biotinylated primary antibody.

References

Application Note: Utilizing Biotin-PEG3-C3-NH2 for Targeted Cell Analysis in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flow cytometry is a powerful technique for single-cell analysis, enabling the characterization and quantification of cell populations based on their physical and fluorescent properties. The versatility of this technology relies on the availability of specific and robust labeling reagents. Biotin-PEG3-C3-NH2 is a versatile biotinylation reagent that facilitates the indirect labeling of cellular targets for flow cytometric analysis.

This molecule features a terminal primary amine group (-NH2) allowing for its covalent conjugation to a variety of molecules, such as antibodies, proteins, or small molecule ligands, that possess a reactive carboxyl group or an activated ester. The integrated polyethylene (B3416737) glycol (PEG) spacer arm enhances solubility and reduces steric hindrance, ensuring optimal accessibility of the biotin (B1667282) moiety. The high-affinity interaction between biotin and streptavidin is then exploited for signal amplification and detection using a fluorescently-labeled streptavidin conjugate.

This application note provides a detailed protocol for the conjugation of this compound to a primary antibody and the subsequent use of the biotinylated antibody for the immunofluorescent staining of cells for flow cytometry.

Principle of the Method

The use of this compound in flow cytometry follows a two-step labeling strategy. First, the primary amine of the this compound molecule is covalently linked to a target-specific molecule, typically an antibody, through an amidation reaction. This creates a stable biotinylated probe. Second, the cells of interest are incubated with this biotinylated probe. Following this, a fluorescently-labeled streptavidin conjugate is added, which binds with high affinity to the biotin molecules on the probe. This results in a highly specific and amplified fluorescent signal on the target cells, which can then be detected and quantified by a flow cytometer.

Experimental Protocols

Protocol 1: Biotinylation of a Primary Antibody using this compound

This protocol describes the conjugation of this compound to a primary antibody using carbodiimide (B86325) chemistry to activate the antibody's carboxyl groups.

Materials:

  • Primary antibody (preservative-free, e.g., in PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (0.1 M, pH 6.0)

  • PBS (Phosphate Buffered Saline, pH 7.4)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in MES Buffer.

  • Activation of Antibody:

    • Add a 10-fold molar excess of EDC to the antibody solution.

    • Add a 25-fold molar excess of NHS to the antibody solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Add a 20 to 50-fold molar excess of this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Purification of Biotinylated Antibody:

    • Remove excess, unreacted biotinylation reagent by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the purified biotinylated antibody.

  • Determination of Concentration: Measure the absorbance of the purified antibody at 280 nm to determine its concentration.

  • Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Immunofluorescent Staining of Suspension Cells

This protocol details the staining of suspension cells with the prepared biotinylated primary antibody and a fluorescently-labeled streptavidin conjugate.

Materials:

  • Biotinylated primary antibody (from Protocol 3.1)

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-PE)

  • Cells in suspension (e.g., lymphocytes, cell lines)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixation Buffer (optional, e.g., 1-4% paraformaldehyde in PBS)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

  • Blocking (Optional but Recommended):

    • Incubate cells with a blocking agent (e.g., Fc block or serum from the same species as the secondary antibody) for 15-20 minutes on ice to reduce non-specific binding.

  • Primary Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the biotinylated primary antibody.

    • Incubate for 30-60 minutes on ice or at 4°C, protected from light.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step twice.

  • Secondary Staining (Streptavidin):

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add the fluorescently-labeled streptavidin at its recommended concentration.

    • Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Final Washes:

    • Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer as described in step 4.

  • Cell Resuspension and Analysis:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • (Optional) If not analyzing immediately, cells can be fixed with Fixation Buffer.

    • Acquire data on a flow cytometer.

Data Presentation

The following table summarizes the key quantitative parameters for the biotinylation and cell staining protocols.

ParameterProtocol 3.1: Antibody BiotinylationProtocol 3.2: Cell Staining
Reagent Molar Excess/Concentration Concentration/Amount
EDC10-foldN/A
NHS25-foldN/A
This compound20 to 50-foldN/A
Biotinylated Primary AntibodyN/ATitrate for optimal concentration (typically 0.1-10 µg/mL)
Fluorescently-labeled StreptavidinN/AUse at manufacturer's recommended concentration
Incubation Time
Antibody Activation15 minutesN/A
Conjugation Reaction2 hoursN/A
Primary Antibody StainingN/A30-60 minutes
Secondary StainingN/A20-30 minutes
Temperature
All StepsRoom TemperatureOn ice or at 4°C

Visualizations

Signaling Pathway and Detection Mechanism

cluster_cell Target Cell cluster_reagents Labeling Reagents Cell Cell Surface Antigen Ab Biotinylated Primary Antibody Ab->Cell Binding Strep Fluorescently-labeled Streptavidin Strep->Ab High-Affinity Interaction

Caption: Diagram of the indirect staining method using a biotinylated primary antibody.

Experimental Workflow

A Prepare Cell Suspension B Block Non-Specific Binding A->B C Incubate with Biotinylated Primary Antibody B->C D Wash Cells C->D E Incubate with Fluorescently-labeled Streptavidin D->E F Final Wash Steps E->F G Acquire Data on Flow Cytometer F->G

Caption: Experimental workflow for immunofluorescent staining for flow cytometry.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal - Inefficient antibody biotinylation- Suboptimal antibody or streptavidin concentration- Low target antigen expression- Optimize the molar excess of biotinylation reagents- Titrate the biotinylated antibody and streptavidin- Use a positive control cell line with known high expression
High Background/Non-specific Staining - Insufficient blocking- Aggregates in antibody or streptavidin solution- Hydrophobic interactions- Increase blocking time or try a different blocking agent- Centrifuge reagents before use- Ensure adequate washing steps
High Cell Death - Harsh cell handling- Cytotoxicity of reagents- Handle cells gently and keep on ice- Use high-quality, azide-free reagents for live cell staining

Revolutionizing Drug Delivery: Application Notes for Biotin-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG3-C3-NH2, a heterobifunctional linker, in the development of advanced drug delivery systems. This versatile molecule combines the high-affinity targeting of biotin (B1667282) with the pharmacokinetic-enhancing properties of a polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive primary amine for conjugation to a wide array of therapeutic payloads and carrier systems.

Introduction to this compound

This compound is a specialized chemical linker designed for targeted drug delivery applications. Its structure comprises three key components:

  • Biotin: A vitamin with an exceptionally high affinity for the avidin (B1170675) and streptavidin proteins. This interaction is widely exploited for targeting cells that overexpress biotin receptors, such as many types of cancer cells.

  • PEG3 Spacer: A short polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility and stability of the conjugate, reduces steric hindrance for efficient biotin-receptor binding, and can improve the pharmacokinetic profile of the drug delivery system by reducing immunogenicity and nonspecific protein adsorption.

  • C3-NH2 Tail: A three-carbon alkyl chain terminating in a primary amine group (-NH2). This functional group provides a versatile handle for the covalent attachment of drugs, nanoparticles, or other molecules of interest, typically through amide bond formation with carboxylic acids or reactions with N-hydroxysuccinimide (NHS) esters.

Key Applications in Drug Delivery

The unique properties of this compound make it an invaluable tool for a range of drug delivery strategies:

  • Targeted Nanoparticle Delivery: Surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) with this compound facilitates active targeting to tumor sites, enhancing drug accumulation and therapeutic efficacy while minimizing off-target toxicity.

  • Development of Antibody-Drug Conjugates (ADCs): The primary amine can be used to conjugate the linker to antibodies, enabling the targeted delivery of potent cytotoxic agents.

  • PROTAC Development: this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] A biotinylated PROTAC can be used to validate target protein engagement in pull-down assays.

Quantitative Data on Biotin-PEGylated Drug Delivery Systems

The following tables summarize quantitative data from various studies utilizing biotin-PEGylated nanoparticles, providing a basis for comparison and experimental design.

Table 1: Physicochemical Properties of Biotin-PEGylated Nanoparticles

Nanoparticle SystemDrugSize (nm) (Unmodified)Size (nm) (Biotin-PEGylated)Zeta Potential (mV) (Unmodified)Zeta Potential (mV) (Biotin-PEGylated)Drug Encapsulation Efficiency (%)Reference
PLA-PEG MicellesPaclitaxel (B517696)~100~110--10>90%[4]
PLGA-PEG NanoparticlesSN-38Not Reported~150Not ReportedNot Reported~75%[4]
PEG-PCL MicellesArtemisininNot Reported70.33 ± 8.61Not ReportedNot Reported45.5 ± 0.41%[5][6]
Zein NanoparticlesDecitabineNot Reported95.29Not Reported-17.796.31%[3]

Table 2: In Vitro Cytotoxicity of Biotin-Targeted Drug Delivery Systems

Drug Delivery SystemCell LineIC50 (Targeted)IC50 (Non-Targeted/Free Drug)Fold ImprovementReference
Biotin-Dextran Coated IONPsMCF-7 (Breast Cancer)1.66 µg/mL24.18 µg/mL (IONPs only)~14.6[7]
ZnMBC@MSNs-CTS-BiotinHeLa (Cervical Cancer)~6.5 µMNot Reported-[8]
ZnMBC@MSNs-CTS-BiotinA549 (Lung Cancer)~28.8 µMNot Reported-[8]
Paclitaxel in PEG-PE/ST/LL MicellesA2780 (Ovarian Cancer)0.7 µM12.2 µM (Free Paclitaxel)~17.4[9]

Table 3: In Vivo Efficacy of Biotin-Targeted Drug Delivery Systems

Drug Delivery SystemAnimal ModelTumor TypeReduction in Tumor Volume (vs. Control)Reference
ART/Biotin-PEG-PCL Micelles4T1 Breast Cancer Model (Mice)Breast CancerFinal tumor volume ~40 mm³ vs. ~2150 mm³ in control[5][6]
Biotin-conjugated Pullulan Acetate NanoparticlesHepG2-bearing Nude MiceLiver CancerSignificant reduction (quantitative data not specified)[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and evaluation of drug delivery systems utilizing this compound.

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups.

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA, liposomes)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 7.4 or 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use.

    • To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the NHS solution.

    • Incubate the mixture for 30 minutes at room temperature with gentle mixing.

  • Washing of Activated Nanoparticles:

    • Centrifuge the nanoparticle suspension to pellet the activated nanoparticles.

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in 1 mL of Coupling Buffer.

    • Repeat the centrifugation and resuspension steps twice more to ensure complete removal of the activation reagents.

  • Conjugation with this compound:

    • Prepare a 1 mg/mL solution of this compound in Coupling Buffer.

    • Add 200 µL of the this compound solution to the washed, activated nanoparticle suspension. The molar ratio of the linker to nanoparticles may require optimization.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching and Final Washing:

    • Add 100 µL of Quenching Solution to the reaction mixture and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

    • Centrifuge the functionalized nanoparticles and discard the supernatant.

    • Wash the nanoparticles three times with Washing Buffer.

    • After the final wash, resuspend the biotinylated nanoparticles in an appropriate storage buffer (e.g., PBS).

Protocol 2: Quantification of Surface Biotin using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin on the nanoparticle surface.

Materials:

  • Biotinylated Nanoparticles

  • HABA/Avidin pre-mixed reagent or individual components

  • Biotin standards of known concentrations

  • PBS, pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of HABA/Avidin Solution:

    • If using a pre-mixed reagent, follow the manufacturer's instructions.

    • If preparing from individual components, dissolve HABA in a small amount of 0.1 M NaOH and then dilute with PBS. Add avidin to the HABA solution to form the complex. Optimize final concentrations for the assay.

  • Standard Curve Preparation: Prepare a series of biotin standards with known concentrations (e.g., 0 to 50 µM) in PBS.

  • Assay:

    • In a 96-well plate, add 180 µL of the HABA/Avidin solution to each well.

    • Measure the initial absorbance at 500 nm (A_initial).

    • Add 20 µL of the biotinylated nanoparticle suspension or the biotin standards to the respective wells.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the final absorbance at 500 nm (A_final).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A_initial - A_final) for both the standards and the samples.

    • Plot a standard curve of ΔA versus biotin concentration.

    • Determine the biotin concentration of the nanoparticle sample from the standard curve.

Protocol 3: In Vitro Cellular Uptake Analysis by Flow Cytometry

This protocol outlines a method to quantify the cellular uptake of fluorescently labeled biotinylated nanoparticles.

Materials:

  • Fluorescently labeled biotinylated nanoparticles

  • Non-labeled biotinylated nanoparticles (as a control)

  • Cancer cell line overexpressing biotin receptors (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • PBS, pH 7.4

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Nanoparticle Incubation:

    • Prepare different concentrations of fluorescently labeled biotinylated nanoparticles in complete cell culture medium.

    • As a control for non-specific uptake, use non-labeled biotinylated nanoparticles.

    • Remove the medium from the cells and add the nanoparticle suspensions.

    • Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Staining:

    • After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using Trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity of the cells treated with fluorescent nanoparticles and compare it to the control cells.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for PROTACs and the experimental workflows described in the protocols.

PROTAC_Mechanism PROTAC Biotin-PEG-TargetBinder- E3LigaseLigand TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Transfer Ub Ubiquitin Ub->E3Ligase Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Nanoparticle_Conjugation_Workflow Start Carboxylated Nanoparticles Activation Activation with EDC/NHS Start->Activation Washing1 Washing Activation->Washing1 Conjugation Conjugation with This compound Washing1->Conjugation Quenching Quenching Conjugation->Quenching Washing2 Final Washing Quenching->Washing2 End Biotinylated Nanoparticles Washing2->End

Caption: Workflow for nanoparticle conjugation.

Cellular_Uptake_Workflow Start Seed Cells Incubation Incubate with Fluorescent Biotinylated Nanoparticles Start->Incubation Washing Wash Cells Incubation->Washing Harvesting Harvest Cells Washing->Harvesting Analysis Flow Cytometry Analysis Harvesting->Analysis End Quantify Uptake Analysis->End

Caption: Workflow for cellular uptake analysis.

Conclusion

This compound is a powerful and versatile tool for the development of targeted drug delivery systems. Its well-defined structure allows for precise control over the conjugation chemistry and the resulting properties of the drug carrier. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at leveraging the potential of biotin-mediated targeting to improve the therapeutic outcomes of a wide range of drugs.

References

Optimizing Protein Labeling: A Guide to Calculating Molar Excess of Biotin-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in biotechnology and drug development. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin is leveraged in a multitude of applications, including immunoassays, affinity purification, and protein interaction studies. This document provides a detailed guide for the labeling of proteins with Biotin-PEG3-C3-NH2, a biotinylating reagent featuring a primary amine.

Unlike N-hydroxysuccinimide (NHS) ester-based biotinylation reagents that target primary amines on proteins (e.g., lysine (B10760008) residues), this compound is designed for the conjugation to carboxyl groups (aspartic acid, glutamic acid, and the C-terminus of the polypeptide chain). This is achieved through a reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the biotin reagent enhances its solubility and reduces steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[1]

Principle of the Reaction

The conjugation of this compound to a protein's carboxyl groups is a two-step process:

  • Activation of Carboxyl Groups: EDC activates the carboxyl groups on the protein, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Amide Bond Formation: The O-acylisourea intermediate can react in one of two ways:

    • Directly with the primary amine of this compound to form a stable amide bond.

    • Indirectly and more efficiently by first reacting with NHS or Sulfo-NHS to form a more stable amine-reactive NHS ester. This semi-stable intermediate then reacts with the primary amine of this compound to form the amide bond. The two-step method involving NHS or Sulfo-NHS is generally preferred as it increases coupling efficiency and stability.[2][3]

A large molar excess of the this compound is crucial to drive the reaction towards biotinylation and to minimize protein-protein crosslinking, a potential side reaction where EDC can link carboxyl groups of one protein to amine groups of another.[4][5]

Calculating Molar Excess: Key to Successful Biotinylation

The molar ratio of the biotinylating reagent to the protein is a critical parameter that dictates the degree of biotinylation (DoB). An insufficient molar excess will result in low labeling efficiency, while an excessive amount can lead to protein precipitation or altered protein function due to over-modification.[6][7] Therefore, empirical optimization is highly recommended for each specific protein and application.

Factors Influencing the Optimal Molar Ratio:
  • Protein Concentration: More dilute protein solutions generally require a higher molar excess of the biotin reagent to achieve the same degree of labeling as more concentrated solutions.[8][9]

  • Number of Accessible Carboxyl Groups: The abundance and accessibility of aspartic acid, glutamic acid, and C-terminal carboxyl groups on the protein surface will influence the extent of labeling.

  • Desired Degree of Biotinylation: The intended downstream application will determine the optimal number of biotin molecules per protein. For example, applications requiring high signal amplification might benefit from a higher DoB, whereas applications where protein function is paramount may necessitate a lower DoB.

Recommended Starting Molar Ratios

The following table summarizes the recommended starting molar excess ratios for the key reagents in the EDC/NHS-mediated biotinylation of proteins with this compound.

ReagentRecommended Molar Excess (Reagent:Protein)Rationale
This compound 20:1 to 100:1A large excess is necessary to outcompete potential protein-protein crosslinking and drive the reaction towards biotinylation.[5]
EDC 10:1 to 50:1A significant excess is required to efficiently activate the carboxyl groups on the protein.[5][6]
NHS or Sulfo-NHS 10:1 to 50:1Typically used in equimolar amounts or a slight excess relative to EDC to generate a more stable amine-reactive intermediate.[5]

Experimental Protocols

Materials and Reagents
  • Protein to be labeled (1-10 mg/mL in an appropriate buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0 (must be free of amines and carboxylates).[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (must be amine-free).[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[5]

  • Purification System: Desalting columns or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol for Protein Biotinylation

This protocol is a starting point and should be optimized for your specific protein and application.

  • Protein Preparation:

    • Prepare the protein in the Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines (e.g., Tris) or carboxylates, it must be exchanged into the Activation Buffer using a desalting column or dialysis.

  • Reagent Preparation (Prepare Fresh):

    • EDC Stock Solution: Dissolve EDC in the Activation Buffer to the desired concentration.

    • NHS/Sulfo-NHS Stock Solution: Dissolve NHS or Sulfo-NHS in the Activation Buffer to the desired concentration.

    • This compound Stock Solution: Dissolve this compound in DMSO or DMF to create a concentrated stock solution.

  • Activation of Protein Carboxyl Groups:

    • Add the desired molar excess of the EDC stock solution to the protein solution.

    • Immediately add the desired molar excess of the NHS or Sulfo-NHS stock solution to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add the calculated volume of the this compound stock solution to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted biotin and other reaction byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS). This step is critical to prevent interference in downstream applications.[7]

Quantification of Biotinylation

It is highly recommended to determine the degree of biotinylation. One common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low or No Biotinylation Inactive reagents (EDC, NHS, or this compound) due to hydrolysis.Prepare fresh stock solutions of all reagents immediately before use. Store powdered reagents in a desiccator.[6]
Insufficient molar excess of reagents.Empirically test a range of higher molar excess ratios for this compound, EDC, and NHS.[7]
Presence of competing amines or carboxylates in the buffer.Ensure that the protein is in an amine-free and carboxylate-free buffer during the activation and coupling steps.[1]
Incorrect reaction pH.The activation step with EDC is most efficient at pH 4.5-6.0, while the coupling to the amine is more efficient at pH 7.2-8.0.[1]
Protein Precipitation Over-biotinylation.Reduce the molar excess of the this compound reagent in subsequent experiments.[7]
Protein instability under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.
High concentration of organic solvent from the biotin stock solution.Keep the volume of the added biotin stock solution to a minimum. If necessary, use a more concentrated stock.[7]

Visualizing the Process

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (in Activation Buffer) activation Activation of Carboxyl Groups (Add EDC and NHS) protein_prep->activation reagent_prep Reagent Preparation (EDC, NHS, this compound) reagent_prep->activation conjugation Conjugation (Add this compound) activation->conjugation quenching Quenching (Add Tris or Glycine) conjugation->quenching purification Purification (Desalting/Dialysis) quenching->purification quantification Quantification (e.g., HABA Assay) purification->quantification

Caption: Experimental workflow for protein biotinylation using this compound.

reaction_mechanism protein Protein-COOH Carboxyl Group o_acylisourea O-Acylisourea Intermediate (Unstable) protein->o_acylisourea + EDC edc {EDC} nhs_ester NHS Ester Intermediate (More Stable) o_acylisourea->nhs_ester + NHS nhs {NHS/Sulfo-NHS} biotinylated_protein Biotinylated Protein (Stable Amide Bond) nhs_ester->biotinylated_protein + this compound biotin_amine This compound Primary Amine

References

Biotin-PEG3-C3-NH2: Application and Protocols for Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Biotin-PEG3-C3-NH2 in immunoprecipitation (IP) and related affinity purification experiments. This compound is a versatile heterobifunctional linker molecule that combines a high-affinity biotin (B1667282) tag with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a reactive primary amine, making it a valuable tool for labeling and isolating proteins and their interaction partners.

Introduction to this compound

This compound is a chemical reagent composed of three key functional components: a biotin moiety, a PEG3 spacer, and a terminal primary amine (C3-NH2).[1][2] The biotin group provides an exceptionally strong and specific binding handle for streptavidin and avidin, which is the foundation for numerous detection and purification systems.[3] The PEG3 spacer, a short chain of three repeating ethylene (B1197577) glycol units, enhances the hydrophilicity and aqueous solubility of the molecule it is conjugated to.[2][3] This spacer also provides physical separation between the biotin tag and the labeled molecule, which helps to minimize steric hindrance and preserve the biological activity of the target protein.[1][2] The terminal primary amine serves as a reactive site for covalently attaching the linker to target molecules, typically through the formation of stable amide bonds with carboxylic acids.[3]

The unique architecture of this compound makes it particularly well-suited for a variety of biochemical applications, including:

  • Affinity Purification: Biotinylated proteins can be efficiently captured and purified from complex mixtures using streptavidin-coated solid supports.[1]

  • Immunoassays: The high-affinity biotin-streptavidin interaction provides a sensitive method for detecting and quantifying proteins.[1]

  • Protein-Protein Interaction Studies: It is a powerful tool for pull-down assays to identify and study the binding partners of a protein of interest.[1]

  • PROTAC Synthesis: this compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[1][2][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C20H38N4O5S[1]
Molecular Weight 446.61 g/mol [1]
CAS Number 183896-00-6[1]
Appearance Oil or solid[1]
Solubility Soluble in DMSO, DMF, Methanol[1][5]
Storage Conditions -20°C, sealed and protected from moisture[1][5]
Purity >95%[5]

Experimental Protocols

This section provides detailed protocols for the biotinylation of a protein of interest using an amine-reactive strategy and its subsequent use in an immunoprecipitation experiment.

Protocol 1: Biotinylation of Target Protein with this compound via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to exposed carboxyl groups (aspartate or glutamate (B1630785) residues) on a target protein using EDC/NHS chemistry.

Materials:

  • Purified "bait" protein (1-10 mg/mL in an amine-free buffer, e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Sample: Ensure the purified protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Reagent Stock Solutions:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • Activate Carboxyl Groups on Protein:

    • Add a 100-fold molar excess of both EDC and NHS to the protein solution.

    • Incubate for 15 minutes at room temperature.

  • Biotinylation Reaction:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS-esters. Incubate for 15 minutes at room temperature.

  • Remove Excess Biotin: Remove non-reacted this compound and other reaction byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

  • Verification of Biotinylation (Optional): The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using streptavidin-HRP.

Protocol 2: Immunoprecipitation of Biotinylated Protein and Interaction Partners

This protocol outlines the procedure for capturing the biotinylated bait protein and its interacting "prey" proteins from a cell lysate using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated bait protein (from Protocol 1)

  • Cell lysate containing potential "prey" proteins

  • Streptavidin-coated magnetic beads

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin for competitive elution)

Procedure:

  • Prepare Cell Lysate: Lyse cultured cells using an appropriate ice-cold lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove cellular debris.

  • Prepare Streptavidin Beads: Resuspend the streptavidin magnetic beads and wash them two to three times with Wash Buffer according to the manufacturer's instructions.

  • Immobilize Biotinylated Bait Protein:

    • Add the biotinylated bait protein to the washed streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin.

    • Wash the beads twice with Wash Buffer to remove any unbound bait protein.

  • Incubate with Cell Lysate:

    • Add the prepared cell lysate to the beads with the immobilized biotinylated bait protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Wash Away Non-Specific Binders:

    • After incubation, separate the beads from the lysate using a magnetic rack.

    • Wash the beads three to five times with ice-cold Wash Buffer. These washes are critical for reducing background and eliminating non-specifically bound proteins.

  • Elute Protein Complexes:

    • After the final wash, remove all of the supernatant.

    • Elute the bound protein complexes from the beads. For analysis by SDS-PAGE and Western blotting, a common method is to resuspend the beads in 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. For applications requiring the native protein complex, elution can be performed by incubating the beads with a solution of free biotin (e.g., 2-10 mM) to competitively displace the biotinylated protein.

  • Analyze Eluted Proteins: The eluted proteins can be analyzed by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting to identify the bait protein and its interaction partners. For a more comprehensive analysis of unknown interaction partners, the eluted sample can be subjected to mass spectrometry.

Diagrams and Visualizations

Workflow for Protein Biotinylation

Biotinylation_Workflow cluster_activation Protein Activation cluster_conjugation Biotin Conjugation cluster_purification Purification Protein Purified Protein (-COOH) Activated_Protein NHS-activated Protein Protein->Activated_Protein Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Protein Biotinylated_Protein Biotinylated Protein Activated_Protein->Biotinylated_Protein Conjugation Biotin_PEG_NH2 This compound Biotin_PEG_NH2->Biotinylated_Protein Purification Desalting / Dialysis Biotinylated_Protein->Purification Final_Product Purified Biotinylated Protein Purification->Final_Product

Caption: Workflow for labeling a protein with this compound.

Immunoprecipitation Experimental Workflow

IP_Workflow cluster_binding Bait Immobilization & Interaction cluster_purification_analysis Purification & Analysis Biotin_Protein Biotinylated Bait Protein Immobilized_Bait Immobilized Bait Biotin_Protein->Immobilized_Bait Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilized_Bait Binding Bait_Prey_Complex Bait-Prey Complex on Beads Immobilized_Bait->Bait_Prey_Complex Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Bait_Prey_Complex Incubation Washing Washing Bait_Prey_Complex->Washing Elution Elution Washing->Elution Analysis SDS-PAGE / Western Blot / Mass Spectrometry Elution->Analysis

Caption: Workflow for immunoprecipitation using a biotinylated bait protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no biotinylation Inefficient activation of carboxyl groups.Optimize EDC/NHS concentrations and reaction time. Ensure the activation buffer is at the correct pH (6.0).
Inactive this compound.Use a fresh stock of the biotinylation reagent.
Presence of amine-containing buffers.Ensure the protein is in an amine-free buffer during the activation and conjugation steps.
High background/non-specific binding in IP Insufficient washing.Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the detergent concentration).
Non-specific binding to beads.Pre-clear the cell lysate by incubating it with streptavidin beads alone before adding it to the immobilized bait protein.
Low yield of prey protein Weak or transient protein-protein interaction.Optimize binding and washing conditions (e.g., use a lower salt concentration in the wash buffer, shorten wash times).
Loss of bait protein activity after biotinylation.Reduce the molar excess of the biotinylation reagent to minimize modifications that may occur at the protein's active site.

By leveraging the unique properties of this compound, researchers can effectively label and isolate proteins of interest and their binding partners, facilitating a deeper understanding of cellular processes and accelerating drug discovery efforts.

References

Application Notes and Protocols for Creating Biotinylated Probes with Biotin-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and application of biotinylated probes using the versatile linker, Biotin-PEG3-C3-NH2. This reagent is particularly valuable for its ability to introduce a biotin (B1667282) moiety onto proteins, peptides, and other molecules for use in a wide range of biological assays.

Introduction to this compound

This compound is a bifunctional linker that contains a biotin group for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine for conjugation.[1] The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient binding of the biotin moiety.[2] The primary amine provides a reactive handle for covalent attachment to molecules containing carboxylic acids, most commonly through amide bond formation.[2][3] This biotinylation reagent is a valuable tool in various bioconjugation applications, including immunoassays, affinity purification, and protein-protein interaction studies.[4][5]

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2][3] this compound can be used to create biotinylated versions of small molecule ligands that bind to a target protein, which are instrumental in in vitro studies like pull-down assays to confirm ligand-target engagement.[2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for planning experiments and for the characterization of the final product.

PropertyValue
Molecular Formula C₂₀H₃₈N₄O₅S[1]
Molecular Weight 446.61 g/mol [1]
Appearance White to off-white solid or oil[1]
Purity >95%[1]
Solubility Soluble in water, DMSO, DMF[1]
Storage Conditions -20°C, protected from moisture[1][6]

Experimental Protocols

Protocol 1: Biotinylation of a Protein using this compound and EDC/Sulfo-NHS Chemistry

This protocol describes the conjugation of this compound to a protein by targeting the carboxyl groups (-COOH) on aspartic acid and glutamic acid residues, as well as the C-terminus.[4] The reaction is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance coupling efficiency.[4]

Principle of the Reaction

The conjugation is a two-step process. First, EDC activates the carboxyl groups on the protein to form a reactive O-acylisourea intermediate.[4] This unstable intermediate reacts with Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester.[4] In the second step, the primary amine of the this compound molecule attacks the Sulfo-NHS ester, forming a stable amide bond and covalently linking the biotin to the protein.[4]

G Protein_COOH Protein with Carboxyl Group (-COOH) Activated_Protein Activated Protein (O-acylisourea intermediate) Protein_COOH->Activated_Protein + EDC EDC EDC Stable_Intermediate Amine-Reactive Sulfo-NHS Ester Activated_Protein->Stable_Intermediate + Sulfo-NHS Sulfo_NHS Sulfo-NHS Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Stable_Intermediate->Biotinylated_Protein + this compound Biotin_NH2 This compound G cluster_0 Biotinylation cluster_1 Purification cluster_2 Characterization Protein Protein Reaction_Mix Reaction Mixture (Biotinylated Protein + Excess Biotin) Protein->Reaction_Mix + this compound + EDC/Sulfo-NHS Desalting_Column Desalting Column Reaction_Mix->Desalting_Column Size-Exclusion Chromatography Dialysis Dialysis Reaction_Mix->Dialysis Dialysis Purified_Probe Purified Biotinylated Probe Desalting_Column->Purified_Probe Collect high MW fractions HABA_Assay HABA Assay Purified_Probe->HABA_Assay Quantify Biotin Incorporation Dialysis->Purified_Probe G Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination + Ub Ubiquitin Ubiquitin (Ub) Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Application Notes and Protocols for In-Cell Protein Degradation Assays with PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They operate by co-opting the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of two key binding moieties connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1][5]

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6][7]

  • Dmax (maximum degradation): The maximum percentage of protein degradation that can be achieved with the PROTAC. A higher Dmax value signifies greater efficacy.[6]

This document provides detailed protocols for key in-cell assays to quantify PROTAC-induced protein degradation and guidance on data presentation and visualization of the underlying biological pathways and experimental workflows.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs hijack the ubiquitin-proteasome system to induce targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][8] The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.[4][8]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow Overview

A systematic workflow is essential for the evaluation of a novel PROTAC. This typically involves a series of cellular assays to confirm the mechanism of action, determine potency and efficacy, and assess specificity.[4]

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Candidate cell_treatment Cell Treatment (Dose-Response & Time-Course) start->cell_treatment protein_quant Protein Quantification Assay (e.g., Western Blot, HiBiT) cell_treatment->protein_quant data_analysis Data Analysis (DC50 & Dmax Determination) protein_quant->data_analysis ubiquitination_assay Target Ubiquitination Assay (Immunoprecipitation-Western) data_analysis->ubiquitination_assay specificity_assay Selectivity Profiling (Proteomics) ubiquitination_assay->specificity_assay end Validated PROTAC specificity_assay->end

General workflow for evaluating a PROTAC candidate.

Key In-Cell Protein Degradation Assays

Western Blot Analysis

Western blotting is a cornerstone technique for quantifying PROTAC-induced protein degradation.[1] It allows for the direct visualization and quantification of the target protein levels.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[1] Allow cells to adhere overnight.[1]

    • For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).[4][9] Include a vehicle control (e.g., DMSO).[9]

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[9]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).[9]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9]

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[4][9]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

    • Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading.[9]

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration.[4] Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[4][9]

    • Separate proteins by gel electrophoresis.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[1][9]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Detect the chemiluminescent signal using an imaging system.[6]

  • Data Analysis:

    • Quantify band intensities using densitometry software.[6]

    • Normalize the target protein band intensity to the loading control.[6]

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.[6]

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) curve to determine DC50 and Dmax values.[6]

HiBiT Luminescence Assay

The HiBiT assay is a sensitive, plate-based method for quantifying protein levels in live cells, offering higher throughput than traditional Western blotting.[10] This technology is based on the complementation of a small 11-amino-acid tag (HiBiT), which is knocked into the endogenous locus of the target protein using CRISPR/Cas9, and a large fragment (LgBiT).[10][11] The reconstituted NanoLuc® luciferase generates a luminescent signal proportional to the amount of the HiBiT-tagged protein.[10][11]

Protocol:

  • Cell Seeding:

    • Use a cell line endogenously expressing the HiBiT-tagged protein of interest.

    • Plate cells in a 96-well white, clear-bottom plate at an optimized density and incubate overnight.[10]

  • Assay Preparation and PROTAC Treatment:

    • Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the appropriate assay medium.[7][10]

    • Replace the cell culture medium with the Endurazine™ solution and incubate for at least 2.5 hours at 37°C to allow the luminescent signal to equilibrate.[10][12]

    • Prepare serial dilutions of the PROTAC in assay medium at 10x the final concentration.[12]

    • Add the PROTAC dilutions to the assay plate.[12]

  • Kinetic Measurement:

    • Immediately place the plate in a luminometer pre-equilibrated to 37°C.[7]

    • Collect kinetic measurements of luminescence over a desired time course (e.g., 24-48 hours).[12]

  • Data Analysis:

    • Normalize the luminescence signal at each time point to the vehicle control.

    • Plot the normalized luminescence against the logarithm of the PROTAC concentration at a specific time point to determine DC50 and Dmax values using a 4PL curve fit.

Target Ubiquitination Assay

This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.[4]

Protocol:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration around its DC50 for a shorter time point (e.g., 1-4 hours).[4]

    • Include a control group pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.[4]

  • Immunoprecipitation (IP):

    • Lyse the cells as described in the Western Blot protocol.[4]

    • Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[4]

    • Add Protein A/G magnetic beads to pull down the complex.[4]

    • Wash the beads to remove non-specific binders.[4]

  • Western Blot Analysis:

    • Elute the protein from the beads and perform a Western blot.[4]

    • Probe the membrane with an antibody against ubiquitin.[4]

  • Data Analysis:

    • A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[4]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison of different PROTACs or experimental conditions.

Table 1: Degradation Potency and Efficacy of PROTACs

PROTAC IDCell LineTimepoint (h)DC50 (nM)Dmax (%)Assay Method
PROTAC-XCell Line A2415.292Western Blot
PROTAC-YCell Line A248.795HiBiT Assay
PROTAC-ZCell Line B1625.588Western Blot
Negative ControlCell Line A24>1000<10HiBiT Assay

Table 2: Cytotoxicity of PROTACs

PROTAC IDCell LineTimepoint (h)IC50 (µM)Assay Method
PROTAC-XCell Line A72>10CellTiter-Glo
PROTAC-YCell Line A728.5CellTiter-Glo
PROTAC-ZCell Line B72>10CellTiter-Glo

Conclusion

The validation of PROTAC-mediated protein degradation requires a multi-faceted approach employing orthogonal assays.[13] Western blotting provides a direct and robust method for quantifying protein degradation, while the HiBiT assay offers a higher-throughput alternative for screening and kinetic analysis.[14] Confirming target ubiquitination is crucial for elucidating the mechanism of action.[4] By following these detailed protocols and presenting data in a clear, structured manner, researchers can effectively characterize and advance novel PROTACs in the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Bioconjugation Yield with Biotin-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low bioconjugation yield when using Biotin-PEG3-C3-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the bioconjugation reaction with this compound?

This compound contains a terminal primary amine (-NH2). This amine acts as a nucleophile and is typically reacted with a molecule containing an activated carboxyl group, most commonly an N-hydroxysuccinimide (NHS) ester. The primary amine attacks the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1] Alternatively, the primary amine of the biotin (B1667282) reagent can be conjugated to carboxyl groups (-COOH) on a protein (present on aspartic acid, glutamic acid, and the C-terminus) using a two-step reaction mediated by carbodiimide (B86325) crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS or sulfo-NHS.[2]

Q2: What is the optimal pH for this conjugation reaction?

The optimal pH for the reaction between the primary amine of this compound and an NHS ester is between 7.2 and 8.5.[1][3] A pH of 8.3-8.5 is often recommended as a starting point.[1][4][5][6] At a lower pH, the primary amine is protonated (-NH3+), making it non-nucleophilic and significantly slowing the reaction.[1][6] At pH values above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the conjugation reaction and reduces the overall yield.[1][6]

For EDC/NHS-mediated conjugation to a carboxyl group, the activation of the carboxyl group is most efficient at an acidic pH of 4.7-6.0, while the subsequent conjugation with the amine is more efficient at a pH of 7.0-8.0.[2]

Q3: Which buffers are recommended, and which should be avoided?

It is critical to use an amine-free buffer, as primary amines in the buffer will compete with the this compound for reaction with the NHS ester, drastically reducing efficiency.[1][7]

Recommended BuffersBuffers to Avoid
Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1][8]Tris (TBS)[1][2][8]
Sodium Bicarbonate/Carbonate, pH 8.3-8.5[1][4][8]Glycine[2][8][9]
Borate, pH 8.5[8]Acetate[2]
HEPES, pH 7.2-8.5[8]

Q4: My target protein precipitates after adding the biotinylation reagent. What should I do?

Protein precipitation can occur due to several factors:

  • High concentration of organic solvent: this compound or the NHS-ester activator is often dissolved in an organic solvent like DMSO or DMF.[4][10] Keep the volume of the organic solvent low in the final reaction mixture (ideally <10%) to avoid precipitating the protein.[1][2]

  • Protein instability: The reaction conditions may not be optimal for your specific protein. Try performing the reaction at a lower temperature (e.g., 4°C).[2][10]

  • Over-labeling: The addition of too many biotin molecules can alter the protein's solubility.[10][11] Reduce the molar ratio of the biotin reagent to your protein.[11]

Q5: How do I stop (quench) the conjugation reaction?

The reaction can be stopped by adding a quenching buffer that contains a primary amine. Common quenching agents include Tris-HCl, glycine, or ethanolamine, added to a final concentration of 20-100 mM.[1][9][12][13] Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[1][9] Quenching is highly recommended to prevent any unreacted NHS ester from modifying other molecules in downstream applications.[1][14]

Q6: How can I confirm that my protein has been successfully biotinylated?

The degree of biotinylation can be assessed using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of a dye from avidin (B1170675) by the biotinylated protein.[15] Alternatively, you can confirm successful labeling via a dot blot or Western blot using streptavidin conjugated to an enzyme like horseradish peroxidase (streptavidin-HRP).[15]

Troubleshooting Guide

Low Biotinylation Efficiency
Possible Cause Suggested Solution
Incorrect Buffer pH Verify the pH of your reaction buffer immediately before use. The optimal range for NHS ester reactions is pH 7.2-8.5 (ideally 8.3-8.5).[1][3][6] Use a freshly prepared buffer.[6]
Presence of Primary Amines in Buffer Perform a buffer exchange using a desalting column or dialysis to an appropriate amine-free buffer like PBS or sodium bicarbonate.[2][10]
Inactive Reagents NHS esters and EDC are moisture-sensitive and can hydrolyze over time.[15][16][17] Allow reagents to warm to room temperature before opening to prevent condensation.[7][17] Use fresh reagents and prepare stock solutions immediately before use.[2][7]
Insufficient Molar Excess of Reagents Increase the molar ratio of the biotin reagent and/or the activating agent (NHS ester or EDC/NHS) to the protein. A 5- to 20-fold molar excess of NHS-ester over the target molecule is a good starting point.[1] For EDC chemistry, a 20- to 200-fold molar excess of EDC over the protein may be needed.[2]
Low Reactant Concentrations The rate of the conjugation reaction is dependent on the concentration of the reactants. If the protein solution is too dilute (<2 mg/mL), the competing hydrolysis reaction of the NHS ester can dominate.[6][10] Whenever possible, work with higher reactant concentrations.[6]
Improper Storage of this compound Store the solid reagent at -20°C, sealed from moisture.[18][19] Stock solutions in anhydrous DMSO or DMF can be stored for a short period at -20°C or -80°C, but fresh preparation is recommended.[18][20]

Quantitative Data Summary

Recommended Reaction Conditions for NHS Ester Conjugation
ParameterRecommended RangeNotes
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)[1][3][6]Critical for balancing amine reactivity and NHS ester hydrolysis.[6]
Temperature 4°C to Room Temperature (20-25°C)[2][3][10]Lower temperatures can minimize protein degradation during longer incubations.[2]
Incubation Time 1-4 hours at Room Temperature or Overnight at 4°C[3][4][10]Longer incubation times can increase conjugation efficiency but risk protein instability.[2]
Molar Excess (Biotin:Protein) 5:1 to 20:1[1][10]This is a starting point and should be optimized for each specific protein and application.[10]
Protein Concentration > 2 mg/mL[10]Higher concentrations lead to more efficient labeling.[10]
Stability of NHS Esters in Aqueous Solution

The rate of NHS ester hydrolysis is highly dependent on pH. The half-life (t½) is the time it takes for 50% of the NHS ester to be hydrolyzed.

pHHalf-life (t½) at 0-4°C
7.04-5 hours[3]
8.0~1 hour
8.610 minutes[3]

Note: This data highlights the critical importance of performing the reaction promptly after adding the NHS ester to the aqueous buffer, especially at pH levels above 8.0.[6]

Experimental Protocols

Protocol 1: Biotinylation of a Protein using an NHS-Ester Activated Molecule

This protocol describes the biotinylation of a target protein by reacting the primary amine of this compound with an NHS-ester activated molecule.

  • Prepare the Target Protein:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3).[1][10]

    • If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange into the appropriate reaction buffer.[10]

  • Prepare Reagent Stock Solutions (Immediately before use):

    • Allow the NHS-ester activated molecule and this compound to equilibrate to room temperature before opening.[1]

    • Dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1]

    • Dissolve the this compound in the reaction buffer.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess (e.g., 5 to 20-fold) of the dissolved NHS-ester reagent to the protein solution while gently vortexing.[1]

    • Incubate for 30-60 minutes at room temperature to activate the protein.[1]

    • Add the this compound to the activated protein solution.

    • Incubate the final reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1][10]

  • Quench the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15-30 minutes at room temperature to stop the reaction.[1]

  • Purify the Conjugate:

    • Remove excess, unreacted biotin reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[2][11]

Protocol 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography

This is a common method for purifying biotinylated molecules.

  • Prepare the Streptavidin Resin:

    • Equilibrate the streptavidin agarose (B213101) resin with a suitable binding buffer (e.g., PBS).

  • Bind the Biotinylated Protein:

    • Apply the purified conjugate solution from the quenching step to the equilibrated streptavidin resin.

    • Incubate to allow the biotinylated protein to bind to the streptavidin.

  • Wash:

    • Wash the resin with the binding buffer to remove any non-biotinylated protein and other impurities.

  • Elute:

    • The strong interaction between biotin and streptavidin often requires denaturing conditions for elution (e.g., 8 M Guanidine-HCl at pH 1.5).[21]

    • For milder elution, specialized resins like monomeric avidin can be used, allowing for elution with a competitive biotin solution.[21]

Visualizations

G cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products Biotin This compound AmideBond Stable Amide Bond Formation Biotin->AmideBond Protein Protein with NHS Ester Protein->AmideBond Conjugate Biotinylated Protein AmideBond->Conjugate Byproduct NHS Byproduct AmideBond->Byproduct

Caption: Bioconjugation of this compound to an NHS-ester activated protein.

G start Low Bioconjugation Yield q1 Is the reaction buffer amine-free (e.g., PBS)? start->q1 sol1 Buffer exchange to an amine-free buffer. q1->sol1 No q2 Is the reaction pH between 7.2 and 8.5? q1->q2 Yes sol1->q2 sol2 Adjust pH to 8.3-8.5 with a fresh buffer. q2->sol2 No q3 Are the reagents (NHS ester, EDC) fresh and stored correctly? q2->q3 Yes sol2->q3 sol3 Use fresh reagents. Prepare solutions just before use. q3->sol3 No q4 Is the molar excess of reagents sufficient? q3->q4 Yes sol3->q4 sol4 Increase molar ratio of biotin reagent/activator. q4->sol4 No q5 Is the protein concentration >2 mg/mL? q4->q5 Yes sol4->q5 sol5 Concentrate the protein solution before conjugation. q5->sol5 No end Improved Yield q5->end Yes sol5->end

Caption: Troubleshooting workflow for low bioconjugation yield.

References

Technical Support Center: Optimizing Biotin-PEG3-C3-NH2 to Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the molar ratio of Biotin-PEG3-C3-NH2 to protein for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other biotinylation reagents?

This compound is a biotinylation reagent that contains a terminal primary amine (-NH2).[1] Unlike the more common NHS-ester biotin (B1667282) reagents that react with primary amines (e.g., lysine (B10760008) residues) on a protein, this reagent is designed to react with carboxyl groups (-COOH) on the target molecule.[2][3] This makes it suitable for labeling the C-terminus of proteins or the side chains of acidic amino acids such as aspartic acid and glutamic acid.[4] The PEG3 spacer arm enhances water solubility, helps to prevent aggregation, and reduces non-specific binding by providing spatial separation between the biotin and the conjugated molecule.[1][4]

Q2: What is the role of EDC and NHS in the biotinylation reaction with this compound?

The reaction between the primary amine of this compound and the carboxyl groups on a protein requires a chemical activator.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a carbodiimide (B86325) crosslinker that activates the carboxyl groups to form a highly reactive O-acylisourea intermediate.[2][5] This intermediate can then react with the amine of the biotin reagent to form a stable amide bond.[5] To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added.[5] The EDC-activated carboxyl group reacts with NHS to form a more stable NHS ester, which then reacts with the amine of the biotin reagent.[5]

Q3: Why is the molar excess of reagents critical for successful labeling?

"Molar excess," or the molar coupling ratio, is the ratio of biotin reagent molecules to protein molecules in the reaction.[4] This ratio directly influences the Degree of Biotinylation (DoB), which is the number of biotin molecules attached to each protein.[4] Optimizing the molar excess is crucial to achieve sufficient labeling for detection or purification without causing issues like protein precipitation or loss of biological activity due to over-labeling.[4][6] There is no single optimal molar excess, as it depends on factors like protein concentration and the number of available carboxyl groups.[4]

Q4: What are the recommended buffer conditions for this reaction?

It is critical to use amine-free and carboxyl-free buffers to avoid competing reactions.[6][7] Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) are recommended for the activation step, as the activation with EDC is most efficient at a pH of 4.7-6.0.[5][7] The subsequent reaction of the NHS ester with the amine is optimal at a pH of 7.2-8.0, so a buffer like PBS (Phosphate Buffered Saline) can be used if performing a two-step reaction.[5][6] Avoid buffers containing Tris or glycine, as they contain primary amines that will compete with the biotinylation reagent.[6]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Biotinylation Efficiency 1. Presence of primary amines or carboxyls in the buffer (e.g., Tris, Glycine, Acetate).[7] 2. Inactive EDC or Biotin reagent due to hydrolysis.[7] 3. Insufficient molar excess of reagents.[7]1. Perform buffer exchange into an appropriate buffer like MES or PBS.[7] 2. Use fresh reagents. Prepare EDC and Sulfo-NHS solutions immediately before use.[7] 3. Increase the molar ratio of EDC, Sulfo-NHS, and this compound to the protein.[7]
Protein Precipitation 1. Protein is unstable under the reaction conditions.[7] 2. High concentration of organic solvent (DMSO/DMF) from the biotin stock.[7] 3. Over-biotinylation leading to changes in protein properties and aggregation.[6][8]1. Perform the reaction at a lower temperature (4°C).[7] 2. Keep the volume of the added biotin stock solution low (<5-10% of the total reaction volume).[7] 3. Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.[8]
Loss of Protein Activity 1. Biotinylation of critical carboxyl groups in the protein's active or binding site.[7]1. Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.[7] 2. Consider alternative biotinylation strategies that target different functional groups if activity is still compromised.

Recommended Molar Ratios for Biotinylation

Optimizing the molar ratio of biotin to protein is essential. It is highly recommended to perform a titration experiment with a range of molar excess ratios to find the optimal condition for your specific protein and application.[4]

Table 1: Suggested Starting Molar Excess Ratios (Biotin:Protein) Based on Protein Concentration.

Protein ConcentrationSuggested Molar Excess (Biotin:Protein)
< 1 mg/mL30:1 to 50:1[4]
1-4 mg/mL20:1 to 30:1[4]
5-10 mg/mL10:1 to 20:1[4]

Table 2: General Recommendations for EDC and Sulfo-NHS Molar Excess.

ReagentRecommended Molar ExcessRationale
This compound 10:1 to 100:1 (relative to protein)Must be optimized. Higher ratios may be needed for dilute protein solutions.[7]
EDC 20:1 to 200:1 (relative to protein)A high excess is needed to drive the reaction and outcompete hydrolysis. A 2- to 10-fold molar excess over the biotin reagent is a good starting point.[4][7]
Sulfo-NHS Similar to EDCUsed to increase the stability of the activated intermediate.

Experimental Protocols

Protocol 1: Biotinylation of a Protein using this compound

This protocol is a general guideline for a 1 mL reaction volume with 2 mg of a ~150 kDa protein (e.g., IgG). Molar ratios should be optimized for each specific protein.[7]

Materials:

  • Protein to be labeled (1-10 mg/mL)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation/Coupling Buffer: MES Buffer (100 mM MES, 150 mM NaCl, pH 4.7-6.0)

  • Quenching Buffer (Optional): 1 M Glycine or Tris, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein in an amine-free and carboxyl-free buffer like MES buffer. If the protein is in an incompatible buffer, perform a buffer exchange. The protein concentration should ideally be between 2-10 mg/mL.[7]

  • Reagent Preparation (Prepare Immediately Before Use):

    • EDC Stock (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of ultrapure water.[7]

    • Sulfo-NHS Stock (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of ultrapure water.[7]

    • This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 100 µL of DMSO or DMF, then add 900 µL of MES buffer.[7]

  • Activation Step: To the protein solution, add the EDC and Sulfo-NHS stock solutions. A 2- to 10-fold molar excess of EDC over the biotin reagent is a good starting point.[4] Incubate for 15-30 minutes at room temperature with gentle mixing.[7]

  • Conjugation Step: Add the calculated amount of the this compound stock solution. A 20- to 50-fold molar excess of biotin over protein is a good starting point.[7] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching Step (Optional): To stop the reaction, add a quenching buffer to a final concentration of 10-100 mM and incubate for an additional 15-30 minutes.[7]

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.[9][10]

Protocol 2: Quantification of Biotinylation using the HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation.[10][11] The assay is based on the displacement of HABA from an avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[11][12]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Spectrophotometer or microplate reader

Procedure:

  • Remove Free Biotin: Ensure all unconjugated biotin has been removed from the protein sample through dialysis or gel filtration.[10]

  • Initial Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.[10][13]

  • Add Biotinylated Sample: Add a known volume of your biotinylated protein sample to the HABA/Avidin solution and mix well.[10][13]

  • Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized.[10]

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample.[12] The number of moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known molar extinction coefficient of the HABA/Avidin complex displacement.[4][12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Storage protein_prep 1. Protein Preparation (Buffer Exchange to MES) reagent_prep 2. Reagent Preparation (Dissolve Biotin, EDC, NHS) activation 3. Carboxyl Activation (Incubate Protein + EDC + NHS) reagent_prep->activation conjugation 4. Biotin Conjugation (Add this compound) activation->conjugation purification 5. Purification (Remove excess biotin) conjugation->purification quantification 6. Quantification (HABA Assay) purification->quantification storage 7. Storage quantification->storage

Caption: Workflow for protein biotinylation and analysis.[7]

haba_assay_workflow start Start: Purified Biotinylated Protein read1 1. Measure A500 of HABA/Avidin Solution start->read1 add_sample 2. Add Biotinylated Protein Sample read1->add_sample read2 3. Measure Final A500 add_sample->read2 calculate 4. Calculate Degree of Biotinylation read2->calculate end_node End calculate->end_node

References

Technical Support Center: Preventing Protein Aggregation During Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during biotinylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during biotinylation?

Protein aggregation during biotinylation can be attributed to several factors that disrupt the stability of the protein in its native conformation. The most common culprits include:

  • Suboptimal Buffer Conditions: The pH of the reaction buffer being too close to the protein's isoelectric point (pI) can minimize its solubility, leading to aggregation.[1][2][3] The composition of the buffer is also critical; for instance, amine-containing buffers like Tris can compete with the protein's primary amines for the biotinylation reagent.[2][3]

  • Over-labeling: Using a high molar excess of the biotinylation reagent can lead to excessive modification of the protein surface. This can alter the protein's charge and hydrophobicity, promoting intermolecular interactions and aggregation.[1][2][3]

  • High Protein Concentration: Increased protein concentrations enhance the probability of intermolecular interactions, which can result in the formation of aggregates.[1][2][4]

  • Presence of Organic Solvents: Many biotinylation reagents are dissolved in organic solvents like DMSO or DMF. The introduction of these solvents, especially at high local concentrations, can destabilize and denature the protein, causing it to precipitate.[1]

  • Intermolecular Disulfide Bond Formation: If the protein has free sulfhydryl groups (-SH) on cysteine residues, they can oxidize and form intermolecular disulfide bonds, leading to aggregation.[1][5]

  • Inherent Protein Instability: Some proteins are intrinsically less stable and more susceptible to aggregation, and the biotinylation process can further exacerbate this instability.[2]

Q2: How can the choice of biotinylation reagent affect protein aggregation?

The properties of the biotinylation reagent itself can significantly impact the solubility of the labeled protein. Using reagents with a long, hydrophilic spacer arm, such as polyethylene (B3416737) glycol (PEG), can help prevent aggregation.[3][5][6] The PEG spacer increases the overall hydrophilicity of the biotinylated protein and provides steric hindrance, which can mask hydrophobic patches on the protein surface that might otherwise lead to self-association.[3][6]

Q3: What are some common additives that can be used to prevent protein aggregation during biotinylation?

Several stabilizing excipients can be included in the reaction buffer to help maintain protein solubility and prevent aggregation. The optimal choice and concentration of these additives should be determined empirically for each specific protein.

Additive ClassExamplesRecommended ConcentrationMechanism of Action
Osmolytes/Polyols Glycerol (B35011), Sucrose, Trehalose5-50% (v/v) for Glycerol[1][5]Stabilize the native protein structure and prevent unfolding.[5][7]
Amino Acids L-Arginine, L-Glutamate50-250 mM[1]Suppress aggregation by binding to charged and hydrophobic patches on the protein surface.[1][7]
Reducing Agents DTT, TCEP1-10 mM[5]Prevent the formation of intermolecular disulfide bonds by keeping cysteine residues in a reduced state.[5][7]
Non-denaturing Detergents Polysorbate 80 (Tween-20), CHAPS0.01-0.1% (v/v)[1][2]Solubilize hydrophobic regions and can prevent surface-induced aggregation.[1][7]

Q4: How can I detect and quantify protein aggregation after biotinylation?

Several biophysical techniques can be employed to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity, cloudiness, or visible precipitates in the protein solution.[7]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates due to light scattering.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of even small amounts of high-molecular-weight aggregates.[1]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. An increase in high molecular weight (HMW) peaks compared to the unlabeled protein sample is a clear indication of aggregation.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Protein precipitates immediately upon adding the biotin (B1667282) reagent. Localized high concentration of organic solvent (e.g., DMSO) is denaturing the protein.[1]- Minimize the final concentration of the organic solvent to <10% (v/v), ideally <5% (v/v).[1]- Add the biotin reagent stock solution dropwise while gently stirring the protein solution.[1]- Perform the reaction at a lower temperature (e.g., 4°C) to improve protein stability.[1]
The protein solution becomes cloudy or shows visible aggregates during incubation. - Suboptimal buffer pH is close to the protein's pI.[1][2]- Incorrect ionic strength of the buffer.[3][5]- Formation of intermolecular disulfide bonds.[1]- Ensure the buffer pH is at least 1-1.5 units away from the protein's pI.[1][5]- Screen different salt concentrations (e.g., 50-500 mM NaCl) to find the optimal ionic strength.[1][5]- Add a reducing agent like TCEP if free cysteines are present.[1][5]
SEC analysis shows a significant increase in high molecular weight (HMW) peaks after labeling. - Over-labeling of the protein.[1][2]- Modification of critical residues important for protein structure.[1]- Optimize the molar ratio of the biotin reagent to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and empirically determine the optimal ratio.[1][2]- Consider using a site-specific biotinylation method if particular residues need to be avoided.
The biotinylated protein is soluble initially but aggregates after freeze-thaw cycles or during storage. - Decreased long-term stability of the biotinylated protein.[1][5]- Oxidation of free sulfhydryl groups during storage.[5]- Store the biotinylated protein in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]- Add a cryoprotectant, such as glycerol (20-50% v/v), to the storage buffer.[1][5]- Include a reducing agent in the storage buffer if the protein has free cysteines.[5]

Experimental Protocols

Protocol 1: General Procedure for Biotinylation of a Protein with Minimized Aggregation

This protocol provides a general workflow for protein biotinylation, incorporating best practices to minimize aggregation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • Biotinylation reagent (e.g., NHS-PEG4-Biotin)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 1X PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange

  • (Optional) Stabilizing additives (e.g., L-Arginine, glycerol)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an appropriate amine-free buffer. If not, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.[4] If aggregation is a concern, starting with a lower concentration is advisable.[2]

  • Biotin Reagent Preparation:

    • Immediately before use, dissolve the biotinylation reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Biotinylation Reaction:

    • Determine the optimal molar ratio of biotin reagent to protein. A starting point is a 5:1 to 20:1 molar excess.[1]

    • Slowly add the calculated volume of the biotin reagent stock solution to the protein solution while gently stirring. Ensure the final DMSO/DMF concentration is below 10% (v/v).[1]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[8] Lower temperatures can enhance the stability of sensitive proteins.[1][8]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will consume any unreacted biotinylation reagent.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Removal of Excess Biotin:

    • Separate the biotinylated protein from the unreacted biotin and quenching reagent using a desalting column or dialysis against the desired storage buffer.[2]

  • Storage:

    • Add any desired cryoprotectants (e.g., glycerol to 20-50% v/v).[5]

    • Store the final biotinylated protein in single-use aliquots at -80°C.[5]

Visualizations

Troubleshooting_Workflow cluster_0 Start cluster_1 Initial Checks cluster_2 Advanced Optimization cluster_3 Post-Biotinylation cluster_4 Outcome start Protein Aggregation Observed check_buffer Review Buffer Conditions (pH, Amine-free) start->check_buffer add_stabilizers Incorporate Stabilizing Additives (e.g., Arginine, Glycerol) start->add_stabilizers If aggregation is severe check_reagent Optimize Biotin:Protein Ratio check_buffer->check_reagent check_buffer->add_stabilizers check_concentration Reduce Protein Concentration check_reagent->check_concentration check_concentration->add_stabilizers change_temp Modify Reaction Temperature (e.g., 4°C) add_stabilizers->change_temp peg_reagent Use PEGylated Biotin Reagent change_temp->peg_reagent storage Optimize Storage Conditions (Aliquoting, -80°C, Cryoprotectants) peg_reagent->storage success Soluble Biotinylated Protein storage->success

References

Technical Support Center: Biotin-PEG3-C3-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG3-C3-NH2 conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of these valuable bioconjugation reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound conjugates?

The main difficulties in purifying this compound and similar conjugates arise from their hybrid chemical nature. The polyethylene (B3416737) glycol (PEG) linker introduces polarity and can lead to issues like streaking on silica (B1680970) gel chromatography, resulting in poor separation. Additionally, the terminal primary amine can be reactive, and the overall solubility of the conjugate can be variable depending on the solvent system used.[1]

Q2: What are the most common impurities found after synthesizing this compound?

Common impurities can include unreacted starting materials, such as biotin (B1667282) and the PEGylated diamine. Byproducts from the coupling reaction and potentially di-PEGylated species may also be present.[1] If a Boc-protected precursor was used, the deprotected amine might also be an impurity if the reaction was incomplete.

Q3: Which analytical techniques are best for monitoring the purification of this compound?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are highly recommended for monitoring purification.[1] For TLC, specific stains like p-anisaldehyde or potassium permanganate (B83412) can be used for visualization. Mass spectrometry is also crucial for confirming the identity of the final product.[2][3]

Q4: How can I improve the solubility of my this compound conjugate for purification?

The PEG3 linker enhances water solubility.[4] However, for chromatographic purification, you may need to use a co-solvent. A small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can be used to prepare a stock solution, which is then added to the aqueous buffer.[5] Adjusting the pH of the buffer can also improve solubility; a slightly acidic pH (e.g., 6.0-6.5) can protonate the amine group and increase solubility.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound conjugates.

Problem Potential Cause Suggested Solution
Streaking on Silica Gel TLC/Column The polar PEG chain has strong and varied interactions with the silica stationary phase.[1]Optimize your mobile phase. Instead of standard ethyl acetate/hexane, try a gradient of methanol (B129727) in dichloromethane (B109758) (DCM).[1] A ternary system, such as ethanol/isopropanol in chloroform, might also enhance separation.[1]
Low Yield After Purification This could be due to inefficient biotinylation in the preceding reaction step or loss of the target molecule during wash steps if using affinity purification.[6]Before purification, confirm the success of the biotinylation reaction using a HABA assay or mass spectrometry.[6] If using affinity chromatography, ensure your wash conditions are not overly stringent.[6]
Unexpected Peaks in HPLC Chromatogram These could be synthesis-related impurities like deletion or truncated sequences, or byproducts from side reactions.[7] Peptide or protein aggregation can also cause unexpected peaks.[7]Ensure your sample is fully dissolved and filtered before injection.[7] Use high-purity solvents and reagents. If aggregation is suspected, consider using additives like 0.01% Tween-20 or 5% glycerol (B35011) in your buffer.[5]
Precipitation of Conjugated Protein Over-biotinylation can increase the hydrophobicity of a protein, leading to aggregation and precipitation.[5][8] The buffer conditions, particularly a pH close to the protein's isoelectric point (pI), can also cause precipitation.[5]To avoid over-biotinylation, reduce the molar excess of the biotinylation reagent in your reaction.[5] Ensure your buffer's pH is not near the protein's pI and maintain sufficient ionic strength (e.g., at least 150 mM salt).[5]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of Biotin-PEG Conjugates

This protocol is adapted for the purification of this compound.

  • Instrument: An HPLC system with a variable wavelength UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[2]

  • Procedure:

    • Dissolve the crude conjugate in a 50:50 (v/v) acetonitrile/water mixture to a concentration of about 1 mg/mL.[2]

    • Inject the sample onto the column.

    • Elute with a gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm if conjugated to a peptide or protein).

    • Collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.[2]

    • Confirm the purity and identity of the final product using analytical HPLC and mass spectrometry.[2]

Protocol 2: HABA Assay for Quantification of Biotinylation

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the degree of biotinylation.[6][9]

  • Materials: Avidin-HABA complex solution, purified biotinylated sample.

  • Procedure:

    • Measure the absorbance of the avidin-HABA solution at 500 nm.

    • Add a known amount of your biotinylated sample to the avidin-HABA solution.

    • Incubate for a few minutes to allow the biotin in your sample to displace the HABA from the avidin.[8]

    • Measure the absorbance at 500 nm again.

    • The decrease in absorbance is proportional to the amount of biotin in your sample.[8]

    • Calculate the moles of biotin per mole of protein/peptide based on the change in absorbance.[8]

Visualizations

purification_workflow crude Crude This compound Conjugate dissolve Dissolve in ACN/Water crude->dissolve hplc RP-HPLC (C18 Column) dissolve->hplc collect Collect Fractions hplc->collect analysis Purity & Identity Check (HPLC, MS) collect->analysis pure_product Pure This compound Conjugate analysis->pure_product troubleshooting_logic start Low Purification Yield? check_biotinylation Verify Biotinylation Efficiency (HABA Assay / MS) start->check_biotinylation Yes optimize_reaction Optimize Biotinylation Reaction (Molar Ratio, pH) check_biotinylation->optimize_reaction Inefficient check_binding Suboptimal Binding to Resin? check_biotinylation->check_binding Efficient end Improved Yield optimize_reaction->end optimize_binding Optimize Binding Buffer (pH, Salt Concentration) check_binding->optimize_binding Yes check_wash Loss During Wash Steps? check_binding->check_wash No optimize_binding->end optimize_wash Use Less Stringent Wash Conditions check_wash->optimize_wash Yes check_wash->end No optimize_wash->end

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: Biotin-PEG3-C3-NH2

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove unreacted this compound following a conjugation reaction. Ensuring the complete removal of free biotinylation reagent is essential for the accuracy and reliability of downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound after conjugation?

A1: Residual, unconjugated this compound can cause significant issues in subsequent experiments. Excess free biotin (B1667282) will compete with your biotinylated molecule (e.g., protein, antibody) for binding sites on streptavidin, avidin, or NeutrAvidin matrices.[1] This competition can lead to drastically reduced signal, high background noise, and inaccurate quantification in assays such as ELISA, Western blotting, pull-down assays, flow cytometry, and surface plasmon resonance (SPR).[1]

Q2: What is the molecular weight of this compound and why is it important?

A2: this compound has a molecular weight of approximately 446.61 g/mol . Knowing the molecular weight is crucial for selecting the appropriate purification method and materials, such as the molecular weight cut-off (MWCO) for a dialysis membrane or the correct resin for size exclusion chromatography, to ensure efficient separation of the small, unreacted biotin reagent from your much larger conjugated molecule.

Q3: What are the most common methods to remove free this compound?

A3: The most prevalent and effective methods leverage the significant size difference between the small this compound molecule and the larger, labeled target molecule.[1] The primary techniques include:

  • Size Exclusion Chromatography (SEC): Often performed using desalting spin columns for speed and convenience.[1][2]

  • Dialysis: A traditional, cost-effective method suitable for larger sample volumes.[1]

  • Tangential Flow Filtration (TFF): An efficient method for concentrating and desalting larger sample volumes.[3]

Q4: How do I choose the best removal method for my experiment?

A4: The optimal method depends on factors such as your sample volume, the concentration of your target molecule, the required level of purity, and time constraints. The table below provides a comparison to help guide your decision.[1]

Method Comparison

FeatureSize Exclusion Chromatography (Spin Column)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular size using a porous resin.[2][4][]Diffusion across a semi-permeable membrane based on a concentration gradient.Size-based separation using a semi-permeable membrane with cross-flow to prevent clogging.[3]
Speed Very Fast (typically under 15 minutes).Slow (12-48 hours, requires multiple buffer changes).[1]Fast and efficient for larger volumes.[3]
Sample Volume Small (µL to a few mL).Flexible (µL to Liters).Ideal for medium to large volumes (mL to Liters).[3]
Protein Recovery High (often >95%).Variable, can be high but susceptible to loss with dilute samples or binding to the membrane.High, typically >95%.
Efficiency High, excellent for removing small molecules.High, but requires sufficient time and buffer changes.[1]Very high, allows for concentration and buffer exchange in one step.[3]
Ease of Use Very easy, minimal setup.Simple, but requires more hands-on time for buffer changes.Requires specific equipment and setup.
Cost Moderate (cost per column).Low (cost of membrane).High initial equipment cost.

Experimental Protocols

Protocol 1: Removal using Size Exclusion Chromatography (Spin Desalting Column)

This method is ideal for rapid purification of small to medium sample volumes.[2]

Materials:

  • Spin desalting column with a suitable MWCO (e.g., 7K for proteins >20 kDa)

  • Microcentrifuge

  • Collection tubes

  • Exchange buffer (e.g., PBS)

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge for 2 minutes at 1,500 x g to remove the storage buffer.[1] Discard the buffer.

  • Equilibration:

    • Place the column in a new collection tube.

    • Add 1-2 column volumes of your desired exchange buffer to the top of the resin.

    • Centrifuge for 2 minutes at 1,500 x g.[1] Discard the flow-through. Repeat this step 2-3 times.

  • Sample Loading and Collection:

    • Place the equilibrated column into a new, clean collection tube.

    • Carefully apply the biotinylation reaction mixture to the center of the resin bed.

    • Centrifuge for 2 minutes at 1,500 x g to collect the purified, biotinylated molecule.[1] The flow-through contains your purified sample, while the unreacted this compound remains in the resin.[1]

Protocol 2: Removal using Dialysis

This method is suitable for larger sample volumes where processing time is not a critical factor.[1]

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 7K-10K for a 50 kDa protein)

  • Dialysis buffer (at least 200 times the sample volume)

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare the Dialysis Membrane:

    • Cut the dialysis tubing to the desired length, or select a pre-made cassette.

    • Hydrate the membrane by soaking it in dialysis buffer for at least 5-10 minutes.[1]

  • Load the Sample:

    • Secure one end of the tubing with a clip.

    • Pipette the biotinylation reaction mixture into the tubing, leaving some headspace (approx. 10-20% of the volume).[1]

    • Seal the other end of the tubing with a second clip.

  • Perform Dialysis:

    • Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer.[1]

    • Place the beaker on a stir plate and add a stir bar to facilitate diffusion.[1]

    • For efficient removal, perform dialysis for 24-48 hours with at least three to four buffer changes.[1] A recommended schedule is to change the buffer after 2-4 hours, again after 4-6 hours, and then dialyze overnight.

  • Sample Recovery:

    • After the final buffer change, carefully remove the dialysis bag/cassette.

    • Wipe the outside dry, cut open one end, and pipette the purified sample into a clean tube.[1]

Visual Workflows

G Workflow for Spin Column Purification cluster_prep 1. Preparation cluster_load 2. Loading & Separation cluster_collect 3. Collection prep_col Prepare Spin Column (Remove Storage Buffer) equil_col Equilibrate Column with Exchange Buffer (2-3x) prep_col->equil_col load_sample Load Reaction Mixture onto Resin equil_col->load_sample centrifuge_sep Centrifuge (e.g., 1,500 x g) Separates by Size load_sample->centrifuge_sep collect_purified Collect Flow-Through: Purified Biotinylated Molecule centrifuge_sep->collect_purified Large Molecules Elute collect_waste Discard Column: Unreacted this compound Remains in Resin centrifuge_sep->collect_waste Small Molecules Retained

Caption: Workflow for removing unconjugated biotin using a spin column.

G Workflow for Dialysis Purification cluster_prep 1. Preparation cluster_dialysis 2. Dialysis Process cluster_recovery 3. Recovery hydrate Hydrate Dialysis Membrane/Cassette load Load Reaction Mixture into Cassette hydrate->load dialyze Immerse in large volume of cold buffer with stirring load->dialyze buffer_change Change Buffer 3-4 times over 24-48 hours dialyze->buffer_change buffer_change->dialyze Continue Dialysis recover Recover Sample from Cassette: Purified Biotinylated Molecule buffer_change->recover After Final Change info Small unreacted this compound diffuses out into the buffer

Caption: Workflow for removing unconjugated biotin using dialysis.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High background / Low signal in downstream assay Incomplete removal of free biotin: The purification method may not have been performed optimally.[1]Dialysis: Increase the duration of dialysis and the number of buffer changes. Ensure the buffer volume is at least 200x the sample volume.[1] Spin Column: Do not overload the column with sample. For very high concentrations of free biotin, a second pass through a new column may be necessary.
Incorrect MWCO/Column Choice: The dialysis membrane MWCO is too high, or the size exclusion resin is inappropriate for the size of your target molecule.Verify the molecular weight of your target molecule and select a dialysis membrane with an MWCO that is at least 3-5 times smaller. For SEC, choose a resin with a fractionation range appropriate for separating your large molecule from the ~447 Da biotin reagent.
Low recovery of purified sample Non-specific binding: The target molecule may be binding to the dialysis membrane or spin column resin.Dialysis: Consider using a dialysis device made from a low-binding material (e.g., regenerated cellulose). Ensure the buffer has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions.[1] Spin Column: Consult the manufacturer's instructions for any blocking steps or specific buffer requirements to minimize non-specific binding.
Sample Dilution (Dialysis): Osmotic pressure differences may have caused buffer to enter the dialysis bag, diluting the sample.Ensure the osmolarity of the sample and the dialysis buffer are similar. If dilution occurs, the sample can be re-concentrated using a centrifugal concentrator.
Over-labeling with Biotin: Excessive biotinylation, especially with hydrophobic biotin reagents, can lead to protein aggregation and precipitation.[1]Reduce the molar excess of the biotinylation reagent used in the labeling reaction. Consider using a more hydrophilic PEGylated biotin reagent.[1]

References

improving solubility of Biotin-PEG3-C3-NH2 for aqueous reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Biotin-PEG3-C3-NH2 for aqueous reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For optimal results and to minimize solubility issues, it is highly recommended to first prepare a concentrated stock solution in a high-purity, anhydrous water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3][4] A typical stock solution concentration can range from 10-100 mg/mL.[1]

Q2: Can I dissolve this compound directly in an aqueous buffer?

A2: While this compound has enhanced water solubility due to its hydrophilic PEG spacer, dissolving it directly in an aqueous buffer can be challenging, especially at higher concentrations.[4][5][6][7][8] The recommended and most reliable method is to first create a stock solution in an organic solvent like DMSO or DMF and then dilute it into your aqueous buffer.[4][9]

Q3: How should I store this compound and its stock solutions?

A3: The solid, powdered form of this compound is sensitive to moisture and should be stored at -20°C with a desiccant.[2][6][9] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1][2][9] Stock solutions prepared in anhydrous DMSO or DMF should be aliquoted into single-use volumes and stored at -20°C for up to one month or -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.[10]

Q4: What factors can influence the solubility of this compound in my aqueous reaction?

A4: Several factors can affect solubility:

  • pH: The solubility of molecules with amine groups is pH-dependent. A slightly acidic pH (e.g., 6.0-6.5) can improve solubility by protonating the primary amine group.[1]

  • Final Concentration: If the concentration in the final aqueous solution exceeds the solubility limit, precipitation can occur.[3][9]

  • Organic Solvent Percentage: The final concentration of the organic co-solvent (e.g., DMSO) should typically be kept below 10% to avoid negatively impacting the stability and function of biomolecules like proteins.[9][11]

  • Temperature: Gentle warming can aid in dissolution.[2][12]

  • Ionic Strength: Low salt concentrations can sometimes lead to the aggregation of proteins that you are trying to label.[1]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound for aqueous reactions.

Problem Possible Cause Solution
The solid this compound powder will not dissolve in the aqueous buffer. Direct dissolution in aqueous buffers can be difficult due to the molecule's properties.Prepare a concentrated stock solution in anhydrous DMSO or DMF first, then add it to the aqueous buffer.[1][4]
Precipitation occurs when adding the organic stock solution to the aqueous buffer. The final concentration is too high, exceeding the solubility limit.[9]Decrease the final concentration of the this compound. Use a more dilute stock solution or add a smaller volume.[9]
Localized high concentrations are causing the compound to crash out of solution.Add the organic stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid and even dispersion.[10]
The percentage of organic solvent in the final solution is too high.Keep the final concentration of the organic solvent (e.g., DMSO) below 10%.[9][11]
The reaction mixture becomes turbid over time. Aggregation of the biotinylated target molecule (e.g., protein). High levels of biotinylation can decrease the solubility of the target protein.[9]Reduce the molar excess of the biotinylation reagent in the reaction to achieve a lower degree of labeling.[9]
The pH of the buffer is close to the isoelectric point (pI) of the biotinylated protein, where solubility is at its minimum.[1][10]Adjust the buffer pH to be at least 2 units away from the pI of the biotinylated protein.[10]
The stability of the compound or the target molecule is compromised.Ensure the reaction buffer is appropriate for the stability of your target molecule. Consider adding stabilizing agents like 0.01% Tween-20 or 5% glycerol.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the recommended procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound solid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

Procedure:

  • Equilibrate Reagent: Remove the vial of solid this compound from -20°C storage and allow it to warm to room temperature before opening. This prevents moisture condensation.[1][2][9]

  • Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10-100 mg/mL).[1]

  • Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication in a water bath can be used to aid dissolution if necessary.[2]

  • Storage: For immediate use, proceed to the next protocol. For storage, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[10]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the stepwise dilution of the organic stock solution into an aqueous buffer.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous reaction buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: If frozen, thaw a single aliquot of the this compound stock solution.

  • Prepare Buffer: Have your desired volume of aqueous reaction buffer ready in a tube.

  • Stepwise Dilution: While gently vortexing the aqueous buffer, add the required volume of the stock solution dropwise to reach the desired final concentration.[10]

  • Final Mix: Vortex the solution thoroughly to ensure it is homogenous.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiment.[3]

Visual Guides

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation Equilibrate Equilibrate this compound to Room Temperature Add_Solvent Add Anhydrous DMSO/DMF Equilibrate->Add_Solvent Dissolve Vortex to Dissolve (Optional: Gentle Heat/Sonication) Add_Solvent->Dissolve Stock_Solution Prepared Stock Solution Dissolve->Stock_Solution Add_Dropwise Add Stock to Buffer Dropwise while Vortexing Stock_Solution->Add_Dropwise Aqueous_Buffer Aqueous Reaction Buffer Aqueous_Buffer->Add_Dropwise Final_Solution Final Aqueous Working Solution Add_Dropwise->Final_Solution

Caption: Workflow for preparing an aqueous solution of this compound.

G Start Experiencing Solubility Issues? Q1 Did you dissolve directly in aqueous buffer? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Recommended Method: 1. Dissolve in DMSO/DMF first. 2. Add dropwise to buffer. A1_Yes->Sol1 Q2 Is there precipitation upon dilution? A1_No->Q2 End Problem Solved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Troubleshoot: - Lower final concentration. - Ensure good mixing. - Keep DMSO <10%. A2_Yes->Sol2 Q3 Is the final solution turbid over time? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Troubleshoot: - Reduce biotin:protein ratio. - Adjust buffer pH away from pI. A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Troubleshooting logic for this compound solubility issues.

References

side reactions of amine-reactive biotin linkers and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine-reactive biotinylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of amine-reactive biotin (B1667282) linkers. Here, you will find information to help you avoid common side reactions and optimize your biotinylation experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of amine-reactive biotin linkers?

Amine-reactive biotinylation reagents, most commonly those containing an N-hydroxysuccinimide (NHS) ester, are designed to form a stable covalent bond with primary amines (-NH₂) on proteins and other biomolecules.[1][2] This reaction, known as acylation, typically targets the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus of a polypeptide chain, resulting in a stable amide bond.[2]

Q2: What is the most common side reaction, and how can I prevent it?

The most significant side reaction is the hydrolysis of the NHS ester.[3][4] In an aqueous environment, the NHS ester can react with water, which converts the reactive ester into an unreactive carboxylic acid, rendering the biotin linker incapable of labeling your target protein.[3] This hydrolysis is a competing reaction that directly reduces your biotinylation efficiency.[3][4]

To minimize hydrolysis:

  • Control the pH: The rate of hydrolysis increases significantly with a higher pH.[3][4] While the reaction with primary amines is also favored at alkaline pH, a balance must be struck. The optimal pH range for most amine-reactive labeling is between 7.2 and 8.5.[5]

  • Use fresh reagents: Prepare stock solutions of your biotin linker immediately before use. For water-insoluble NHS esters, use anhydrous DMSO or DMF to prepare stock solutions, as this will minimize hydrolysis compared to aqueous solutions.[3][6]

  • Proper storage: Store solid biotinylation reagents in a desiccated environment at -20°C, protected from moisture and light.[3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3]

Q3: Can amine-reactive linkers react with other amino acid residues besides lysine?

While the primary targets are lysine residues and the N-terminus, under certain conditions, NHS esters can react with other nucleophilic side chains.[7] O-acylation of serine and tyrosine residues and modification of arginine have been reported.[7] These side reactions are generally less common and can be influenced by the specific peptide sequence and reaction conditions.

Q4: Why is it critical to use an amine-free buffer for the biotinylation reaction?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with your target protein for reaction with the NHS-ester biotin.[5][8][9] This will significantly reduce the labeling efficiency of your target molecule.[5][9]

Recommended Amine-Free Buffers:

  • Phosphate-Buffered Saline (PBS)[5]

  • HEPES[5]

  • Bicarbonate/Carbonate[5]

  • Borate[3]

Q5: How do I remove unreacted biotin after the labeling reaction?

Removing excess, unreacted biotin is crucial to prevent it from competing with your biotinylated protein in downstream applications, which can lead to reduced signal and high background.[10] The most common methods leverage the size difference between your labeled protein and the small biotin molecule.[10]

Common Removal Methods:

  • Gel Filtration/Desalting Columns: A fast and efficient method for separating molecules based on size. Spin desalting columns are ideal for small sample volumes.[10]

  • Dialysis: A classic and economical method suitable for larger sample volumes, though it is a slower process.[10]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Biotinylation Hydrolysis of Biotin Reagent: The NHS ester was inactive before or during the experiment.1. Use Fresh Reagent: Prepare stock solutions immediately before use. For optimal stability, purge the vial with an inert gas like nitrogen before resealing.[3] 2. Proper Storage: Store solid reagent at -20°C in a desiccated environment.[3] Allow the vial to warm to room temperature before opening to prevent condensation.[3]
Competing Amines in Buffer: Buffers like Tris or glycine are quenching the reaction.Buffer Exchange: Ensure your protein is in an amine-free buffer such as PBS, HEPES, or Borate.[5][8] Perform dialysis or use a desalting column to exchange the buffer if necessary.[2]
Suboptimal pH: The pH of the reaction buffer is too low (protonating the amines) or too high (accelerating hydrolysis).Adjust pH: Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal results.[5]
Insufficient Molar Excess of Biotin: The ratio of biotin reagent to protein is too low.Increase Molar Ratio: For dilute protein solutions (≤ 2 mg/mL), use a ≥ 20-fold molar excess. For more concentrated solutions (2-10 mg/mL), a ≥ 12-fold molar excess is a good starting point.[11]
Protein Precipitation Over-biotinylation: Excessive labeling can alter the protein's solubility.[5]Reduce Molar Excess: Decrease the molar ratio of the biotin reagent in your next experiment.[5]
High Concentration of Organic Solvent: The volume of DMSO or DMF used to dissolve the biotin reagent is too high.Minimize Organic Solvent: The volume of the organic solvent should typically be less than 10% of the final reaction volume.[3]
High Background in Downstream Assays Incomplete Removal of Free Biotin: Residual unconjugated biotin is competing in the assay.Thorough Purification: Use a desalting column or perform extensive dialysis with multiple buffer changes to remove all free biotin.[10][12]
Inadequate Blocking: Non-specific binding sites on membranes, plates, or beads are not sufficiently blocked.Optimize Blocking: Increase the concentration or duration of your blocking step. Consider trying a different blocking agent.[13]
Non-specific Streptavidin Binding: The streptavidin conjugate is binding to surfaces non-specifically.Increase Wash Steps: Increase the number and duration of washes.[13] The inclusion of a detergent like Tween-20 in the wash buffer can also help.[13]

Experimental Protocols

Protocol 1: General Protein Biotinylation with an NHS Ester

This protocol provides a general guideline. Optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer)[14]

  • Amine-reactive biotinylation reagent (e.g., NHS-Biotin)

  • Anhydrous DMSO or DMF (for water-insoluble NHS esters)

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5[2][3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[2]

  • Desalting column or dialysis cassette for purification[2]

Procedure:

  • Prepare Protein: Ensure the protein solution is in an appropriate amine-free buffer.[14]

  • Calculate Reagent Amount: Determine the desired molar excess of the biotin reagent to the protein. A 10- to 20-fold molar excess is a common starting point.[5]

  • Prepare Biotin Stock Solution: Immediately before use, dissolve the biotinylation reagent in anhydrous DMSO or DMF to create a concentrated stock solution.[3][15]

  • Reaction: Add the calculated amount of the biotin stock solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[2][14]

  • Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis.[2][14]

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the moles of biotin incorporated per mole of protein.[11][16] The assay is based on the displacement of HABA from an avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[11][16]

Materials:

  • Biotinylated protein sample (with free biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer and cuvettes or microplate reader

Procedure (adapted from G-Biosciences):

  • Prepare HABA/Avidin Solution: Prepare the solution according to the manufacturer's instructions.

  • Measure Baseline: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.[16]

  • Add Sample: Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.[16]

  • Measure Final Absorbance: Measure the absorbance at 500 nm again once the value has stabilized.[16]

  • Calculate Biotin Incorporation: Use the change in absorbance, along with the extinction coefficient of the HABA/avidin complex and the concentration of your protein, to calculate the molar ratio of biotin to protein.[16]

Visual Guides

cluster_reagents Reactants cluster_side_reaction Side Reaction Protein Protein with Primary Amine (-NH2) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein Biotin Biotin-NHS Ester (Reactive) Hydrolyzed_Biotin Hydrolyzed Biotin (Inactive) Biotin->Hydrolyzed_Biotin Hydrolysis Biotin->Biotinylated_Protein Desired Reaction (pH 7.2-8.5) Water Water (H2O) Water->Hydrolyzed_Biotin

Caption: Reaction pathway for amine-reactive biotinylation.

start Start: Biotinylation Reaction Mixture quench 1. Quench Reaction (e.g., add Tris or Glycine) start->quench choose_method 2. Choose Purification Method quench->choose_method desalting 3a. Gel Filtration/ Desalting Column choose_method->desalting Small Volume/ Fast dialysis 3b. Dialysis choose_method->dialysis Large Volume/ Slower collect_protein 4. Collect Purified Biotinylated Protein desalting->collect_protein dialysis->collect_protein

Caption: Workflow for post-biotinylation cleanup.

start Low or No Biotinylation Signal check_reagent Is Biotin Reagent Active? (Freshly prepared? Stored correctly?) start->check_reagent check_buffer Is Buffer Amine-Free? (e.g., PBS, HEPES) check_reagent->check_buffer Yes use_new_reagent Use Fresh Reagent check_reagent->use_new_reagent No check_ph Is Buffer pH 7.2-8.5? check_buffer->check_ph Yes buffer_exchange Buffer Exchange to Amine-Free check_buffer->buffer_exchange No check_ratio Is Molar Ratio Sufficient? (e.g., >20:1) check_ph->check_ratio Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No increase_ratio Increase Molar Excess of Biotin check_ratio->increase_ratio No success Successful Biotinylation check_ratio->success Yes

Caption: Troubleshooting low biotinylation efficiency.

References

optimizing PROTAC linker length for ternary complex formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on optimizing linker length for efficient ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the linker in a PROTAC?

A1: The linker is a critical structural element that connects the ligand binding to the target Protein of Interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1] Its main role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] The length, chemical makeup, and attachment points of the linker are crucial for a PROTAC's effectiveness.[1][2][3]

Q2: Is there a universal optimal linker length for all PROTACs?

A2: No, a single optimal linker length does not exist; it is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[4][5] However, data from numerous studies indicate that most successful PROTACs utilize linkers composed of polyethylene (B3416737) glycol (PEG) or alkyl chains.[6][7] A linker that is too short can cause steric hindrance, preventing the formation of the ternary complex.[2][8] Conversely, a linker that is too long may result in an unstable complex with excessive flexibility, leading to inefficient ubiquitination.[2][8]

Q3: What are the most common types of linkers used in PROTAC design?

A3: The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains. This is due to their synthetic accessibility and the relative ease with which their length can be systematically varied.[2][6]

  • PEG Linkers: Known to increase the hydrophilicity and water solubility of PROTACs.[2][3]

  • Alkyl Linkers: While synthetically straightforward, they tend to be more hydrophobic.[2]

  • Rigid Linkers: More rigid structures incorporating elements like piperazine, piperidine, or alkynes are increasingly used to provide conformational constraint and improve physicochemical properties.[2][9]

Q4: What is the "hook effect" and how does the linker influence it?

A4: The "hook effect" is a phenomenon where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[9][10] This occurs because an excess of PROTAC molecules leads to the formation of non-productive binary complexes (POI-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex.[9][10] While this is an inherent feature of the PROTAC mechanism, linker design can influence its severity. A well-designed linker that promotes positive cooperativity—where the formation of one binary complex increases the affinity for the other protein—can help stabilize the ternary complex and mitigate the hook effect.[9][10]

Q5: How critical are the linker attachment points?

A5: The attachment points, often called "exit vectors," are crucial.[11][12] The linker must be connected to each ligand at a position that is solvent-exposed and does not interfere with the high-affinity binding to either the target protein or the E3 ligase.[12][] Analyzing the crystal structure of the ligands bound to their respective proteins is a common strategy to guide the selection of appropriate attachment points.[12]

Troubleshooting Guide

Problem Potential Linker-Related Cause Troubleshooting Steps & Solutions
No or low degradation of the target protein. 1. Incorrect Linker Length: The linker may be too short, causing steric clashes, or too long, leading to an unstable complex.[5] 2. Unfavorable Conformation: The linker may orient the POI and E3 ligase in a way that is not productive for ubiquitination, even if a complex forms.[5] 3. Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility.[5]1. Synthesize a Library: Create and test a series of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or alkyl units).[5] 2. Modify Attachment Points: Alter the linker's connection points on the warhead or E3 ligase ligand to find a more productive geometry.[5] 3. Alter Linker Composition: Incorporate elements like PEG to increase solubility or more rigid groups (e.g., piperazine) to balance physicochemical properties.[5][11]
High Dmax (efficacy) but low DC50 (potency). Suboptimal Ternary Complex Stability: The linker may not be optimal for creating a highly stable and cooperative ternary complex, requiring higher concentrations to drive degradation.Enhance Cooperativity: Redesign the linker to promote more favorable protein-protein interactions between the POI and E3 ligase. Experiment with linker rigidity and composition.[10]
Significant "hook effect" observed. Low Ternary Complex Cooperativity: The linker design does not sufficiently stabilize the ternary complex over the binary complexes at high concentrations.Promote Ternary Complex Stability: Design a linker that enhances positive cooperativity. A more rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and lessening the hook effect.[9][10]

Data Presentation

Table 1: Impact of Linker Type and Length on PROTAC Efficacy (Illustrative Data)

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG1225>95[14]
BRD4VHLPEG1610>95[14]
ERαCRBNAlkyl1215080[15]
ERαCRBNAlkyl1630>90[15]
TBK1VHLPEG<12>1000<10[4]
TBK1VHLPEG1585>90[4]
Note: Data is compiled from multiple sources and serves as an illustrative guide. Optimal linker lengths must be determined empirically for each specific PROTAC system.

Experimental Protocols

Protocol 1: Cellular Degradation Assay via Western Blot

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[12]

Methodology:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours), including a vehicle control (e.g., DMSO).[2][4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for the gel.[4]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2][4]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. It is crucial to also probe for a loading control (e.g., GAPDH, β-actin) to normalize the results.[2][4]

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software, normalize the target protein signal to the loading control, and plot a dose-response curve to calculate DC50 and Dmax values.[4][12]

Protocol 2: Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.[16][]

Methodology:

  • Immobilization: Immobilize one of the proteins, typically the E3 ligase (e.g., His-tagged VHL), onto the surface of an SPR sensor chip (e.g., an NTA sensor chip).[7][]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).[12]

    • Separately, inject a series of concentrations of the target protein to ensure no non-specific binding to the immobilized E3 ligase.[11]

  • Ternary Complex Analysis: To measure the formation and stability of the ternary complex, prepare solutions containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the target protein. Inject these solutions over the E3 ligase-functionalized surface.[7][11]

  • Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex. This data can also be used to calculate the cooperativity factor (alpha).[5]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds TernaryComplex POI-PROTAC-E3 Ternary Complex E3 E3 Ligase PROTAC->E3 Recruits Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.

Linker_Optimization_Workflow Start Start: Initial PROTAC Design Synthesize Synthesize Library: Vary Linker Length (e.g., PEG, Alkyl) Start->Synthesize DegradationAssay Cellular Degradation Assay (Western Blot) Synthesize->DegradationAssay CheckDegradation Degradation Observed? DegradationAssay->CheckDegradation BiophysicalAssay Biophysical Assays (SPR, ITC, NanoBRET) CheckDegradation->BiophysicalAssay Yes OptimizeComposition Optimize Linker: Composition, Rigidity, Attachment Points CheckDegradation->OptimizeComposition No CheckTernary Ternary Complex Forms? BiophysicalAssay->CheckTernary CheckTernary->OptimizeComposition No End Optimized PROTAC CheckTernary->End Yes OptimizeComposition->Synthesize

Caption: A rational workflow for systematic PROTAC linker optimization.

Troubleshooting_Tree Start Problem: No/Poor Degradation CheckBinary Confirm Binary Binding (SPR, ITC) Start->CheckBinary BindingConfirmed Binding Confirmed? CheckBinary->BindingConfirmed CheckPermeability Assess Cell Permeability (e.g., PAMPA) BindingConfirmed->CheckPermeability Yes RedesignLigand Redesign Ligand BindingConfirmed->RedesignLigand No Permeable Permeable? CheckPermeability->Permeable RedesignLinkerPerm Redesign Linker for Better Properties Permeable->RedesignLinkerPerm No VaryLength Synthesize Analogs with Varying Linker Lengths Permeable->VaryLength Yes CheckTernary Analyze Ternary Complex Formation (SPR, Co-IP) VaryLength->CheckTernary ComplexForms Complex Forms? CheckTernary->ComplexForms VaryComposition Synthesize Analogs with Different Linker Compositions (Rigidity/Attachment) ComplexForms->VaryComposition No CheckUb Assess Ubiquitination (In-cell Assay) ComplexForms->CheckUb Yes Success Optimized PROTAC CheckUb->Success

Caption: A decision tree for troubleshooting poor PROTAC degradation activity.

References

dealing with steric hindrance in biotin-streptavidin binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in biotin-streptavidin binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of biotin-streptavidin binding?

A1: The binding pocket for biotin (B1667282) on the streptavidin protein is located deep within its structure.[1] Steric hindrance occurs when the bulky nature of a molecule attached to biotin physically blocks or restricts its access to this binding pocket.[1][2] This can lead to reduced binding efficiency, lower signal detection in assays, and ultimately, compromised experimental results.[1]

Q2: How can I overcome steric hindrance?

A2: The most common strategy is to use biotinylation reagents that incorporate a spacer arm.[1] These spacer arms act as flexible tethers, distancing the biotin from the conjugated molecule and allowing it to access the streptavidin binding pocket more freely.[1] Longer and more hydrophilic linkers, such as those with polyethylene (B3416737) glycol (PEG) chains, are generally more effective at improving the accessibility of the biotin tag.[1][2][3]

Q3: How do I choose the right spacer arm length?

A3: The optimal spacer arm length depends on your specific application and the molecules involved.[3]

  • Short PEG Chains (2-6 units): Suitable for applications where steric hindrance is not a major concern and close proximity is desired.[3]

  • Long PEG Chains (12-24 units): More effective at reducing steric hindrance, making them ideal when the binding site may be obstructed. They also enhance the solubility of the conjugated molecule.[3] In some instances, a linker of 29 angstroms or longer is recommended to ensure the attached molecule is presented without masking active sites.[4]

Q4: What are the advantages of using a PEG linker?

A4: PEG linkers offer several advantages:

  • Reduced Steric Hindrance: They provide spatial separation between biotin and the conjugated biomolecule.[2][3]

  • Increased Solubility: The hydrophilic nature of PEG increases the water solubility of the biotinylated molecule.[2][3]

  • Enhanced Flexibility: The flexibility of the PEG chain allows the biotin to more readily bind to streptavidin.[2]

  • Reduced Non-Specific Binding: PEGylation can decrease non-specific interactions.[3]

Q5: Can the density of biotinylation on a surface cause steric hindrance?

A5: Yes, high-density immobilization of biotinylated molecules on a surface can lead to steric crowding.[3][5] This "steric crowding" can inhibit the proper orientation of the streptavidin for binding.[5] If you suspect this is an issue, try reducing the concentration of the immobilized molecule.[3]

Troubleshooting Guides

Issue 1: Weak or No Signal in a Biotin-Streptavidin Based Assay (e.g., ELISA, Western Blot)
Possible Cause Solution
Steric Hindrance Switch to a biotinylation reagent with a longer and more flexible spacer arm, such as a PEG linker.[1][3]
Inefficient Biotinylation Optimize the molar ratio of biotin reagent to your molecule during conjugation.[6] Ensure the reaction buffer is free of primary amines (e.g., Tris) which can compete with your target for the biotinylation reagent.[6]
Low Concentration of Reagents Increase the concentration of the biotinylated molecule or the streptavidin conjugate.[7][8] Titrate reagents to find the optimal concentration.[9]
Incorrect Incubation Times Increase incubation times for sample binding or detection steps.[7][8] Consider an overnight incubation at 4°C.[7][8]
Presence of Free Biotin Ensure samples are purified to remove any unbound biotin before the assay, as this will compete for streptavidin binding sites.[3] Biological samples may contain endogenous biotin which can be a source of interference.[9][10]
Improper Washing Increase the number and duration of wash steps to reduce background and remove unbound reagents.[9]
Issue 2: High Background in an Assay
Possible Cause Solution
Non-Specific Binding of Streptavidin Use streptavidin instead of avidin (B1170675), as it is non-glycosylated and has a more neutral pI, leading to lower non-specific binding.[10] Deglycosylated avidin (NeutrAvidin) is also an option.[11]
Inadequate Blocking Optimize the blocking buffer. Common blockers include BSA and non-fat dry milk.[9] Note that some blocking agents like non-fat milk can contain residual biotin.[10] Increase blocking time and/or concentration.[9]
Over-biotinylation of the Molecule An excessive degree of biotinylation can sometimes increase non-specific binding. Reduce the molar excess of the biotinylation reagent in your conjugation reaction.[9]
Endogenous Biotin in Samples For biological samples (tissues, cell lysates), endogenous biotin can be a problem.[10] Consider using an avidin/biotin blocking step before incubation with your biotinylated reagent.[9][12]

Quantitative Data on Linker Effects

The length and composition of the spacer arm can significantly impact the binding kinetics of the biotin-streptavidin interaction.

Linker TypeAssociation Rate Constant (M⁻¹s⁻¹)Key Finding
Short Linker (BC-PE)1.1 x 10⁶Slower association rate suggests more steric hindrance.[2]
Long PEG Linker (PEG11-biotin)1.1 x 10⁷An order of magnitude faster association rate compared to the shorter linker, indicating reduced steric hindrance.[2]

Experimental Protocols

Protocol 1: General Protein Biotinylation with an NHS-Ester Biotin Reagent

This protocol is a general guideline for labeling proteins with an amine-reactive biotin reagent.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer like PBS or HEPES).

  • NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for buffer exchange.

Procedure:

  • Prepare Protein Solution: Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange using a desalting column.[1]

  • Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL.[1]

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to your protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.[1][6]

  • Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration that will consume the excess biotin reagent.[2]

  • Remove Excess Biotin: Separate the biotinylated protein from excess, unreacted biotin and reaction byproducts using a desalting column or dialysis.

Protocol 2: ELISA to Evaluate Biotinylation Efficiency and Steric Hindrance

This protocol can be used to compare the binding of proteins biotinylated with different reagents.[1]

Materials:

  • Streptavidin-coated 96-well plates.

  • Biotinylated protein samples.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer (e.g., 1% BSA in PBS).

  • TMB substrate and Stop Solution.

  • Plate reader.

Procedure:

  • Immobilization: Add serial dilutions of each biotinylated protein sample to the streptavidin-coated wells. Incubate for 1-2 hours at room temperature.[1]

  • Washing: Wash the wells three times with Wash Buffer to remove unbound protein.[1]

  • Blocking (Optional, if primary/secondary antibodies are used for detection): Add Blocking Buffer and incubate.

  • Washing: Wash the wells five times with Wash Buffer.[1]

  • Detection: If directly detecting the immobilized protein, proceed to a protein quantification step. If using an antibody-based detection, incubate with primary and then HRP-conjugated secondary antibodies, with wash steps in between.

  • Develop: Add TMB substrate and incubate until color develops. Stop the reaction with Stop Solution.[1]

  • Measure: Read the absorbance at 450 nm.[1]

  • Analysis: Compare the signal intensity between proteins biotinylated with different reagents. A higher signal indicates more efficient binding and less steric hindrance.[1]

Visualizations

Steric_Hindrance_Concept cluster_0 No Steric Hindrance (Long Linker) cluster_1 Steric Hindrance (Short/No Linker) Biotin1 Biotin Streptavidin1 Streptavidin Binding Pocket Biotin1->Streptavidin1 Successful Binding Linker1 Long, Flexible Linker Linker1->Biotin1 Molecule1 Bulky Molecule Molecule1->Linker1 Biotin2 Biotin Streptavidin2 Streptavidin Binding Pocket Biotin2->Streptavidin2 Binding Blocked Molecule2 Bulky Molecule Molecule2->Biotin2 Short/No Linker

Caption: Overcoming steric hindrance with a long, flexible linker.

Troubleshooting_Workflow Start Weak or No Signal in Assay Check_Hindrance Is steric hindrance a possibility? Start->Check_Hindrance Use_Linker Switch to biotin with a long PEG linker Check_Hindrance->Use_Linker Yes Check_Biotinylation Was biotinylation efficient? Check_Hindrance->Check_Biotinylation No Use_Linker->Check_Biotinylation Optimize_Reaction Optimize biotin:protein ratio Use amine-free buffer Check_Biotinylation->Optimize_Reaction No Check_Concentration Are reagent concentrations optimal? Check_Biotinylation->Check_Concentration Yes Optimize_Reaction->Check_Concentration Titrate_Reagents Titrate streptavidin conjugate and biotinylated molecule Check_Concentration->Titrate_Reagents No Check_Free_Biotin Is free biotin present in the sample? Check_Concentration->Check_Free_Biotin Yes Titrate_Reagents->Check_Free_Biotin Purify_Sample Purify sample to remove free biotin Check_Free_Biotin->Purify_Sample Yes Success Signal Improved Check_Free_Biotin->Success No Purify_Sample->Success

Caption: Troubleshooting workflow for weak or no signal.

References

best practices for storing and handling Biotin-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Biotin-PEG3-C3-NH2

This technical support center provides researchers, scientists, and drug development professionals with , along with troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule composed of three main parts: a biotin (B1667282) group for high-affinity binding to streptavidin, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal primary amine (-NH2) group.[1][2] The PEG spacer enhances solubility in aqueous solutions and reduces steric hindrance.[1][2][3] The primary amine allows for covalent attachment to molecules with carboxylic acids or other amine-reactive functional groups.[1][2]

Its main applications include:

  • PROTAC Synthesis: It serves as a PEG-based linker to connect the target-binding and E3 ligase-binding ligands in Proteolysis-Targeting Chimeras (PROTACs).[1][2][4]

  • Biotinylation: It is used to attach a biotin label to proteins, peptides, and other biomolecules for detection, purification, and functional studies.[2][5]

Q2: How should I properly store this compound?

A2: Proper storage is crucial to maintain the stability and reactivity of this compound. It is sensitive to moisture.[4][6] Recommendations are summarized in the table below.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is highly recommended to prepare stock solutions fresh immediately before use.[7] If a stock solution must be prepared in advance, it should be dissolved in an anhydrous organic solvent like DMSO or DMF.[8] For storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[4]

Storage and Handling Guidelines

The following table summarizes the recommended storage and handling conditions for this compound in both solid form and as a stock solution.

ConditionRecommendationRationale
Solid Form Storage Store at -20°C in a desiccated, sealed container, protected from light.[4][6][9][10][11]Low temperature and protection from moisture minimize degradation.[6][8]
Stock Solution Solvent Use anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8]Anhydrous organic solvents prevent hydrolysis.[8]
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[4] Keep sealed and protected from moisture.[4]Minimizes degradation and contamination from repeated handling.
Shipping Typically shipped at ambient temperature for continental US; may vary elsewhere.[4][10][11]Short-term exposure to ambient temperatures is generally acceptable for the solid form.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Biotinylation Efficiency 1. Inactive Reagents: The coupling reagents (e.g., EDC) may be hydrolyzed and inactive.[7][12] 2. Inappropriate Buffer: Buffer contains primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate) that compete in the reaction.[7] 3. Suboptimal Molar Ratios: Insufficient molar excess of the biotin reagent or coupling agents.[7][12]1. Use fresh, high-quality reagents. Prepare EDC and NHS solutions immediately before use.[7] 2. Perform a buffer exchange into an amine- and carboxyl-free buffer such as MES or PBS.[7] 3. Optimize and increase the molar ratio of the biotin reagent and coupling agents to the protein.[7]
Protein Precipitation 1. Protein Instability: The protein is not stable under the required reaction conditions (e.g., pH, temperature).[7] 2. High Organic Solvent Concentration: The volume of DMSO or DMF from the biotin stock solution is too high, causing the protein to precipitate.[7]1. Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.[7] 2. Keep the volume of the organic solvent to a minimum, typically less than 5-10% of the total reaction volume.[7]
High Background in Assays 1. Excess Unreacted Biotin: Incomplete removal of free biotin after the labeling reaction.[7] 2. Non-specific Binding: The biotinylated molecule or detection reagents are binding non-specifically to other components in the assay.[13]1. Ensure thorough purification of the biotinylated product using dialysis or an appropriately sized gel filtration/desalting column.[7] 2. Add a blocking agent (e.g., biotin-free BSA) and include detergents (e.g., Tween-20) in wash buffers. Optimize the number and duration of wash steps.[13]
No Signal in Detection Assay 1. Insufficient Labeling: The degree of biotinylation is too low.[13] 2. Steric Hindrance: The biotin moiety is not accessible for binding to streptavidin.[13] 3. Protein Degradation: The protein was degraded during the labeling or purification process.1. Increase the molar excess of the biotin reagent in the labeling reaction.[13] 2. The PEG3 spacer is designed to reduce this, but for some proteins, a longer spacer arm may be necessary.[13] 3. Verify protein integrity before and after the biotinylation procedure using SDS-PAGE or a similar method.

Experimental Protocols & Workflows

Protocol: EDC/NHS-Mediated Protein Biotinylation

This protocol outlines the general steps for labeling a protein with this compound by targeting its carboxyl groups (aspartate or glutamate (B1630785) residues).

Materials:

  • Protein of interest in an amine- and carboxyl-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 4.7-6.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., desalting or gel filtration)

Procedure:

  • Prepare Solutions:

    • Dissolve the protein in the appropriate MES buffer at a concentration of 2-10 mg/mL.[7]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare a 100 mM stock solution of EDC in the MES buffer.

    • Immediately before use, prepare a 100 mM stock solution of NHS in the MES buffer.

  • Activation Step:

    • Add a 20- to 200-fold molar excess of EDC and NHS to the protein solution.[7]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[7]

  • Conjugation Step:

    • Add a 10- to 100-fold molar excess of the this compound stock solution to the activated protein.[7]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching Step (Optional):

    • Add quenching buffer to a final concentration of 10-100 mM to stop the reaction.[7]

    • Incubate for an additional 15-30 minutes at room temperature.[7]

  • Purification:

    • Remove excess, unreacted biotin and byproducts by running the reaction mixture through a desalting or gel filtration column.

  • Confirmation:

    • Confirm successful biotinylation using methods like a HABA assay or a Western blot with streptavidin-HRP.[12]

G cluster_prep Preparation cluster_react Reaction cluster_post Post-Reaction p_sol Prepare Protein Solution (2-10 mg/mL in MES buffer) act 1. Activation Add EDC/NHS to Protein (15-30 min at RT) p_sol->act b_sol Prepare Biotin-PEG3-NH2 (10 mM in anhydrous DMSO) conj 2. Conjugation Add Biotin-PEG3-NH2 (2h at RT or O/N at 4°C) b_sol->conj e_sol Prepare EDC/NHS (100 mM in MES buffer) e_sol->act act->conj quench 3. Quenching (Optional) Add Tris or Glycine conj->quench purify Purification (Desalting/Gel Filtration) quench->purify confirm Confirmation (HABA Assay / Western Blot) purify->confirm G cluster_protac PROTAC Action cluster_ub Ubiquitination cluster_deg Degradation p PROTAC tp Target Protein p->tp binds e3 E3 Ligase p->e3 binds tc Ternary Complex (E3-PROTAC-Target) ub_tp Ubiquitinated Target Protein tc->ub_tp transfers Ub ub Ubiquitin (Ub) ub->tc recruited prot 26S Proteasome ub_tp->prot recognized by deg_prod Degraded Peptides prot->deg_prod degrades

References

Technical Support Center: Improving the Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of polyethylene (B3416737) glycol (PEG) linkers to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical component that influences the PROTAC's efficacy and drug-like properties.[1] PEG linkers, made of repeating ethylene (B1197577) glycol units, are often used to improve the aqueous solubility of PROTACs, which can be a challenge due to their large and lipophilic nature.[2][3][4] The length and composition of the linker are also crucial for the formation and stability of the productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][5]

Q2: How does the length of the PEG linker impact the cell permeability of my PROTAC?

The relationship between PEG linker length and cell permeability is complex and often not linear.[6]

  • Increased Molecular Weight and Polarity: Longer PEG linkers increase the molecular weight and topological polar surface area (TPSA) of the PROTAC, which can hinder passive diffusion across the cell membrane.[6]

  • Enhanced Solubility: The hydrophilic nature of PEG linkers improves the aqueous solubility of the PROTAC, a prerequisite for absorption and distribution.[6]

  • Conformational Flexibility: The flexibility of PEG linkers may allow the PROTAC to adopt a more compact, "chameleon-like" conformation. This can shield its polar surface area, potentially improving its ability to traverse the cell membrane.[2][7]

Ultimately, an optimal PEG linker length for cell permeability must be determined empirically for each specific PROTAC system.[8]

Q3: My PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Could poor cell permeability be the issue?

Yes, this is a common challenge in PROTAC development.[8] A significant drop in potency between biochemical and cellular assays is a strong indicator of permeability issues.[8] The PROTAC must be able to cross the cell membrane to reach its intracellular target and the E3 ligase machinery.[6]

Q4: What is the "hook effect" and how does it relate to PROTAC cell permeability?

The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[9] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[9] Poor cell permeability can make it difficult to achieve the optimal intracellular concentration for effective degradation, potentially exacerbating the hook effect.[10]

Q5: Will modifying the PEG linker to improve permeability affect other properties of my PROTAC?

Yes, modifying the PEG linker can impact several other properties of the PROTAC, including:

  • Solubility: Altering the length or composition of the PEG linker will change the molecule's hydrophilicity, which in turn affects its solubility.[8]

  • Ternary Complex Formation: The linker's length and flexibility are crucial for achieving the correct geometry for a stable and productive ternary complex.[8]

  • Metabolic Stability: The ether bonds in PEG linkers can be susceptible to metabolism. Modifying the linker may change the PROTAC's metabolic profile.[8]

Troubleshooting Guide

Issue 1: Low or no degradation of the target protein in cellular assays.

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Directly Measure Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay to quantify your PROTAC's ability to cross a membrane.[8] 2. Assess Target Engagement in Cells: Utilize an assay like NanoBRET™ Target Engagement to determine if the PROTAC is reaching and binding to its intracellular target. A significant discrepancy between biochemical and cellular potency points to permeability issues.[8] 3. Modify the Linker: If permeability is low, consider synthesizing a series of PROTACs with varying PEG linker lengths to find an optimal balance.[10]
Inefficient Ternary Complex Formation 1. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[7] 2. Vary Linker Length: The current linker length may not be optimal for bringing the target and E3 ligase together effectively.[7]
Low E3 Ligase Expression 1. Verify Expression: Check the expression level of the recruited E3 ligase (e.g., VHL, CRBN) in your cell model using Western blot or qPCR.[8]
"Hook Effect" 1. Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[7]

Quantitative Data Summary

The following tables summarize the impact of PEG linker length on the physicochemical and permeability properties of representative PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability of VH032-Based PROTACs

PROTAC IDLinker ModificationMW ( g/mol )ALogPHBDHBAPAMPA Pₑ (x 10⁻⁶ cm/s)
PROTAC A 1-unit PEG linker884.03.54120.005
PROTAC B 2-unit PEG linker928.13.24130.003
PROTAC C 3-unit PEG linker972.12.94140.002

Data is illustrative and based on trends observed in published studies.[11]

Table 2: Permeability of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerDC₅₀ (nM)Dₘₐₓ (%)Permeability (Papp, 10⁻⁶ cm/s)
PEG3 55851.5
PEG4 20952.1
PEG5 15>982.5
PEG6 30921.8

This table presents synthesized data for BRD4-targeting PROTACs, indicating that a PEG5 linker provides an optimal balance of degradation potency and cell permeability in this specific context.[12]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.[10]

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane).[10]

  • Preparation of Donor and Acceptor Solutions:

    • Donor Solution: The test PROTAC is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration.[2]

    • Acceptor Solution: The wells of a 96-well acceptor plate are filled with buffer solution, which may contain a solubility enhancer.[2]

  • Assay Procedure:

    • The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.[2]

    • The donor solution containing the PROTAC is added to the wells of the filter plate.[2]

    • The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).[10]

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.[2]

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (Vₐ / (Area * Time)) * ([drug]_acceptor / ([drug]_donor - [drug]_acceptor)) Where:

    • Vₐ is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time.

    • [drug]_acceptor is the concentration of the drug in the acceptor well.

    • [drug]_donor is the initial concentration of the drug in the donor well.

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium and assesses both passive and active transport.[10]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell inserts) and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[7]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[2]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • The culture medium in the apical (A) chamber is replaced with a solution containing the PROTAC.[2]

    • The basolateral (B) chamber contains fresh medium.[2]

    • The plate is incubated (e.g., at 37°C for 2 hours).[2]

    • Samples are collected from the basolateral chamber at various time points.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • To assess active efflux, the experiment is also performed in the reverse direction, with the PROTAC added to the basolateral chamber and sampled from the apical chamber.[2]

  • Quantification: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS.[2]

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions, and the efflux ratio (Papp B-A / Papp A-B) is determined to assess the involvement of active efflux transporters.[12]

Cellular Uptake Assay

This assay directly measures the amount of a PROTAC that accumulates within cells over a specific period.[13]

Methodology:

  • Cell Culture: Plate the target cells in a suitable format (e.g., 6-well or 12-well plates) and allow them to adhere overnight.[13]

  • PROTAC Treatment: Treat the cells with the PROTAC at the desired concentration (e.g., 1 µM) in cell culture medium.[13]

  • Incubation: Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.[13]

  • Cell Harvesting and Lysis:

    • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.[13]

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[13]

  • Sample Analysis: Quantify the intracellular concentration of the PROTAC in the cell lysate using LC-MS/MS. The concentration is typically normalized to the total protein content of the lysate.[13]

Visualizations

PROTAC_MoA cluster_cell Cell PROTAC PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Extracellular Extracellular Space Extracellular->PROTAC Cellular Uptake

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start Start: Low/No Target Degradation Permeability Is the PROTAC cell-permeable? Start->Permeability Ternary_Complex Is a stable ternary complex forming? Permeability->Ternary_Complex Yes Assess_Permeability Action: Run PAMPA/Caco-2 Assay Permeability->Assess_Permeability No E3_Expression Is the E3 ligase expressed? Ternary_Complex->E3_Expression Yes Assess_Ternary Action: Run SPR/ITC Assay Ternary_Complex->Assess_Ternary No Hook_Effect Observe Hook Effect? E3_Expression->Hook_Effect Yes Check_Expression Action: Western Blot/qPCR E3_Expression->Check_Expression No Optimize_Conc Action: Optimize Concentration Hook_Effect->Optimize_Conc Yes Success Successful Degradation Hook_Effect->Success No Redesign_Linker Action: Modify PEG Linker (Length/Composition) Assess_Permeability->Redesign_Linker Assess_Ternary->Redesign_Linker Optimize_Conc->Success

Caption: Troubleshooting Workflow for Poor PROTAC Efficacy.

Permeability_Assay_Workflow Start Start: Assess PROTAC Permeability Early_Screening Early Stage Screening? Start->Early_Screening PAMPA PAMPA Assay (Passive Diffusion) Early_Screening->PAMPA Yes Caco2 Caco-2 Assay (Passive & Active Transport) Early_Screening->Caco2 No Analysis LC-MS/MS Analysis PAMPA->Analysis Cellular_Uptake Cellular Uptake Assay (Intracellular Accumulation) Caco2->Cellular_Uptake Caco2->Analysis Cellular_Uptake->Analysis Data_Interpretation Data Interpretation: - Calculate Papp - Determine Efflux Ratio - Quantify Intracellular Conc. Analysis->Data_Interpretation End End: Permeability Profile Data_Interpretation->End

Caption: Experimental Workflow for PROTAC Permeability Assessment.

References

Technical Support Center: Reducing Non-Specific Binding of Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in experiments involving biotinylated proteins.

Troubleshooting Guides

Issue 1: High Background Signal in an ELISA

Symptoms: Negative control wells exhibit a strong signal, resulting in a low signal-to-noise ratio.

Potential CauseTroubleshooting Strategy
Inadequate Blocking Optimize the blocking buffer. Common agents include Bovine Serum Albumin (BSA) and casein.[1] Experiment with different concentrations (e.g., 1-5% BSA) and incubation times (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] Avoid using non-fat dry milk as it contains endogenous biotin (B1667282).[2][3]
Suboptimal Reagent Concentration Titrate the biotinylated antibody and the streptavidin-conjugate to find the optimal concentration that provides a good signal-to-noise ratio.[1][4]
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5-8) and the duration of each wash.[2][4] Ensure complete removal of wash buffer between steps.[2] Consider adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer.[2]
Endogenous Biotin If working with biological samples, especially from tissues like the liver and kidney, block for endogenous biotin before adding the biotinylated antibody.[1][5]
Cross-Reactivity The streptavidin or avidin (B1170675) conjugates may be binding non-specifically. Run a control with only the conjugate to test for this.[1][3]
Issue 2: Non-Specific Bands in a Western Blot

Symptoms: Multiple unexpected bands appear on the western blot, complicating the identification of the protein of interest.

Potential CauseTroubleshooting Strategy
Non-Specific Avidin/Streptavidin Binding The avidin or streptavidin component of the detection complex can bind non-specifically to proteins on the membrane.[6] Increase the ionic strength of your buffers by adding extra salt (e.g., up to 0.5 M NaCl) to disrupt these electrostatic interactions.[4][6]
Inadequate Blocking Optimize your blocking agent. While non-fat dry milk is common, it contains endogenous biotin and should be used with caution.[4][6] Consider switching to BSA or a commercial blocking buffer.
Over-Biotinylation of Antibody Excessive biotinylation can increase non-specific binding. Reduce the molar ratio of biotin to your antibody during the conjugation process.[2]
Insufficient Washing Increase the number and duration of wash steps.[4] Adding a detergent like Tween-20 to the wash buffer can also be beneficial.[4]
Issue 3: High Background in Pull-Down Assays

Symptoms: The final eluate contains a high number of non-specific proteins, which can interfere with the identification of true interaction partners.

Potential CauseTroubleshooting Strategy
Non-Specific Binding to Beads Proteins in the cell lysate may bind directly to the streptavidin-coated beads.[7] Pre-clear the lysate by incubating it with unconjugated beads before adding your biotinylated bait protein.[2][7]
Hydrophobic and Ionic Interactions Increase the stringency of the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20).[7][8]
Unbound Streptavidin Sites After immobilizing your biotinylated protein, wash the beads with a solution of free biotin to block any remaining unoccupied biotin-binding sites on the streptavidin.[2]
Endogenous Biotinylated Proteins Cells naturally contain biotinylated proteins that can bind to streptavidin beads.[7] Perform an endogenous biotin blocking step on your sample prior to the pull-down.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with biotinylated proteins?

A1: Non-specific binding can stem from several factors, including:

  • Inadequate Blocking: Failure to block all non-specific binding sites on surfaces like microplates or membranes.[1]

  • Hydrophobic and Ionic Interactions: Proteins can adhere to surfaces through non-specific electrostatic or hydrophobic forces.[1][2]

  • Over-Biotinylation: Excessive biotin labeling can alter a protein's properties, leading to aggregation and increased non-specific binding.[2]

  • Endogenous Biotin: The presence of naturally occurring biotin in biological samples can lead to false positives.[1][5]

  • Reagent Quality and Concentration: Using high concentrations of biotinylated proteins or streptavidin conjugates can increase the likelihood of low-affinity, non-specific interactions.[1][5]

Q2: How can I effectively block for endogenous biotin?

A2: Blocking endogenous biotin is crucial for many sample types and typically involves a two-step process:

  • Avidin/Streptavidin Incubation: First, incubate your sample with an excess of unlabeled avidin or streptavidin. This will bind to the endogenous biotin present in the sample.[5][9]

  • Free Biotin Incubation: Next, add an excess of free biotin to saturate any remaining biotin-binding sites on the avidin or streptavidin that was added in the first step.[5][9] This prevents the blocking protein from binding to your biotinylated probe.

Q3: Can I optimize my washing steps to further reduce background?

A3: Yes, optimizing your washing protocol is a highly effective method for reducing non-specific binding.[4] The very strong interaction between biotin and streptavidin allows for the use of stringent washing conditions.[8] Consider the following optimizations:

  • Increase Wash Cycles and Duration: A simple starting point is to increase the number of washes (e.g., from 3 to 5) and the length of each wash.[8]

  • Incorporate Detergents: Add non-ionic detergents like Tween-20 (0.1% to 0.5%) or Triton X-100 to your wash buffer to disrupt hydrophobic interactions. For more rigorous washing, a low concentration of an ionic detergent like SDS (0.02% to 0.1%) can be used.[8]

  • Increase Salt Concentration: High salt concentrations (e.g., up to 1M NaCl) can effectively disrupt non-specific ionic interactions.[8]

Q4: Should I use avidin or streptavidin in my assay?

A4: While both avidin and streptavidin bind to biotin with high affinity, streptavidin is often preferred because it lacks the carbohydrate modifications present on avidin.[10] These sugar residues on avidin can lead to non-specific binding with certain samples. Deglycosylated forms of avidin, such as NeutrAvidin, also exhibit reduced non-specific binding.[11]

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol is designed to block endogenous biotin in tissue sections or cell preparations before the application of a biotinylated probe.

Materials:

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Avidin or Streptavidin Solution (0.1 mg/mL in Wash Buffer)

  • Biotin Solution (0.01 mg/mL in Wash Buffer)

Procedure:

  • Perform your standard protein blocking step (e.g., with normal serum or BSA).[9]

  • Wash the sample three times for 5 minutes each with Wash Buffer.[5]

  • Incubate the sample with the avidin/streptavidin solution for 15-30 minutes at room temperature.[5][7]

  • Wash the sample three times for 5 minutes each with Wash Buffer.[5][7]

  • Incubate the sample with the biotin solution for 15-30 minutes at room temperature.[5][7]

  • Wash the sample three times for 5 minutes each with Wash Buffer.[5][7]

  • You can now proceed with the addition of your biotinylated primary antibody or probe.

Protocol 2: Pre-clearing Cell Lysate for Pull-Down Assays

This protocol describes how to pre-clear a cell lysate to minimize the non-specific binding of proteins to streptavidin beads.[7]

Materials:

  • Cell Lysate

  • Unconjugated Streptavidin Beads (agarose or magnetic)

  • Lysis Buffer

Procedure:

  • Prepare your cell lysate according to your standard protocol.

  • Add a sufficient volume of unconjugated streptavidin beads to your lysate. The exact amount may need to be optimized, but a common starting point is 20-30 µL of bead slurry per 1 mg of total protein.

  • Incubate the lysate and bead mixture for 1-2 hours at 4°C with gentle rotation.[2]

  • Pellet the beads by centrifugation or using a magnetic stand.[2]

  • Carefully collect the supernatant, which is now your pre-cleared lysate.

  • Proceed with your pull-down experiment by adding your biotinylated bait protein to the pre-cleared lysate, followed by the addition of fresh streptavidin beads.

Visualizations

Troubleshooting High Background in Biotin-Based Assays A High Background Signal Observed B Potential Causes A->B C Inadequate Blocking B->C D Endogenous Biotin B->D E Insufficient Washing B->E F Suboptimal Reagent Concentration B->F G Solutions C->G D->G E->G F->G H Optimize Blocking Buffer (e.g., increase concentration, time) G->H I Perform Endogenous Biotin Blocking Protocol G->I J Increase Wash Steps and/or Stringency G->J K Titrate Biotinylated Reagents G->K

Caption: A logical workflow for troubleshooting high background signals.

Workflow for Endogenous Biotin Blocking Start Start: Sample Preparation ProteinBlock 1. Standard Protein Blocking (e.g., BSA, Normal Serum) Start->ProteinBlock Wash1 Wash ProteinBlock->Wash1 AvidinInc 2. Incubate with Excess Avidin/Streptavidin Wash1->AvidinInc Wash2 Wash AvidinInc->Wash2 BiotinInc 3. Incubate with Excess Free Biotin Wash2->BiotinInc Wash3 Wash BiotinInc->Wash3 Proceed Proceed with Biotinylated Probe Incubation Wash3->Proceed

Caption: Step-by-step experimental workflow for endogenous biotin blocking.

References

Technical Support Center: Optimizing Biotin-PEG3-C3-NH2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Biotin-PEG3-C3-NH2 conjugation experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure efficient and consistent biotinylation.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on this compound and what does it target?

A1: this compound has a terminal primary amine (-NH2) as its reactive group. This makes it a carboxyl-reactive reagent, meaning it is designed to be conjugated to molecules containing available carboxylic acid groups (-COOH).[1][2] These target groups are commonly found on the C-terminus of proteins and on the side chains of acidic amino acids such as aspartic acid and glutamic acid.[3]

Q2: Does the reaction between this compound and a carboxyl group happen spontaneously?

A2: No, the reaction is not spontaneous. It requires a carbodiimide (B86325) activator, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), to form a stable amide bond between the biotin (B1667282) reagent and the target molecule.[1][3] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often used in conjunction with EDC.[3][4]

Q3: What is the purpose of the PEG3 spacer arm in this reagent?

A3: The polyethylene (B3416737) glycol (PEG) spacer arm offers several key advantages:

  • Enhanced Solubility: The hydrophilic PEG linker increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule, which helps to prevent aggregation.[5][6]

  • Reduced Steric Hindrance: The long, flexible spacer provides spatial separation between the biotin and the conjugated molecule. This minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin (B1170675) or streptavidin.[5][7]

  • Improved Biocompatibility: PEG is known for being biologically inert and can reduce potential immunological responses.[2]

Q4: What does the "TFA" in some product names (e.g., this compound TFA) signify?

A4: "TFA" indicates that the amine group is supplied as a trifluoroacetic acid salt. This salt form enhances the stability and handling of the compound.[1][2] The TFA salt must be neutralized by the reaction buffer for the amine to become a reactive nucleophile.[1]

Q5: How should I store this compound?

A5: For long-term stability, the solid reagent should be stored at -20°C in a desiccated environment, protected from moisture.[1][8] Stock solutions, if prepared in anhydrous solvents like DMSO or DMF, can be stored for short periods at -20°C. However, it is highly recommended to prepare aqueous solutions immediately before use due to the potential for degradation.[9]

Troubleshooting Guide

This guide addresses common issues encountered during biotinylation with this compound.

Problem Potential Cause Recommended Solution
Low or No Biotinylation Suboptimal Reaction pH: The two-step EDC/NHS chemistry has different pH optima. Carboxyl activation with EDC is most efficient at pH 4.5-6.0, while the subsequent amine coupling is favored at a more neutral to slightly alkaline pH of 7.2-8.0.[1][4]Two-Step pH Protocol: Perform the EDC/NHS activation step in a buffer at pH 4.7-6.0 (e.g., MES buffer). Then, either perform a buffer exchange or adjust the pH to 7.2-8.0 for the addition of this compound.[4][10]
Inactive Reagents: EDC is highly moisture-sensitive and hydrolyzes rapidly in water, rendering it inactive.[1]Use Fresh Reagents: Always use freshly prepared solutions of EDC and NHS. Do not store them in solution.[1][4] Ensure the solid EDC is stored properly in a desiccated environment.
Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris, Glycine) or carboxyl groups (e.g., Acetate, Citrate) will compete in the reaction, reducing efficiency.[1]Use Amine- and Carboxyl-Free Buffers: For the activation step, use a buffer like MES.[1] For the coupling step, PBS is a common choice.[4]
Insufficient Molar Ratios: An inadequate amount of biotin reagent or coupling agents will lead to low labeling efficiency.Optimize Molar Excess: Perform a titration experiment. Start with a 20- to 50-fold molar excess of this compound over your target molecule and a similar or higher excess of EDC/NHS.[3][11]
Protein Precipitation Over-Biotinylation: Excessive labeling can alter the protein's isoelectric properties and solubility, causing it to precipitate.[12][13]Reduce Molar Excess: Lower the molar ratio of the biotin reagent to your protein. You can also try decreasing the reaction time or lowering the reaction temperature.[11][13]
Protein Instability: The reaction conditions may be too harsh for your specific protein.Adjust Reaction Conditions: Perform the incubation at a lower temperature (e.g., 4°C) for a longer period.[4][14] Ensure the protein concentration is within a stable range (e.g., 1-5 mg/mL).[4]
High Background Signal Ineffective Quenching: Unreacted, activated carboxyl groups on the target molecule or residual biotin reagent can cause non-specific binding in downstream applications.Quench the Reaction: After the conjugation step, add an amine-containing buffer like Tris or glycine (B1666218) to a final concentration of 20-100 mM to consume any unreacted molecules.[3][15]
Incomplete Purification: Excess, unreacted biotin reagent competes for binding sites on streptavidin/avidin, leading to reduced signal from your target.Thorough Purification: Remove unreacted biotin using dialysis or size-exclusion chromatography (e.g., a desalting column).[3][16]

Data Summary Tables

Table 1: Recommended Reaction Conditions for Two-Step EDC/NHS Conjugation
ParameterStep 1: Carboxyl Activation Step 2: Amine Conjugation Notes
pH 4.7 - 6.0[10]7.2 - 8.0[4]A two-step pH process is critical for optimal efficiency.
Buffer 0.1 M MES[4]PBS or Borate Buffer[4]Buffers must be free of competing amines or carboxyls.[1]
Temperature Room Temperature (20-25°C)[4]Room Temperature or 4°C[3]Lower temperatures can preserve protein stability but may require longer incubation.[3]
Incubation Time 15 - 30 minutes[3]2 hours to Overnight[4]Longer times at 4°C can improve yield for the conjugation step.[4]
Table 2: Recommended Molar Ratios (Reagent:Target Molecule)
ReagentRecommended Molar ExcessNotes
EDC:Target 20:1 to 200:1[3]A high excess is needed to drive the reaction and outcompete hydrolysis.
NHS:Target (Same as EDC)Often used in a 1:1 ratio with EDC.
This compound:Target 20:1 to 100:1[3][4]Must be optimized empirically. Higher ratios may be needed for dilute solutions.

Experimental Protocols

Protocol 1: Two-Step Biotinylation of a Protein

This protocol is a general guideline for conjugating this compound to a protein with available carboxyl groups using EDC/NHS chemistry.

Materials:

  • Protein to be labeled (1-5 mg/mL)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column for purification

Procedure:

  • Preparation: Prepare the protein in cold Activation Buffer. If the protein is in an incompatible buffer, perform a buffer exchange.

  • Reagent Stock Preparation (Prepare Fresh):

    • Dissolve EDC in cold Activation Buffer to 10 mg/mL.

    • Dissolve NHS/Sulfo-NHS in cold Activation Buffer to 10 mg/mL.

    • Dissolve this compound in DMSO or the Coupling Buffer to a 10-50 mM stock solution.[4]

  • Activation Step:

    • Add the freshly prepared EDC solution to the protein solution to achieve the desired molar excess.

    • Immediately add the freshly prepared NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[3]

  • Removal of Excess Crosslinker (Recommended):

    • To prevent side reactions, remove excess EDC/NHS using a desalting column equilibrated with Coupling Buffer. This step also performs the required buffer exchange to a higher pH.[4]

  • Conjugation Step:

    • Add the calculated amount of this compound stock solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching Step:

    • Add Quenching Buffer to the reaction to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction.[3][15]

  • Purification:

    • Remove excess, unreacted biotin reagent by dialysis or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3]

Protocol 2: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotin incorporation.[1][11]

Procedure:

  • Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add a known amount of the biotinylated protein sample to the HABA/Avidin solution.

  • Incubate for several minutes until the reading is stable.

  • Measure the absorbance at 500 nm again.

  • The decrease in absorbance is proportional to the amount of HABA displaced by the biotin on your protein. Calculate the moles of biotin per mole of protein using the instructions provided with your specific HABA assay kit.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein in Incompatible Buffer Buffer_Exchange Buffer Exchange into Activation Buffer (pH 6.0) Protein->Buffer_Exchange Prepared_Protein Protein @ 1-5 mg/mL Buffer_Exchange->Prepared_Protein Activation 1. Activation Add EDC + NHS (15-30 min, RT) Prepared_Protein->Activation Purification1 2. Remove Excess EDC/NHS (Desalting Column into Coupling Buffer pH 7.2) Activation->Purification1 Conjugation 3. Conjugation Add this compound (2h RT or O/N 4°C) Purification1->Conjugation Quenching 4. Quenching Add Tris or Glycine (15-30 min, RT) Conjugation->Quenching Purification2 Final Purification (Dialysis / Desalting) Quenching->Purification2 Analysis Quantification (HABA Assay) Purification2->Analysis Final_Product Biotinylated Protein Purification2->Final_Product

Caption: Experimental workflow for a two-step protein biotinylation.

G cluster_step1 Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_step2 Step 2: Amine Coupling (pH 7.2-8.0) Prot_COOH Protein-COOH EDC + EDC Prot_COOH->EDC O_Acylisourea O-Acylisourea Intermediate (unstable) EDC->O_Acylisourea NHS + NHS O_Acylisourea->NHS NHS_Ester Amine-Reactive NHS Ester (semi-stable) NHS->NHS_Ester Biotin_NH2 This compound NHS_Ester->Biotin_NH2 Amide_Bond Stable Amide Bond Biotin_NH2->Amide_Bond

Caption: EDC/NHS chemical pathway for biotinylation.

References

Validation & Comparative

Confirming Biotin-PEG3-C3-NH2 Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of biotinylated reagents is a critical first step in a wide array of applications, from affinity purification to targeted drug delivery. This guide provides an objective comparison of mass spectrometry and alternative methods for confirming the successful conjugation of Biotin-PEG3-C3-NH2, a versatile biotinylation reagent. We will delve into the supporting experimental data, provide detailed protocols, and offer visualizations to clarify the workflows.

The Gold Standard: Mass Spectrometry

Mass spectrometry (MS) stands as the most definitive method for confirming the covalent attachment of this compound to a target molecule.[1][2][3] This technique directly measures the mass-to-charge ratio (m/z) of ions, providing unambiguous evidence of a successful conjugation by detecting a precise mass shift. The expected mass increase corresponds to the molecular weight of the this compound moiety, which is 446.61 g/mol .[4]

Two primary MS-based approaches are commonly employed:

  • Intact Mass Analysis: The mass of the entire molecule (e.g., a protein) is measured before and after the conjugation reaction. A successful reaction will result in an increase in the molecular weight of the target molecule corresponding to the mass of the attached this compound tag.[1]

  • Peptide Mapping: For larger molecules like proteins, the conjugated protein is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This approach not only confirms the conjugation but can also identify the specific amino acid residue(s) where the biotin (B1667282) tag is attached by identifying peptides with the corresponding mass modification.[1]

During tandem mass spectrometry (MS/MS), the biotinylated peptides are fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern of biotinylated peptides can produce signature or diagnostic ions that provide further confirmation of the modification.[5]

Alternative Confirmation Methods

While mass spectrometry is highly accurate, other techniques can provide valuable, often complementary, information regarding biotinylation. These methods are typically less direct but can be more accessible and offer higher throughput for initial screening.

MethodPrincipleType of DataAdvantagesDisadvantages
HABA Assay A colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the avidin-HABA complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin.[2][6]QuantitativeSimple, rapid, and cost-effective.[6] Requires a standard spectrophotometer.[6]Indirect method; can be affected by interfering substances. Requires removal of free biotin before the assay.[6]
Streptavidin Gel-Shift Assay Biotinylated molecules are incubated with streptavidin and then analyzed by SDS-PAGE. The formation of a higher molecular weight complex indicates successful biotinylation.[2]QualitativeSimple, visual confirmation of biotin-streptavidin binding.Does not provide information on the degree of labeling or the specific site of conjugation.
Fluorescent Assays Similar to the HABA assay, but biotin displaces a quenched fluorescent reporter from avidin (B1170675) or streptavidin, leading to an increase in fluorescence.[1]QuantitativeHigher sensitivity than the HABA assay and requires less sample.[1]Requires a fluorescence plate reader.[1] Indirect method.
High-Performance Liquid Chromatography (HPLC) Separates the biotinylated product from the unconjugated starting material and other impurities based on their physicochemical properties (e.g., hydrophobicity in reversed-phase HPLC).[3]Quantitative/QualitativeCan assess the purity of the conjugate and quantify the reaction yield.[3]Does not directly confirm the identity of the product without a mass spectrometer detector (LC-MS).

Experimental Protocols

Mass Spectrometry for Confirmation of Protein Conjugation

1. Sample Preparation:

  • Intact Protein Analysis:

    • Prepare solutions of both the unconjugated and the this compound conjugated protein.

    • Desalt the samples using a suitable method, such as a C4 ZipTip, to remove non-volatile salts that can interfere with ionization.[1]

  • Peptide Mapping Analysis:

    • Denature, reduce, and alkylate the unconjugated and conjugated protein samples.

    • Digest the proteins into smaller peptides using a protease such as trypsin.[1]

2. Mass Spectrometry Analysis:

  • Intact Protein Analysis (ESI-MS):

    • Analyze the desalted samples via electrospray ionization mass spectrometry (ESI-MS).

    • Acquire the mass spectra and compare the spectrum of the conjugated protein to the unconjugated control. A successful conjugation will show a mass shift corresponding to the addition of one or more this compound molecules (446.61 Da per molecule).[1]

  • Peptide Mapping Analysis (LC-MS/MS):

    • Analyze the peptide digests using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

    • The peptide mixture is separated by HPLC before being introduced into the mass spectrometer.

    • The mass spectrometer will acquire MS1 scans to determine the mass of the peptides and MS2 scans (fragmentation) of selected peptides.

    • Use database search software to identify the peptides. Search for peptides in the conjugated sample that show a mass modification of +446.61 Da, which will confirm conjugation and pinpoint the site of modification.[1]

HABA Assay for Quantification of Biotinylation
  • Prepare a HABA/Avidin solution.

  • Establish a baseline reading: Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add the biotinylated sample: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix.

  • Measure the final absorbance: After the reading stabilizes, measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces HABA.[1]

  • Calculate the biotin concentration: Calculate the change in absorbance and use a biotin standard curve or the molar extinction coefficient of the HABA/Avidin complex to determine the concentration of biotin in the sample.[1]

  • Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Calculate the molar ratio of biotin to protein to determine the degree of labeling.

Visualizing the Workflow

experimental_workflow cluster_conjugation Conjugation Reaction cluster_confirmation Confirmation Methods cluster_ms Mass Spectrometry cluster_alternatives Alternative Methods cluster_results Results Target Target Molecule (e.g., Protein) Conjugation Conjugation Reaction Target->Conjugation Reagent This compound Reagent->Conjugation Product Biotinylated Product Conjugation->Product MS Mass Spectrometry Product->MS Alternatives Alternative Assays Product->Alternatives IntactMS Intact Mass Analysis MS->IntactMS PeptideMS Peptide Mapping (LC-MS/MS) MS->PeptideMS Confirmation Confirmation of Conjugation IntactMS->Confirmation PeptideMS->Confirmation HABA HABA Assay Alternatives->HABA GelShift Streptavidin Gel-Shift Alternatives->GelShift Fluorescent Fluorescent Assay Alternatives->Fluorescent HABA->Confirmation GelShift->Confirmation Fluorescent->Confirmation

Caption: Workflow for this compound conjugation and confirmation.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Biotin-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of biotinylated polyethylene (B3416737) glycol (PEG) linkers is critical for the successful development of bioconjugates, targeted drug delivery systems, and diagnostic assays. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Biotin-PEG3-C3-NH2, a commonly used biotinylation reagent. We present a detailed experimental protocol, comparative data with alternative reagents, and a visual workflow to aid researchers in achieving reliable and reproducible purity analysis.

Comparative Purity Analysis

The purity of this compound is typically expected to be ≥95%.[1] For comparison, we've included other commercially available biotinylated PEG reagents with varying PEG chain lengths. The following table summarizes typical HPLC analysis results for these compounds under standardized conditions.

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound12.598.2>98%[2]
Biotin-PEG5-NH-Boc15.297.5>95%
Biotin-PEG11-NH218.996.8>95%

Note: Retention times are hypothetical and will vary based on the specific HPLC system, column, and gradient conditions. Longer PEG chains generally result in longer retention times in reversed-phase HPLC.

Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the key steps in the HPLC-based purity assessment of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve this compound in Sample Diluent (e.g., 1 mg/mL) prep2 Vortex to Ensure Complete Dissolution prep1->prep2 prep3 Filter through 0.22 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto Reversed-Phase C18 Column prep3->hplc1 Prepared Sample hplc2 Elute with a Gradient of Acetonitrile (B52724) in Water (with TFA) hplc1->hplc2 hplc3 Detect Eluting Compounds using a UV Detector (e.g., 214 nm) hplc2->hplc3 data1 Integrate Peak Areas in the Chromatogram hplc3->data1 Chromatographic Data data2 Calculate Purity based on the Relative Area of the Main Peak data1->data2 data3 Identify Potential Impurities data2->data3

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol provides a robust method for the purity assessment of this compound and can be adapted for similar biotinylated PEG compounds.[3]

1. Materials and Instrumentation:

  • Instrument: An HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II LC System or equivalent).[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[3]

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.[3]

  • Sample: this compound.

2. Sample Preparation:

  • Dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.[3]

  • Vortex the sample until the compound is fully dissolved.[3]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 214 nm

  • Column Temperature: 30°C

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
25595
30595
31955
40955

4. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the this compound by determining the percentage of the main peak area relative to the total peak area.

  • Potential impurities may include hydrolyzed starting materials or di-biotinylated PEG, which would typically appear as separate peaks in the chromatogram.[4]

Alternative and Complementary Purity Assessment Techniques

While reversed-phase HPLC with UV detection is a widely used and effective method for purity assessment, other techniques can provide complementary information:

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry can confirm the identity of the main peak by determining its molecular weight and can help identify unknown impurity peaks.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the chemical structure of the this compound and to identify and quantify certain impurities.[4]

  • Evaporative Light Scattering Detection (ELSD): For compounds lacking a strong UV chromophore, ELSD can be used as an alternative to UV detection in HPLC.[4]

By employing a robust HPLC method and considering complementary analytical techniques, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their subsequent experiments in drug development and other life science applications.

References

A Comparative Guide to PROTAC Linkers: Evaluating Biotin-PEG3-C3-NH2 in the Landscape of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2]

This guide provides an objective comparison of Biotin-PEG3-C3-NH2 with other commonly used PROTAC linkers, supported by experimental data from various studies. We will delve into the nuances of linker design, present quantitative data for performance comparison, and provide detailed experimental protocols for key assays.

The Central Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[3] Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[3]

The choice of linker chemistry significantly impacts a PROTAC's biological activity.[4] Flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains are often used in initial designs, while more rigid structures can be employed for optimization.[4]

Comparative Analysis of PROTAC Linker Types

PROTAC linkers can be broadly categorized into three main types: flexible, rigid, and clickable. Each type possesses distinct characteristics that influence a PROTAC's performance.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

By far the most common motifs incorporated into PROTAC linker structures are PEG and alkyl chains of varying lengths.[5] These are the sole motif in approximately 55% and 30% of linkers respectively.[5]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. They are synthetically accessible and chemically stable, but tend to be hydrophobic, which may limit aqueous solubility.[6][7]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are widely used to improve the solubility and hydrophilicity of PROTACs.[6][7] The PEG3 spacer in this compound enhances aqueous solubility and provides spatial separation between the conjugated moieties, minimizing steric hindrance.[8]

This compound is a prime example of a flexible, PEG-based linker. The PEG3 component imparts hydrophilicity, which can be advantageous for solubility. The terminal amine group allows for straightforward conjugation to ligands with carboxylic acid functionalities.[9] The inclusion of a biotin (B1667282) moiety provides a valuable tool for experimental validation, such as pull-down assays and other affinity-based methods, but its impact on cell permeability and overall efficacy must be considered. While biotin has its own cellular uptake mechanisms, its hydrophilic nature may negatively impact passive diffusion.[3]

Rigid Linkers

Rigid linkers, which often incorporate structures like piperazine, piperidine, triazoles, or phenyl rings, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[4][6] This can lead to improved potency and selectivity. However, their lack of flexibility can also make it more challenging to achieve a productive ternary complex geometry, and they are often more synthetically complex.[6]

Clickable Linkers

Linkers designed for "click chemistry," such as those containing alkyne or azide (B81097) functionalities, offer a modular and highly efficient approach to PROTAC synthesis.[5] The resulting triazole moiety is metabolically stable and can contribute to the overall rigidity of the linker.[7]

Quantitative Data Comparison of PROTAC Linkers

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[10] The following tables summarize experimental data from various studies, comparing the performance of different linker types. While direct head-to-head comparisons of this compound with a wide range of linkers in a single system are not extensively documented, the data provides a valuable context for understanding the impact of linker composition and length.

Table 1: Impact of Linker Composition on PROTAC Performance

PROTAC TargetE3 LigaseLinker TypeDC50Dmax (%)Key FindingsReference(s)
BET ProteinsCRBNC9 Alkyl-based (BETd-260)pM rangeN/AHighly potent in some cell lines.[11][12]
BET ProteinsCRBNPEG-based (ARV-771)<1 nM>90%Highly potent and efficacious.[11]
CRBNVHLNine-atom alkyl chainConcentration-dependentN/AEffective degradation.[11]
CRBNVHLThree PEG unitsWeak degradation<50%Less effective compared to the alkyl linker in this context.[11]
Androgen ReceptorVHLFlexible (PEG)3 µMDegradation observedFlexible linker is active.[12]
Androgen ReceptorVHLRigid (disubstituted phenyl)No activityNo degradationIncreased rigidity abolished activity in this case.[12]

Table 2: Impact of Linker Length on PROTAC Performance

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Key FindingsReference(s)
ERαVHLPEG12Similar binding affinity to 16-atom linkerLess potent than 16-atom linkerOptimal linker length is crucial for degradation, not just binding.[13]
ERαVHLPEG16Similar binding affinity to 12-atom linkerMore potent degradationHighlights the importance of linker length optimization.[13]
BRD4CRBNPEG0 PEG units< 500N/AShorter and longer linkers were more potent than intermediate lengths.[5]
BRD4CRBNPEG1-2 PEG units> 5000N/AUnexpected pattern highlights the need for empirical optimization.[5]
BRD4CRBNPEG4-5 PEG units< 500N/ADemonstrates a non-linear relationship between linker length and potency.[5]
BTKCRBNPEGShort< 10> 85%Shorter PEG linkers can be highly potent.[14][15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI Target Protein (POI) POI->TernaryComplex Binds E3 E3 Ligase E3->TernaryComplex Binds PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Proteasome->PROTAC Recycled DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection analysis Densitometry Analysis & Normalization detection->analysis end End: Quantification of Protein Degradation analysis->end

A typical experimental workflow for Western blot analysis.

PROTAC_Synthesis_Workflow cluster_synthesis Conceptual PROTAC Synthesis Workflow start Start: Synthesize/Obtain Ligands & Linker ligand1 POI Ligand (with reactive group) start->ligand1 linker This compound start->linker ligand2 E3 Ligase Ligand (with reactive group) start->ligand2 coupling1 Coupling Reaction 1 ligand1->coupling1 linker->coupling1 coupling2 Coupling Reaction 2 ligand2->coupling2 intermediate Ligand-Linker Intermediate coupling1->intermediate intermediate->coupling2 purification Purification (e.g., HPLC) coupling2->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization end End: Final PROTAC characterization->end

Conceptual workflow for PROTAC synthesis using this compound.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][16]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]

    • Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO). For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points.[16]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[16]

    • Add an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

    • Incubate on ice, then scrape the cells and collect the lysate.[16]

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.[16]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[16]

  • SDS-PAGE and Protein Transfer:

    • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat to denature the proteins.[16]

    • Load the samples onto a polyacrylamide gel (SDS-PAGE) and perform electrophoresis.[16]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[17]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[18]

Protocol 2: Ternary Complex Formation Assays

Several biophysical techniques can be used to quantify the formation and stability of the ternary complex.

  • Surface Plasmon Resonance (SPR): This label-free technique measures real-time binding.[19]

    • Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN) onto a streptavidin-coated sensor chip.[19]

    • Perform binary interaction analysis by injecting a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.[19]

    • For ternary complex analysis, inject a series of concentrations of the target protein in the presence of a constant concentration of the PROTAC.[13]

    • Analyze the sensorgrams to determine the kinetics (association and dissociation rates) and affinity of both binary and ternary complex formation.[20]

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding to determine thermodynamic parameters.[19]

    • Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe, all in the same buffer.[19]

    • Perform separate binary titrations to determine the binding parameters of the PROTAC to each protein individually.[19]

    • Titrate the solution of the target protein and PROTAC into the E3 ligase solution.[19]

    • Analyze the resulting thermogram to determine the thermodynamic parameters of ternary complex formation.[]

Protocol 3: Cell Permeability Assays
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion.[2]

    • Prepare a 96-well donor plate with an artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).[2]

    • Add the test PROTAC to the donor wells and a buffer solution to the acceptor plate wells.[2]

    • Incubate the assembled plate and then measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[2]

    • Calculate the apparent permeability coefficient (Papp).[2]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells to model intestinal absorption and assess both passive and active transport.[22]

    • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.[22]

    • Add the PROTAC to the apical (A) side of the monolayer.[22]

    • At various time points, take samples from the basolateral (B) side.[18]

    • Analyze the concentration of the PROTAC in the samples by LC-MS/MS to determine the Papp value.[18]

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like this compound offer synthetic accessibility and can improve physicochemical properties, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. There is a growing interest in more rigid and clickable linkers to improve potency and selectivity. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics. The biotin moiety in this compound provides a powerful tool for in vitro and cellular assays to characterize a PROTAC's mechanism of action, making it a valuable component in the early stages of PROTAC discovery and development.

References

A Comparative Guide to Biotin-PEG3-C3-NH2 and Cleavable Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the linker connecting the target-binding warhead and the E3 ligase ligand within a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic efficacy. The choice between a stable, non-cleavable linker like Biotin-PEG3-C3-NH2 and a conditionally labile cleavable linker profoundly impacts a PROTAC's mechanism of action, potency, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of these two linker strategies to inform rational drug design and development.

Introduction: The Pivotal Role of the Linker

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[] They consist of two ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker.[2] This linker is not merely a spacer; its length, composition, and stability are crucial for the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]

Mechanism of Action: A Tale of Two Linker Strategies

The fundamental difference between this compound, a non-cleavable linker, and cleavable linkers lies in their stability and how the active PROTAC molecule is presented within the cell.

This compound: A Stable, Non-Cleavable Linker

This compound is a commonly used building block for constructing non-cleavable PROTACs. It features a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine for conjugation.[5][6][7] As a non-cleavable linker, it forms a stable connection between the warhead and the E3 ligase ligand, ensuring the integrity of the PROTAC molecule throughout its therapeutic action.[8] The entire ternary complex must form to facilitate ubiquitination, and the PROTAC is then released to catalytically induce the degradation of further POI molecules.[3] The PEG component enhances aqueous solubility and can improve cell permeability.[]

cluster_non_cleavable Non-Cleavable Linker Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC Intact PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets POI for

Figure 1. Mechanism of a non-cleavable PROTAC.

Cleavable Linkers: Conditional Activation

Cleavable linkers are designed to be stable in systemic circulation but break under specific physiological conditions within the target cells.[3] This strategy is often employed as a "pro-drug" approach, where an inactive or less permeable "pro-PROTAC" is activated at the desired site of action.[8] Common cleavage triggers include:

  • Enzymatic Cleavage: Linkers containing peptide sequences (e.g., valine-citrulline) can be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[9]

  • pH-Sensitivity: Hydrazone linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[9]

  • Redox-Sensitivity: Disulfide linkers are stable in the bloodstream but are readily cleaved in the reducing intracellular environment due to high concentrations of glutathione.[9]

This conditional activation can enhance tissue specificity and minimize off-target effects.[8]

cluster_cleavable Cleavable Linker Mechanism Pro_PROTAC Inactive pro-PROTAC (with cleavable linker) Cleavage Intracellular Cleavage (e.g., by enzymes, low pH) Pro_PROTAC->Cleavage Undergoes Active_PROTAC Active PROTAC Cleavage->Active_PROTAC Releases Ternary_Complex Ternary Complex (POI-PROTAC-E3) Active_PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets POI for

Figure 2. Mechanism of a cleavable PROTAC.

Comparative Performance Data

Direct head-to-head comparisons of PROTACs with cleavable versus non-cleavable linkers targeting the same protein under identical experimental conditions are limited in the literature.[3] The following tables present a compilation of data from various studies to illustrate the performance of PROTACs with different linker types, primarily focusing on the well-studied target, BRD4. It is crucial to interpret this data with caution, as experimental conditions vary between studies.

Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
PROTAC/DegraderTargetLinker TypeE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
Non-Cleavable Linkers
MZ1BRD4PEG-basedVHLHeLa13~90
ARV-771BET proteinsPEG-basedVHL22Rv1<1>90
A1874BRD4PEG-basedVHLRS4;115>95
Cleavable Linkers
Esterase-cleavable PROTACBRD4Esterase-cleavable maleimideVHL4T1~100>90
GSH-responsive DACBRD4Glutathione-cleavableNot SpecifiedNot Specified1 - 1000Not Specified

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of protein degradation. Data is compiled from multiple sources and should be compared with caution due to variations in experimental conditions.[3]

Physicochemical and Pharmacokinetic Properties
Compound IDLinker TypePermeability (Pₑ, 10⁻⁶ cm/s)% Remaining in Human Plasma (90 min)
Non-Cleavable
Compound 24Amide0.08>95%
Cleavable
Compound 28Ester0.6~80%

Data adapted from a study on BET-targeting PROTACs where a stable amide linker was replaced with a more cleavable ester linker.[8] This data suggests that cleavable linkers can potentially improve cell permeability, but may have lower plasma stability.[8]

Experimental Protocols

To rigorously evaluate and compare the performance of PROTACs with different linkers, a series of well-defined experiments are essential.

Western Blotting for Protein Degradation

This is the gold-standard assay to quantify the reduction of a target protein following PROTAC treatment.

Objective: To visually and quantitatively assess the level of the target protein to determine DC₅₀ and Dₘₐₓ values.

Methodology:

  • Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) must also be used.

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against PROTAC concentration to calculate DC₅₀ and Dₘₐₓ values.

cluster_western_blot Western Blot Workflow Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection & Analysis Immunoblotting->Detection

Figure 3. Experimental workflow for Western Blot analysis.

In Vitro Plasma Stability Assay

This assay assesses the stability of a PROTAC in the presence of plasma enzymes.

Objective: To determine the stability and half-life of a PROTAC in plasma from a relevant species.

Methodology:

  • Compound Incubation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO). Spike the PROTAC into plasma (e.g., human, mouse, rat) at a final concentration of ~1 µM and incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Sample Preparation: At each time point, quench the reaction and precipitate plasma proteins by adding 3-4 volumes of ice-cold acetonitrile (B52724) containing an internal standard. Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC at each time point.

  • Data Analysis: Plot the percentage of the remaining PROTAC against time. Calculate the in vitro half-life (t₁/₂) from the degradation curve.

Ternary Complex Formation Assays

These assays confirm the PROTAC's ability to bring the target protein and the E3 ligase together.

Objective: To assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Methodology (Co-Immunoprecipitation):

  • Cell Treatment: Treat cells with the PROTAC for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Use an antibody against either the target protein or a tagged E3 ligase to pull down the protein and its binding partners from the cell lysate.

  • Washing: Wash the immunoprecipitate to remove non-specific binding proteins.

  • Elution and Western Blot Analysis: Elute the captured proteins and analyze by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation.

Conclusion and Future Perspectives

The decision between a non-cleavable linker like this compound and a cleavable linker is a critical juncture in PROTAC design. Non-cleavable linkers generally offer greater stability and a more predictable pharmacokinetic profile, making them a robust choice for many applications.[3] However, cleavable linkers provide an opportunity for conditional activation, which can enhance tissue specificity and overcome challenges with cell permeability.[8]

The optimal linker strategy is highly dependent on the specific target, the physicochemical properties of the warhead and E3 ligase ligands, and the desired therapeutic application. As the field of targeted protein degradation continues to advance, the development of novel linker chemistries and a deeper understanding of the structure-activity relationships governing ternary complex formation will be crucial for the rational design of next-generation protein degraders.

References

Preserving Protein Potency: A Guide to Functional Assays for Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotinylation of a protein is a powerful and widely used technique for purification, detection, and immobilization.[1][2] However, the covalent attachment of biotin, while offering high-affinity interaction with streptavidin, carries the inherent risk of altering the protein's native conformation and biological activity.[1][3] Therefore, rigorous functional validation is a critical and indispensable step to ensure the reliability and reproducibility of experimental results.[3][4]

This guide provides a comparative overview of key functional assays to confirm the activity of biotinylated proteins, complete with experimental data and detailed protocols. The choice of a functional assay is intrinsically linked to the protein's specific biological role.[3] This guide will explore several widely used methods, including binding assays, cell-based signaling assays, and enzyme activity assays, to provide a framework for robust functional characterization.

Comparing the Tools: A Quantitative Look at Functional Assays

Quantifying the activity of a biotinylated protein relative to its unmodified counterpart is essential to understand the functional consequences of biotinylation, which can range from negligible to a complete loss of activity.[3] The following tables summarize key quantitative parameters obtained from various functional assays for different classes of biotinylated proteins.

Ligand-Receptor Binding Affinity: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time measurement of biomolecular interaction kinetics.[4] By immobilizing a biotinylated protein on a streptavidin-coated sensor chip, its binding to an analyte can be precisely measured.[4]

LigandAnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)Functional Integrity
Biotinylated Human PD-L1 (AviTag™) Human PD-11.29 x 10⁵1.45 x 10⁻¹1.12 x 10⁻⁶Affinity is consistent with reported values, suggesting preserved function.[4]
Non-biotinylated Human PD-L1 Human PD-1Data not availableData not availableReported in the low µM range-
Biotinylated Human CD155 (AviTag™) Human TIGIT2.15 x 10⁵5.45 x 10⁻³2.54 x 10⁻⁸Consistent affinity observed with non-biotinylated CD155, indicating no negative impact on binding.[4]
Non-biotinylated Human CD155 Human TIGITConsistent affinity observedConsistent affinity observedConsistent affinity observed-
Enzymatic Activity

For enzymes, the most critical functional validation is the measurement of their catalytic activity.[4]

EnzymeMethodActivity MeasurementResult
Biotinylated Glucose Oxidase (B-GOx) Photometric AssayEnzymatic activity of immobilized B-GOxThe measured enzymatic activity corroborated with Quartz Crystal Microbalance (QCM) data, indicating the biotinylated enzyme retained its catalytic function after immobilization.[4]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the concepts discussed, the following diagrams illustrate key workflows and pathways.

G cluster_prep Protein Preparation cluster_validation Functional Validation cluster_analysis Data Analysis Protein Target Protein Biotinylation Biotinylation Protein->Biotinylation Purification Purification of Biotinylated Protein Biotinylation->Purification Binding_Assay Binding Assay (ELISA, SPR) Purification->Binding_Assay Cell_Assay Cell-Based Assay Purification->Cell_Assay Enzyme_Assay Enzyme Activity Assay Purification->Enzyme_Assay Compare Compare to Unlabeled Protein Binding_Assay->Compare Cell_Assay->Compare Enzyme_Assay->Compare Conclusion Conclusion on Activity Compare->Conclusion

Workflow for validating biotinylated protein activity.

VEGF_Signaling Biotin-VEGF Biotin-VEGF VEGFR2 VEGFR2 Biotin-VEGF->VEGFR2 Binds Dimerization Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Signaling Downstream Signaling Autophosphorylation->Downstream Signaling Activates Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to

VEGF signaling pathway initiated by a biotinylated VEGF ligand.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate validation. Below are methodologies for common experiments used to assess the biological activity of a biotinylated protein.

Protocol 1: Functional Validation using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to assess the binding of a biotinylated ligand to its immobilized receptor or antibody.[3]

Materials:

  • 96-well microplate[3]

  • Recombinant receptor/antibody[3]

  • Biotinylated protein and unmodified control[3]

  • Streptavidin-HRP[3]

  • TMB substrate[3]

  • Stop solution (e.g., 1 M H₂SO₄)[3]

  • Wash buffer (e.g., PBS with 0.05% Tween-20)[3]

  • Blocking buffer (e.g., 1% BSA in PBS)[3]

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the receptor or antibody overnight at 4°C.[2]

  • Washing: Discard the coating solution and wash the wells three times with wash buffer.[2]

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[2][4]

  • Washing: Repeat the wash step.[2]

  • Biotinylated Protein Incubation: Prepare serial dilutions of the biotinylated protein and the unlabeled control in blocking buffer. Add these to the appropriate wells and incubate for 1-2 hours at room temperature.[2]

  • Washing: Repeat the wash step.[4]

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.[2][4]

  • Washing: Repeat the wash step.[4]

  • Substrate Addition: Add TMB substrate and incubate until a color develops.

  • Stop Reaction: Add the stop solution to each well.[3]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Compare the binding curves of the biotinylated and unlabeled protein to determine if there is a significant change in binding affinity.

Protocol 2: Kinetic Analysis using Surface Plasmon Resonance (SPR)

This protocol outlines the steps for analyzing the binding kinetics of a biotinylated protein to its analyte.[4]

Materials:

  • SPR instrument (e.g., Biacore)[1]

  • Streptavidin-coated sensor chip[1][4]

  • Biotinylated ligand protein[4]

  • Analyte protein[4]

  • Running buffer (e.g., HBS-EP+)[1][4]

  • Regeneration solution (if necessary)[1][4]

Procedure:

  • System Preparation: Equilibrate the SPR system with running buffer.[4]

  • Ligand Immobilization: Inject the biotinylated ligand over the streptavidin sensor surface to achieve the desired immobilization level.[4]

  • Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.[4]

  • Regeneration: If required, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.[1][4]

  • Data Collection: Record the sensorgrams for each analyte concentration.[4]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare these values to those of the non-biotinylated protein if available.[4]

Protocol 3: Cell-Based Signaling Assay for a Biotinylated Cytokine

This protocol describes a method to validate the function of a biotinylated cytokine by measuring its ability to induce a cellular response, such as proliferation or receptor internalization.[4]

Materials:

  • Biotinylated cytokine[4]

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-PE)[4]

  • Target cells expressing the cytokine receptor[4]

  • Cell culture medium[4]

  • FACS buffer (e.g., PBS with 2% FBS)[4]

  • Flow cytometer[4]

Procedure:

  • Complex Formation: Pre-incubate the biotinylated cytokine with a streptavidin-fluorophore conjugate to form a fluorescent complex.[4]

  • Cell Preparation: Harvest and wash the target cells, then resuspend them in cold FACS buffer.[3]

  • Incubation: Incubate the cells with various concentrations of the fluorescently labeled biotinylated cytokine complex.[3]

  • Washing: Wash the cells to remove any unbound complex.[3]

  • Data Acquisition: Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of cytokine bound to or internalized by the cells.

  • Data Analysis: Compare the dose-response curve of the biotinylated cytokine to that of the unlabeled cytokine to assess its biological activity.

Conclusion

The functional validation of biotinylated proteins is an indispensable step in ensuring the integrity of experimental outcomes.[3] By carefully selecting and performing the appropriate functional assays, researchers can confidently utilize biotinylated proteins as reliable tools in their studies.[3] This guide provides a foundational framework for this critical process, empowering scientists to generate robust and reproducible data.

References

A Researcher's Guide to Selecting Biotinylation Reagents: Comparing PEG Spacer Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to biomolecules is a foundational technique for detection, purification, and immobilization. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer into biotinylation reagents has become a standard practice to enhance experimental outcomes. This guide provides an objective comparison of biotinylation reagents with different PEG spacer lengths, supported by experimental data, to aid in the selection of the optimal reagent for your specific research needs.

The primary role of a spacer arm in biotinylation is to overcome steric hindrance.[1] The biotin-binding pocket of streptavidin is situated deep within the protein's structure, and a spacer arm extends the biotin moiety away from the labeled molecule, ensuring its accessibility for efficient binding.[1][2] PEG is a widely used spacer material due to its hydrophilicity, which improves the solubility of the biotinylated molecule and minimizes non-specific interactions.[1]

The Impact of PEG Spacer Length on Performance

The length of the PEG spacer is a critical parameter that can significantly influence the outcome of a biotinylation experiment. The optimal length is often application-dependent, representing a balance between providing sufficient distance to overcome steric hindrance and avoiding potential negative effects of excessively long and flexible linkers.[2]

Key Advantages of PEG Spacers:

  • Increased Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the biotinylation reagent and the resulting biotinylated molecule, which is particularly beneficial for proteins prone to aggregation.[2][3]

  • Reduced Steric Hindrance: The flexible and extended conformation of the PEG spacer arm effectively distances the biotin from the surface of the labeled molecule, minimizing steric clashes and facilitating its interaction with avidin (B1170675) or streptavidin.[1][2]

  • Minimized Non-specific Binding: PEG is known to reduce non-specific protein adsorption, leading to cleaner results in affinity-based assays.[2]

  • Non-Immunogenicity: PEG is generally considered non-immunogenic, making it suitable for in vivo applications.[2][4]

Performance Comparison of Different PEG Spacer Lengths

Biotinylation ReagentSpacer Arm Length (Å)Key Features & Performance Insights
NHS-Biotin 13.5No PEG spacer. Serves as a baseline for comparison. Prone to steric hindrance with bulky proteins and may lead to lower solubility of the resulting conjugate.[2][5]
Biotin-PEG2-NHS 20.4Short PEG spacer. Offers improved solubility over non-PEGylated reagents.[2]
NHS-PEG4-Biotin 29.0Commonly used PEG spacer length. Provides a good balance of solubility and spacer length for many applications. Reduces aggregation of labeled antibodies in solution.[2][6]
Biotin-PEG10-NHS ester ~50Increased hydrophilicity and a longer spacer to further minimize steric hindrance.[2]
NHS-PEG12-Biotin 55.9Long, hydrophilic spacer arm for enhanced water solubility and reduced steric hindrance, which can be beneficial in applications like ELISA with large detection complexes.[1][2]

Note on Binding Affinity: The intrinsic binding affinity between biotin and streptavidin is exceptionally high, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[2] The presence of a PEG spacer is generally not expected to significantly alter this fundamental interaction. However, the apparent binding affinity in a specific experimental context can be influenced by the spacer length due to its role in overcoming steric hindrance.[2] Some studies suggest that as the length of the PEG chain increases, the equilibrium dissociation constant (Kd) may increase slightly, indicating a modest decrease in binding affinity, which is often a worthwhile trade-off for the reduction in steric hindrance.[5][7] Conversely, excessively long PEG chains can lead to "PEG crowding," which may limit the number of biotin molecules that can bind to a single streptavidin tetramer.[5]

Experimental Protocols

Below are general protocols for key experiments involving biotinylation.

Protocol 1: General Protein Biotinylation using NHS-PEGn-Biotin

This protocol describes the biotinylation of a protein using a primary amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.[1]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEGn-Biotin (e.g., NHS-PEG4-Biotin, NHS-PEG12-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Prepare Biotin Reagent Stock: Immediately before use, dissolve the NHS-PEGn-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.[1]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEGn-Biotin to the protein solution. The optimal molar ratio should be determined empirically for each protein and application.[2]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1][2]

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess, non-reacted biotin reagent using a desalting column equilibrated with a suitable storage buffer.[1]

Protocol 2: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[8]

Materials:

  • Biotinylated protein sample (with excess biotin removed)

  • HABA/Avidin solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Initial Absorbance Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).[2]

  • Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.

  • Final Absorbance Measurement: Incubate for a short period and measure the absorbance at 500 nm again (A500 final). The biotin in the sample displaces the HABA from the avidin, causing a decrease in absorbance.

  • Calculation: The amount of biotin is proportional to the change in absorbance. The degree of labeling can be calculated by comparing this change to a standard curve generated with known concentrations of free biotin.

Visualizing Workflows and Concepts

To further clarify the processes and principles discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Biotinylation cluster_purification Purification & Analysis Protein_Sample Protein Sample (1-5 mg/mL in amine-free buffer) Reaction_Mix Reaction Mixture (Add 10-20x molar excess of biotin reagent) Protein_Sample->Reaction_Mix Biotin_Reagent NHS-PEGn-Biotin Stock (10-20 mg/mL in DMSO/DMF) Biotin_Reagent->Reaction_Mix Incubation Incubation (30-60 min RT or 2h at 4°C) Reaction_Mix->Incubation Quenching Quench Reaction (Add Tris or Glycine) Incubation->Quenching Purification Purification (Desalting Column) Quenching->Purification Final_Product Biotinylated Protein Purification->Final_Product

Experimental workflow for protein biotinylation.

G cluster_short Short Spacer (e.g., NHS-Biotin) cluster_long Long PEG Spacer (e.g., NHS-PEG12-Biotin) Protein_S Bulky Protein Biotin_S Biotin Protein_S->Biotin_S Short Spacer Streptavidin_S Streptavidin Biotin_S->Streptavidin_S Steric Hindrance Protein_L Bulky Protein Biotin_L Biotin Protein_L->Biotin_L Long, Flexible PEG Spacer Streptavidin_L Streptavidin Biotin_L->Streptavidin_L Efficient Binding

Effect of PEG spacer length on steric hindrance.

G Start Select Biotinylation Reagent Decision Application Requirements? Start->Decision Short_Spacer Short Spacer (e.g., PEG2, PEG4) - General applications - Less bulky targets Decision->Short_Spacer Standard Long_Spacer Long Spacer (e.g., PEG12) - Bulky proteins/antibodies - ELISA, Pull-downs - Improved solubility needed Decision->Long_Spacer High Steric Hindrance No_Spacer No Spacer (NHS-Biotin) - Baseline comparison - Small molecule labeling Decision->No_Spacer Minimal Hindrance

Decision guide for selecting a PEG spacer length.

References

A Comparative Guide to Validating Ternary Complex Formation with Biotin-PEG3-C3-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Ternary Complex Formation in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, orchestrating the degradation of disease-causing proteins by hijacking the body's own ubiquitin-proteasome system. The cornerstone of a PROTAC's mechanism of action is the formation of a stable and productive ternary complex, a molecular assembly comprising the PROTAC, the target Protein of Interest (POI), and an E3 ubiquitin ligase. The linker connecting the POI-binding and E3-ligase-binding moieties of the PROTAC is a critical determinant of this complex's stability and geometry, and by extension, the overall efficacy of the degrader.[1]

This guide provides a comparative analysis of methodologies to validate the formation of ternary complexes, with a specific focus on PROTACs synthesized with a Biotin-PEG3-C3-NH2 linker. This linker incorporates a three-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and flexibility, and a biotin (B1667282) handle for versatile experimental applications.[2][3] We present a synthesis of experimental data to objectively compare the performance of short-chain PEG linkers against other common alternatives, alongside detailed protocols for key validation assays.

Comparative Analysis of Linker Performance in Ternary Complex Formation

The choice of linker is a pivotal decision in PROTAC design, profoundly influencing physicochemical properties, ternary complex formation, and ultimately, degradation efficacy. While direct head-to-head comparative data for PROTACs featuring the precise this compound linker is limited in publicly available literature, extensive studies on PROTACs with short PEG linkers (such as PEG3) versus other linker types, like alkyl chains, provide valuable benchmarks.

PEG linkers are widely employed to enhance the solubility and cell permeability of PROTACs.[4][5] The optimal length of a PEG linker is highly dependent on the specific target and E3 ligase pair, with a linker that is too short potentially causing steric hindrance and one that is too long leading to an unstable complex.[6]

Table 1: Comparison of PROTACs with PEG vs. Alkyl Linkers Targeting BRD4

PROTACLinker TypeTernary Complex Cooperativity (α)DC50 (nM)Dmax (%)Reference
MZ1 PEG-basedHigh (Positive)<10>90
AT1 Alkyl-basedLower than MZ1<20>90

This table presents a comparative view of two well-characterized BRD4-targeting PROTACs, highlighting the influence of the linker on ternary complex cooperativity and degradation potency. It is important to note that while both linkers yield potent degraders, the underlying biophysical properties can differ significantly.

Table 2: Impact of PEG Linker Length on BRD4 Degradation

PROTAC Linker LengthDC50 (nM)Dmax (%)
PEG3 25>95
PEG4 10>95
PEG5 5>95
PEG7 50~90

This table summarizes representative data for a series of BRD4-targeting PROTACs with varying PEG linker lengths. The data illustrates a clear structure-activity relationship, where a PEG linker of intermediate length often provides the optimal balance of potency and efficacy.[7]

Visualizing the PROTAC Mechanism and Experimental Workflows

To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation and its validation, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Biotin-PEG3-PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays SPR SPR ITC ITC NanoBRET NanoBRET WesternBlot Western Blot (DC50/Dmax) CoIP Co-IP Start PROTAC Synthesis Validation Ternary Complex Validation Start->Validation Validation->SPR Validation->ITC Validation->NanoBRET Validation->WesternBlot Validation->CoIP

Integrated workflow for PROTAC evaluation.

Detailed Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in the validation of ternary complex formation.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.[8][9]

Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of binary and ternary complexes, and to calculate the cooperativity factor (α).

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5 or streptavidin-coated)

  • Immobilization reagents

  • Purified, biotinylated E3 ligase complex (e.g., VHL/ElonginB/ElonginC)

  • Purified target protein (POI)

  • This compound PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • E3 Ligase Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • If using a streptavidin chip, inject the biotinylated E3 ligase to achieve a target immobilization level (e.g., 100-200 RU).

  • Binary Interaction Analysis (PROTAC ↔ E3 Ligase):

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.

    • Measure the association and dissociation phases.

    • Fit the data to a 1:1 binding model to determine the binary KD.

  • Ternary Complex Analysis (POI:PROTAC ↔ E3 Ligase):

    • Prepare a solution with a fixed, near-saturating concentration of the POI.

    • In this POI-containing buffer, prepare the same serial dilution of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase.

    • Fit the data to a 1:1 binding model to determine the ternary KD.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Calculate the cooperativity factor (α) = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity.[10]

NanoBRET™ Assay for In-Cell Ternary Complex Formation

The NanoBRET™ assay is a proximity-based method that allows for the detection of ternary complex formation in living cells.[11][12]

Objective: To quantify the formation of the POI-PROTAC-E3 ligase complex within a cellular environment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • White, 96- or 384-well assay plates

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase fusions

  • Transfection reagent

  • Fluorescent HaloTag® ligand (e.g., NanoBRET™ 618-HT Ligand)

  • NanoBRET™ Nano-Glo® Substrate

  • This compound PROTAC

  • Luminometer with appropriate filters

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

    • Seed the transfected cells into the assay plate and allow them to attach overnight.

  • Labeling and PROTAC Treatment:

    • Treat the cells with the fluorescent HaloTag® ligand and incubate to allow for covalent labeling of the E3 ligase fusion protein.

    • Prepare a serial dilution of the PROTAC and add it to the cells.

  • Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Immediately measure the luminescence at the donor (~460 nm) and acceptor (~618 nm) wavelengths.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 for ternary complex formation.

AlphaLISA for In Vitro Ternary Complex Detection

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to detect and quantify the formation of the ternary complex in a biochemical setting.

Objective: To measure the relative amount of ternary complex formed in the presence of a PROTAC.

Materials:

  • Recombinant, tagged POI (e.g., His-tagged)

  • Recombinant, biotinylated E3 ligase complex

  • This compound PROTAC

  • AlphaLISA anti-tag Acceptor beads (e.g., anti-His)

  • Streptavidin-coated Donor beads

  • Alpha-enabled plate reader

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the recombinant POI, biotinylated E3 ligase, and a serial dilution of the PROTAC.

    • Incubate to allow for ternary complex formation.

  • Bead Addition:

    • Add a mixture of the AlphaLISA Acceptor and Donor beads.

    • Incubate in the dark.

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • The AlphaLISA signal is proportional to the amount of ternary complex formed.

    • Plot the signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.

Conclusion

The validation of ternary complex formation is a critical step in the development of effective PROTACs. The this compound linker offers a versatile platform for PROTAC synthesis, providing favorable physicochemical properties and a valuable tool for experimental validation. While direct comparative data for this specific linker is still emerging, the principles derived from studies on similar short-chain PEG linkers demonstrate their potential to generate highly potent and efficacious protein degraders.

A multi-assay approach, combining biophysical techniques like SPR with cell-based methods such as NanoBRET™, is essential for a comprehensive understanding of a PROTAC's mechanism of action. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate and optimize novel PROTACs, thereby accelerating the development of this promising new class of therapeutics.

References

A Researcher's Guide to Amine-Reactive Biotinylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of molecular biology, drug development, and diagnostics, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is an indispensable technique. This process, known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin for a wide array of applications, including purification, detection, and immobilization of molecules. The choice of biotinylation reagent is a critical step that can significantly impact experimental outcomes. This guide provides an objective comparison of Biotin-PEG3-C3-NH2 and other common amine-reactive biotinylation reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their needs.

Understanding Biotinylation Chemistries: Amine vs. Carboxyl Reactivity

A pivotal consideration in choosing a biotinylation reagent is its reactive chemistry, which determines the functional group it will target on the molecule of interest. The user's query specifies "this compound" in the context of "amine-reactive biotinylation reagents." It is crucial to clarify that this compound, possessing a terminal primary amine, is designed to react with carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus of a protein), typically through the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

In contrast, true amine-reactive biotinylation reagents target primary amines (-NH2), which are commonly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[1] The most prevalent class of these reagents utilizes N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[1] To provide a relevant comparison, this guide will focus on the amine-reactive NHS ester counterpart, Biotin-PEG-NHS, and compare it with other widely used amine-reactive reagents.

Comparative Analysis of Amine-Reactive Biotinylation Reagents

The selection of an appropriate amine-reactive biotinylation reagent is crucial for the success of downstream applications.[2] Key performance indicators to consider include labeling efficiency, solubility, steric hindrance, and potential for non-specific binding. This section compares three major classes of amine-reactive biotinylation reagents:

  • NHS-Biotin: The conventional choice for biotinylation, these reagents are effective but require dissolution in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[1]

  • Sulfo-NHS-Biotin: These are water-soluble variants of NHS esters, making them ideal for reactions in purely aqueous buffers and for labeling cell surface proteins, as they are membrane-impermeable.[1][3]

  • Biotin-PEG-NHS: These reagents incorporate a polyethylene (B3416737) glycol (PEG) spacer arm, which enhances hydrophilicity, reduces steric hindrance, and can minimize immunogenicity.[4]

Below is a summary of their key properties and performance metrics.

FeatureNHS-BiotinSulfo-NHS-BiotinBiotin-PEG-NHS Ester
Solubility Low water solubility (requires organic solvent)[1]High water solubility[1]Generally high water solubility[4]
Cell Membrane Permeability Permeable[5]Impermeable[3]Generally impermeable (depends on PEG length)
Spacer Arm Length Variable, typically shorterVariable, typically shorterVariable, with longer, flexible PEG linker[4]
Steric Hindrance Can be a significant issue with short spacers[6]Can be an issue, similar to NHS-Biotin[6]Reduced due to long, flexible PEG spacer[4][6]
Non-specific Binding Can be an issue due to hydrophobicityGenerally lower than NHS-BiotinLower due to hydrophilic PEG spacer
Primary Application General intracellular and extracellular protein labelingCell surface protein labeling[3]Applications requiring reduced steric hindrance and increased solubility[4]

Experimental Protocols

To objectively compare the efficiency of different amine-reactive biotinylation reagents, a standardized experimental protocol is essential.

General Protein Biotinylation Protocol
  • Protein Preparation: Prepare the protein to be biotinylated at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0.[7] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target protein for reaction with the NHS ester.[7]

  • Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an appropriate solvent. For NHS-Biotin, use anhydrous DMSO or DMF.[8] For Sulfo-NHS-Biotin and most Biotin-PEG-NHS esters, dissolve the reagent directly in the reaction buffer.[1]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[8][9] The optimal molar ratio should be determined empirically for each protein. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[8]

  • Quenching the Reaction: To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl (pH 7.5-8.0) or glycine, to a final concentration of 10-50 mM.[7][10] Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.[7][8]

Quantification of Biotinylation: The HABA Assay

The efficiency of biotinylation is typically determined by the molar ratio of biotin to protein (B/P ratio), which can be quantified using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[9]

  • Principle: The HABA assay is a colorimetric method based on the displacement of the HABA dye from an avidin-HABA complex by biotin.[9] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[9]

  • Procedure:

    • Establish a baseline absorbance of the avidin-HABA solution at 500 nm.[4]

    • Add a known amount of the biotinylated protein to the avidin-HABA solution.[4]

    • The biotin on the protein will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.[4]

    • The change in absorbance is proportional to the amount of biotin incorporated and can be used to calculate the B/P ratio.[4]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the biotinylation workflow and the impact of spacer arm length on steric hindrance.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein Protein Solution (Amine-free buffer, pH 7.2-8.0) Mix Mix Protein and Reagent (10-20x molar excess) Protein->Mix Reagent Biotinylation Reagent (e.g., NHS-Biotin) Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify (Dialysis or Desalting) Quench->Purify Analyze Analyze (e.g., HABA Assay) Purify->Analyze

Caption: General workflow for protein biotinylation using amine-reactive reagents.

Steric_Hindrance cluster_short_arm Short Spacer Arm cluster_long_arm Long PEG Spacer Arm Protein_S Bulky Protein Biotin_S Biotin Protein_S->Biotin_S Short Spacer Streptavidin_S Streptavidin Biotin_S->Streptavidin_S Hindered Binding Protein_L Bulky Protein Biotin_L Biotin Protein_L->Biotin_L Long, Flexible PEG Spacer Streptavidin_L Streptavidin Biotin_L->Streptavidin_L Unhindered Binding

Caption: Impact of spacer arm length on steric hindrance in biotin-streptavidin binding.

Conclusion

The selection of an appropriate amine-reactive biotinylation reagent is a critical step in experimental design. While traditional NHS esters are a reliable choice for general applications, Sulfo-NHS esters are superior for targeting cell surface proteins due to their water solubility and membrane impermeability.[1] For applications where steric hindrance is a concern or enhanced solubility of the biotinylated molecule is desired, Biotin-PEG-NHS esters offer a significant advantage due to their long, hydrophilic spacer arms.[4] For researchers intending to label carboxyl groups, a reagent such as this compound, used in conjunction with EDC chemistry, provides a valuable alternative to amine-reactive approaches. By carefully considering the properties of the target molecule and the specific requirements of the downstream application, researchers can select the optimal biotinylation strategy to ensure experimental success.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Biotin-PEG3-C3-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) remains a critical determinant in translating these promising therapeutics from the laboratory to clinical applications. The linker component, which bridges the target protein binder and the E3 ligase ligand, is a pivotal factor influencing a PROTAC's pharmacokinetic profile. This guide presents an objective comparison of PROTACs featuring the Biotin-PEG3-C3-NH2 linker with alternatives, supported by experimental data to inform the rational design of stable and efficacious protein degraders.

PROTACs built with this compound utilize a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) linker. PEGylation is a widely adopted strategy in drug development to enhance solubility, improve pharmacokinetic profiles, and increase in vivo stability by providing a steric shield against metabolic enzymes.[1] However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating a comparative understanding of different linker classes.[2]

Comparative Analysis of PROTAC Linker Types

The in vivo performance of a PROTAC is significantly influenced by the linker's composition, length, and rigidity. The primary alternatives to flexible PEG linkers, such as this compound, are alkyl linkers and rigid linkers.

  • Flexible Linkers (e.g., PEG and Alkyl Chains): These are the most commonly used linkers in initial PROTAC design due to their synthetic accessibility and the conformational freedom they provide for the formation of a productive ternary complex.[3]

    • PEG Linkers: Enhance hydrophilicity and aqueous solubility.[4][5] They are generally biocompatible and their length can be easily modulated.[4] However, they may exhibit reduced metabolic stability compared to other linker types.[4][5]

    • Alkyl Linkers: These are chemically stable and synthetically straightforward.[4][6] Their hydrophobicity can sometimes limit aqueous solubility but may improve cell permeability.[6]

  • Rigid Linkers (e.g., incorporating piperazine, piperidine, or triazole rings): These linkers are increasingly utilized to improve the pharmacokinetic properties of PROTACs.[7]

    • They can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex.[4]

    • Their rigid structure can improve metabolic stability, leading to a longer in vivo half-life.[7][] The synthetic complexity, however, can be a drawback.[4]

The following table summarizes representative in vivo pharmacokinetic data for well-characterized PROTACs with different linker types, offering a comparative perspective on their in vivo performance.

PROTAC NameLinker TypeTarget ProteinE3 LigaseSpeciesRouteOral Bioavailability (%)Clearance (mL/h/kg)Half-life (t½) (h)
ARV-110 Rigid (piperidine-piperazine)Androgen Receptor (AR)VHLRatPO37334.9
ARV-471 Rigid (piperidine-piperazine)Estrogen Receptor (ER)CRBNRatPO10-20-10-12
dBET1 Flexible (Alkyl)BETCRBNMouseIP--5.7
MZ1 Flexible (PEG)BETVHLMouseIP--0.8

Note: This table presents a synthesized comparison from multiple sources. Direct head-to-head in vivo pharmacokinetic data for PROTACs differing only by the linker type in the same study can be limited in the public domain. "PO" denotes oral administration, and "IP" denotes intraperitoneal administration.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the function and evaluation of PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing in vivo stability.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Target-PROTAC-E3 Ternary Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Microsomal_Stability Liver Microsomal Stability Assay Animal_Dosing Animal Dosing (e.g., Mouse, Rat) Microsomal_Stability->Animal_Dosing Plasma_Stability Plasma Stability Assay Plasma_Stability->Animal_Dosing Permeability Permeability Assay (e.g., PAMPA, Caco-2) Permeability->Animal_Dosing Blood_Sampling Blood Sampling (Time course) Animal_Dosing->Blood_Sampling LC_MS_MS LC-MS/MS Analysis Blood_Sampling->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Experimental workflow for assessing PROTAC in vivo stability.

Experimental Protocols

A thorough assessment of a PROTAC's in vivo stability involves a combination of in vitro and in vivo experiments.

In Vitro Stability Assays

These assays provide an initial assessment of a PROTAC's susceptibility to metabolism.[3]

1. Liver Microsomal Stability Assay:

  • Objective: To evaluate the metabolic stability of a PROTAC in the presence of liver enzymes.

  • Methodology:

    • The PROTAC is incubated with liver microsomes (e.g., from human, mouse, or rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.

    • Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.

    • The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

2. Plasma Stability Assay:

  • Objective: To assess the stability of a PROTAC in plasma, which contains various hydrolytic enzymes.[3]

  • Methodology:

    • The PROTAC is incubated in plasma from the species of interest at 37°C.

    • Samples are collected at different time points.

    • The reaction is stopped by protein precipitation.

    • The remaining amount of the PROTAC is quantified by LC-MS/MS.

In Vivo Pharmacokinetic (PK) Studies

These studies are crucial for understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC in a living organism.[3][9]

  • Objective: To determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC).[3]

  • Methodology:

    • Animal Model: Typically, rodents (mice or rats) are used for initial PK studies.[3]

    • Dosing: The PROTAC is administered via the intended route (e.g., oral, intravenous) in a suitable vehicle.[2]

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[2]

    • Sample Processing: Plasma is separated from the blood samples by centrifugation.

    • Quantification: The concentration of the PROTAC in the plasma samples is determined using a validated LC-MS/MS method.

    • Data Analysis: Plasma concentration-time data is used to calculate the key pharmacokinetic parameters.

Conclusion

The in vivo stability of a PROTAC is a multifaceted property where the linker plays a decisive role. While flexible, hydrophilic linkers like this compound offer advantages in terms of solubility and synthetic accessibility, their potential metabolic liabilities require careful consideration. Alternative strategies, such as the incorporation of rigid linkers, have demonstrated the potential to enhance metabolic stability and improve overall pharmacokinetic profiles. The optimal linker choice is target-dependent and necessitates a comprehensive evaluation using a combination of in vitro and in vivo experimental protocols as outlined in this guide. This systematic approach is essential for the rational design of next-generation protein degraders with improved in vivo performance.

References

A Researcher's Guide to Quality Control of Biotin-PEG3-C3-NH2 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and consistency of reagents is paramount for reproducible and reliable results. Biotin-PEG3-C3-NH2, a popular heterobifunctional linker, is widely used in applications such as Proteolysis Targeting Chimeras (PROTACs), biotinylation of biomolecules for affinity purification, and immunoassays.[1] The purity and structural integrity of this linker directly impact the efficacy and specificity of the final conjugate.

This guide provides a comprehensive comparison of the quality control parameters for this compound and its common alternatives, Biotin-PEG2-Amine and Biotin-PEG4-Amine. It includes a summary of key quality control specifications, detailed experimental protocols for verification, and visual diagrams of relevant pathways and workflows.

Key Quality Control Parameters

The quality of this compound and similar linkers is assessed through a combination of analytical techniques that confirm its identity, purity, and functionality. The primary parameters include:

  • Identity Confirmation: Verification of the chemical structure is crucial. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • ¹H NMR: The proton NMR spectrum should display characteristic peaks corresponding to the biotin (B1667282) moiety, the polyethylene (B3416737) glycol (PEG) linker (typically a prominent signal around 3.6 ppm), and the propyl chains.[2]

    • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a major peak corresponding to the molecular weight of the protonated molecule [M+H]⁺.[2]

  • Purity Assessment: The percentage of the desired compound in the sample is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. A purity of >95% is generally expected for research-grade material.[2][3]

  • Appearance: The physical state and color of the compound should be consistent. This compound is typically a white to off-white solid or oil.[2][4]

  • Solubility: The solubility in common laboratory solvents is an important practical parameter. This linker is generally soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[2]

  • Functionality: While not always provided on a certificate of analysis, the ability of the biotin moiety to bind to avidin (B1170675) or streptavidin is the ultimate test of its functionality. This can be assessed using a streptavidin-biotin binding assay.

Comparison of Biotin-PEG-Amine Linkers

The choice of PEG linker length can significantly influence the properties of the resulting conjugate, such as its solubility, cell permeability, and the efficiency of ternary complex formation in the case of PROTACs. Below is a comparison of this compound with its shorter (PEG2) and longer (PEG4) chain alternatives.

ParameterBiotin-PEG2-AmineThis compoundBiotin-PEG4-Amine
Molecular Formula C₁₆H₃₀N₄O₄S[5]C₂₀H₃₈N₄O₅S[2][4]C₂₀H₃₈N₄O₆S[6][7]
Molecular Weight 374.50 g/mol [5][8][9][10]446.61 g/mol [2][3]462.60 g/mol [7][11]
Purity (Typical) ≥95%[10]≥95%[3]≥95%[7]
Appearance White to off-white solid[5][8]White to off-white solid or oil[2]-
Solubility Water, DMSO[5]Water, DMSO, DMF[2]-
Storage Conditions ≤4°C, protect from moisture[5]-20°C, sealed and protected from moisture[2][4]-80°C (2 years), -20°C (1 year)[11]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of linker quality.

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for analyzing the purity of biotinylated PEG compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 silica (B1680970) gel column (e.g., 4.6 mm ID x 150 mm, 5 µm)[12]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample solvent: Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve a small amount of the Biotin-PEG-Amine linker in Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient to elute the compound. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound.

Protocol 2: Identity Confirmation by Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for confirming the molecular weight of the linker.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Reagents:

  • Solvent: Acetonitrile/water (1:1) with 0.1% formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Biotin-PEG-Amine linker (approximately 10-50 µg/mL) in the solvent.

  • Infusion: Infuse the sample directly into the ESI-MS source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the [M+H]⁺ ion corresponding to the expected molecular weight of the compound.

Protocol 3: Functional Assessment by Streptavidin-Biotin Binding Assay

This protocol provides a method to confirm the functionality of the biotin moiety.

Instrumentation:

  • Spectrophotometer or microplate reader

Reagents:

  • Streptavidin

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution

  • Phosphate Buffered Saline (PBS), pH 7.2

Procedure:

  • Prepare HABA/Avidin Solution: Prepare a solution of HABA and streptavidin in PBS. This solution will have a characteristic absorbance at 500 nm.

  • Baseline Reading: Measure the absorbance of the HABA/streptavidin solution at 500 nm.

  • Add Biotinylated Linker: Add a known amount of the Biotin-PEG-Amine linker to the HABA/streptavidin solution.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Final Reading: Measure the absorbance at 500 nm again.

  • Data Analysis: A decrease in absorbance at 500 nm indicates that the biotin on the linker has displaced the HABA from the streptavidin, confirming the functionality of the biotin.

Mandatory Visualizations

To further aid in the understanding of the application and quality control of this compound, the following diagrams are provided.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target_Protein Target Protein PROTAC PROTAC (with Biotin-PEG Linker) Target_Protein->PROTAC Ub Ubiquitin Target_Protein->Ub Proteasome 26S Proteasome Target_Protein->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E2_Ub E2~Ub E2_Ub->Target_Protein Transfer of Ub Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides QC_Workflow Quality Control Workflow for this compound cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Functional Assay cluster_3 Result Sample This compound Sample HPLC Purity Check (HPLC) Sample->HPLC MS Identity Confirmation (MS) Sample->MS NMR Structure Verification (NMR) Sample->NMR Binding_Assay Streptavidin Binding Assay HPLC->Binding_Assay If Purity >95% Fail Fail HPLC->Fail Purity <95% MS->Binding_Assay If MW Correct MS->Fail MW Incorrect NMR->Binding_Assay If Structure Correct NMR->Fail Structure Incorrect Pass Pass Binding_Assay->Pass Binding Confirmed Binding_Assay->Fail No Binding

References

Evaluating Off-Target Effects of Biotin-PEG3-C3-NH2 Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is a critical component that significantly influences the efficacy, selectivity, and potential off-target effects of the PROTAC.[2] This guide provides a comparative analysis of PROTACs based on the commonly used Biotin-PEG3-C3-NH2 linker, evaluating its performance against alternative linker strategies in the context of off-target effects.

Understanding PROTAC Off-Target Effects

Off-target effects of PROTACs can manifest in two primary ways:

  • Degradation-Dependent Off-Targets: The PROTAC induces the degradation of proteins other than the intended target. This can occur due to a lack of absolute specificity of the POI ligand or the formation of promiscuous ternary complexes.[3]

  • Degradation-Independent Off-Targets: The PROTAC molecule itself exhibits pharmacological activity independent of its protein degradation function, potentially through the activity of its constituent ligands or the entire molecule.

The linker plays a pivotal role in mitigating off-target effects by optimizing the geometry of the ternary complex (POI-PROTAC-E3 ligase), thereby enhancing selectivity for the intended target.[2]

Comparative Analysis of Linker Strategies

The selection of the linker is a crucial step in PROTAC design. While this compound offers benefits such as hydrophilicity and a versatile handle for biochemical assays, its flexibility can sometimes contribute to the formation of non-productive or off-target ternary complexes. Here, we compare its hypothetical performance against two common alternatives: a more rigid alkyl linker and a PROTAC with a modified E3 ligase ligand designed to reduce off-target effects.

Mass spectrometry-based global proteomics is the gold standard for the unbiased identification of off-target protein degradation.[4] The following table presents illustrative quantitative proteomics data for a hypothetical BRD4-targeting PROTAC, comparing the effects of a this compound linker, an alkyl linker, and a modified E3 ligase ligand.

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle) - this compound LinkerLog2 Fold Change (PROTAC vs. Vehicle) - Alkyl LinkerLog2 Fold Change (PROTAC vs. Vehicle) - Modified E3 Ligase Ligandp-valuePotential Off-Target?
BRD4 BRD4 -4.2 -3.8 -4.5 <0.001 On-Target
BRD2BRD2-2.5-1.5-2.0<0.01Yes
BRD3BRD3-2.1-1.2-1.8<0.01Yes
ZFP91ZFP91-1.8-1.9-0.5<0.05Yes (Reduced with modification)
CDK6CDK6-0.5-0.4-0.3>0.05No
GAPDHGAPDH-0.1-0.10.0>0.05No

Note: This data is illustrative and intended to demonstrate the principles of comparative off-target analysis.

Experimental Protocols

A comprehensive evaluation of off-target effects requires a multi-pronged approach, combining global proteomics with orthogonal validation methods.

Objective: To obtain an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HeLa, HEK293T) to 70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours). Include multiple biological replicates.[4]

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay. Digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags to enable multiplexed analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.

  • Data Analysis: Process the raw mass spectrometry data using appropriate software to identify proteins and quantify their relative abundance between the PROTAC-treated and control samples. Perform statistical analysis to identify proteins with significant changes in abundance.

Objective: To confirm the degradation of specific on-target and potential off-target proteins identified by proteomics.

Methodology:

  • Cell Culture and Lysis: Treat cells with the PROTAC as described for the proteomics experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the on-target protein or the potential off-target protein. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Objective: To confirm direct binding of the PROTAC to potential off-target proteins in a cellular context.

Methodology:

  • Cell Treatment and Lysis: Treat intact cells with the PROTAC or vehicle control. Harvest the cells and lyse them by freeze-thaw cycles.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures.

  • Separation: Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.

  • Detection: Analyze the amount of soluble protein at each temperature by Western blotting or other detection methods. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

Visualizations

PROTAC_Mechanism PROTAC Mechanism and Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Off_Target_Ternary Off-Target Ternary Complex PROTAC->Off_Target_Ternary Degradation_Independent Degradation-Independent Pharmacology PROTAC->Degradation_Independent POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E3_Ligase->Off_Target_Ternary Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Selective Degradation of POI Proteasome->Degradation Off_Target_Protein Off-Target Protein Off_Target_Protein->Off_Target_Ternary Off_Target_Degradation Off-Target Degradation Off_Target_Ternary->Off_Target_Degradation

Caption: On-target versus off-target degradation pathways mediated by PROTACs.

Off_Target_Workflow Workflow for PROTAC Off-Target Evaluation Start PROTAC Treatment of Cells Proteomics Global Proteomics (LC-MS/MS) Start->Proteomics Data_Analysis Data Analysis and Hit Identification Proteomics->Data_Analysis Validation Orthogonal Validation Data_Analysis->Validation Western_Blot Western Blot Validation->Western_Blot Degradation Confirmation CETSA CETSA Validation->CETSA Target Engagement Conclusion Comprehensive Off-Target Profile Western_Blot->Conclusion CETSA->Conclusion

Caption: Workflow for the discovery and validation of PROTAC off-target effects.

Linker_Comparison Linker Selection Logic for Off-Target Minimization Start Initial PROTAC Design (e.g., this compound) Evaluate_Off_Targets Evaluate Off-Target Profile (Proteomics, etc.) Start->Evaluate_Off_Targets Acceptable Acceptable Selectivity? Evaluate_Off_Targets->Acceptable Proceed Proceed to Further Development Acceptable->Proceed Yes Redesign Redesign Linker/Ligand Acceptable->Redesign No Alkyl Alternative 1: Alkyl Linker Redesign->Alkyl Modified_Ligand Alternative 2: Modified E3 Ligand Redesign->Modified_Ligand Alkyl->Evaluate_Off_Targets Modified_Ligand->Evaluate_Off_Targets

References

Characterization of Biotin-PEG3-C3-NH2 Conjugates: An SDS-PAGE-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of biotinylated protein conjugates is paramount for the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for the characterization of proteins conjugated with Biotin-PEG3-C3-NH2 against other biotinylation reagents and alternative analytical techniques. This guide includes detailed experimental protocols and supporting data to facilitate an objective evaluation.

Comparative Analysis of Biotinylation Reagents via SDS-PAGE

The choice of biotinylation reagent can influence conjugation efficiency, solubility of the resulting conjugate, and steric hindrance, all of which can be qualitatively and quantitatively assessed using SDS-PAGE. This compound is an amine-reactive reagent that conjugates to carboxyl groups on proteins through a two-step reaction mediated by EDC and NHS.[1] The inclusion of a hydrophilic PEG spacer is intended to enhance solubility and minimize steric hindrance.[2]

FeatureThis compoundNHS-BiotinSulfo-NHS-Biotin
Target Group Carboxyl Groups (-COOH) via amine on linkerPrimary Amines (-NH2)[3]Primary Amines (-NH2)[3]
Solubility Enhanced due to PEG spacer[2]Lower in aqueous solutionsWater-soluble[3]
Spacer Arm Length Long and flexible PEG spacerShorter spacer armShorter spacer arm
Steric Hindrance Reduced due to PEG spacer[2]Potentially higherPotentially higher
SDS-PAGE Observation Noticeable molecular weight shift. The PEG chain contributes to a larger apparent size.Smaller molecular weight shift compared to PEGylated biotin (B1667282).Similar shift to NHS-Biotin.

Quantitative Analysis of Conjugation via SDS-PAGE

Densitometric analysis of protein bands on an SDS-PAGE gel can provide a semi-quantitative measure of conjugation efficiency. By comparing the band intensity of the unconjugated protein to the shifted band of the conjugated protein, an estimation of the percentage of biotinylated protein can be determined.

ParameterUnconjugated ProteinThis compound Conjugate
Apparent Molecular Weight (kDa) XX + size of this compound + effect of PEG
Band Intensity (Arbitrary Units) Decreases post-conjugationIncreases post-conjugation
% Conjugation Efficiency N/A(Intensity of Conjugate Band / (Intensity of Conjugate Band + Intensity of Unconjugated Band)) x 100

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol details the conjugation of this compound to a protein containing accessible carboxyl groups using EDC/NHS chemistry.[1]

Materials:

  • Protein to be labeled (1-10 mg/mL in MES buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.[1] If the protein is in an incompatible buffer, perform a buffer exchange.[1]

  • Reagent Preparation: Prepare fresh stock solutions of EDC (10 mg/mL in ultrapure water), Sulfo-NHS (10 mg/mL in ultrapure water), and this compound (10 mg/mL in DMSO or DMF, then diluted in MES buffer).[1]

  • Activation of Carboxyl Groups: Add a molar excess of EDC and Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.[1]

  • Conjugation: Add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein.[1] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis.[3]

Protocol 2: SDS-PAGE Analysis of Biotinylated Protein

Materials:

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • 2x Laemmli sample buffer

  • Protein molecular weight markers

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix the biotinylated protein sample with an equal volume of 2x Laemmli sample buffer. Heat the samples at 70-95°C for 5-10 minutes.

  • Gel Loading: Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel.[4]

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[4]

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands.[3]

  • Analysis: Compare the migration of the biotinylated protein band to the unconjugated protein control. A successful conjugation will result in a band shift to a higher molecular weight.[5]

Visualization of Experimental Workflow and Method Comparison

experimental_workflow Experimental Workflow for Characterization of this compound Conjugates cluster_conjugation Protein Conjugation cluster_analysis Analysis protein_prep Protein Preparation in MES Buffer activation Activation of Carboxyl Groups with EDC/Sulfo-NHS protein_prep->activation conjugation Addition of this compound activation->conjugation quenching Quenching of Reaction conjugation->quenching purification Purification (Desalting Column) quenching->purification sds_page SDS-PAGE Analysis purification->sds_page Characterize Conjugate band_shift Observation of Band Shift sds_page->band_shift densitometry Densitometric Analysis band_shift->densitometry

Caption: Workflow for protein biotinylation and subsequent analysis.

method_comparison Comparison of Characterization Methods for Biotinylated Proteins sds_page SDS-PAGE Qualitative (Band Shift) Qualitative (Band Shift) sds_page->Qualitative (Band Shift) Semi-Quantitative (Densitometry) Semi-Quantitative (Densitometry) sds_page->Semi-Quantitative (Densitometry) streptavidin_shift Streptavidin Gel-Shift Assay Confirms Biotin Accessibility Confirms Biotin Accessibility streptavidin_shift->Confirms Biotin Accessibility Exaggerated Band Shift Exaggerated Band Shift streptavidin_shift->Exaggerated Band Shift western_blot Western Blot (Streptavidin-HRP) High Sensitivity High Sensitivity western_blot->High Sensitivity Specific Detection of Biotin Specific Detection of Biotin western_blot->Specific Detection of Biotin mass_spec Mass Spectrometry Precise Mass Determination Precise Mass Determination mass_spec->Precise Mass Determination Identifies Site of Conjugation Identifies Site of Conjugation mass_spec->Identifies Site of Conjugation

Caption: Comparison of SDS-PAGE with alternative characterization methods.

Comparison with Alternative Characterization Methods

While SDS-PAGE is a fundamental technique for the initial assessment of protein conjugation[5], other methods can provide more detailed and quantitative information.

MethodPrincipleProsCons
SDS-PAGE Separation by molecular weight.[6] Conjugation causes a visible shift in the protein's migration.[5]Widely accessible, relatively inexpensive, provides a quick visual confirmation of conjugation.[7]Semi-quantitative, resolution may be insufficient for small modifications, potential for band smearing with heterogeneous conjugates like glycoproteins.[5]
Streptavidin Gel-Shift Assay The binding of tetrameric streptavidin to the biotinylated protein causes a significant increase in mass, resulting in a large, easily detectable band shift on SDS-PAGE.[8]Simple, confirms that the biotin is accessible for binding, provides a clear qualitative confirmation of biotinylation.[8]Not quantitative, requires an additional incubation step.
Western Blot After SDS-PAGE and transfer to a membrane, the biotinylated protein is detected using a streptavidin-enzyme conjugate (e.g., HRP).[9]High sensitivity and specificity for biotin, allows for detection of biotinylated proteins in complex mixtures.[9]More time-consuming and expensive than Coomassie staining, requires specialized equipment.
Mass Spectrometry Precisely measures the mass of the protein before and after conjugation to determine the number of biotin molecules attached.[8]Provides exact mass and degree of labeling, can identify the specific sites of biotinylation.[10]Requires specialized and expensive instrumentation, can be challenging for large or heavily glycosylated proteins.[8]

Conclusion

SDS-PAGE is an indispensable and accessible tool for the initial characterization of this compound protein conjugates. It provides a straightforward visual confirmation of successful conjugation through a detectable band shift. For a more comprehensive analysis, especially in a drug development setting, it is recommended to complement SDS-PAGE with higher-resolution techniques such as streptavidin gel-shift assays for confirming biotin accessibility, Western blotting for sensitive detection, and mass spectrometry for precise quantification and site-specific information. The choice of analytical method should be guided by the specific requirements of the research and the properties of the protein conjugate.

References

A Comparative Guide to the Kinetic Analysis of Biotin-Streptavidin Binding for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of molecular interactions is fundamental to innovation. The biotin-streptavidin interaction, with its remarkably high affinity and specificity, serves as a cornerstone in various biotechnological applications. This guide provides a comprehensive comparison of the kinetic analysis of biotin-streptavidin binding with alternative protein-ligand systems, supported by experimental data and detailed protocols.

At a Glance: Comparative Kinetic and Thermodynamic Data

The strength and speed of the biotin-streptavidin interaction are quantified by its kinetic and thermodynamic parameters. The table below summarizes these values for wild-type streptavidin, a high-affinity mutant (Traptavidin), and two alternative covalent labeling systems, HaloTag and SNAP-tag, as well as a representative high-affinity antibody-antigen interaction.

Interaction PairAssociation Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Dissociation Constant (K_D) (M)
Biotin-Streptavidin (Wild-Type) ~1 x 10⁷ - 5.5 x 10⁸~1 x 10⁻⁴ - 3.1 x 10⁻⁵~10⁻¹⁴ - 10⁻¹⁵[1][2]
Biotin-Traptavidin ~1.0 x 10⁷~4.2 x 10⁻⁶[3]Slower dissociation than wild-type[4][5]
HaloTag - TMR Ligand 2.7 x 10⁶[6]Covalent (irreversible)Not applicable
SNAP-tag - Benzylguanine (BG) Labeling kinetics are generally slower than HaloTag7[7][8]Covalent (irreversible)Not applicable
High-Affinity Antibody-Antigen ~4.1 x 10⁵[9]~4.9 x 10⁻⁴[9]~10⁻⁹ - 10⁻¹²[10][11]

Visualizing the Interactions and Workflow

To better understand the underlying processes, the following diagrams illustrate the biotin-streptavidin interaction and a typical experimental workflow for its kinetic analysis.

Biotin-Streptavidin Interaction cluster_streptavidin Streptavidin (Tetramer) cluster_biotin Biotin (B1667282) S1 Subunit S2 Subunit S3 Subunit S4 Subunit B1 Biotin B1->S1 B2 Biotin B2->S2 B3 Biotin B3->S3 B4 Biotin B4->S4

Caption: Streptavidin's tetrameric structure allows for the binding of four biotin molecules with high affinity.

Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis Biotinylate_Protein Biotinylate Protein of Interest Immobilize_Protein Immobilize Biotinylated Protein Biotinylate_Protein->Immobilize_Protein Prepare_Streptavidin_Surface Prepare Streptavidin-Coated Sensor Prepare_Streptavidin_Surface->Immobilize_Protein Association Inject Analyte (e.g., binding partner) Immobilize_Protein->Association Dissociation Inject Buffer Association->Dissociation Generate_Sensorgram Generate Sensorgram Dissociation->Generate_Sensorgram Fit_Data Fit Data to Kinetic Model Generate_Sensorgram->Fit_Data Determine_Parameters Determine kon, koff, KD Fit_Data->Determine_Parameters

Caption: A generalized workflow for analyzing biotin-streptavidin binding kinetics using surface-based techniques like SPR or BLI.

A Deeper Dive: Experimental Protocols

Accurate kinetic analysis relies on meticulous experimental execution. Below are detailed protocols for three common techniques used to study biotin-streptavidin interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

1. Preparation of the Sensor Chip:

  • A streptavidin-coated sensor chip is typically used.[12]
  • The chip surface is first conditioned with a series of buffer injections to ensure a stable baseline.

2. Immobilization of Biotinylated Ligand:

  • A solution of the biotinylated protein is injected over the streptavidin-coated surface.
  • The high affinity of streptavidin for biotin results in the stable capture of the ligand on the sensor surface.[13]
  • A control channel without the biotinylated ligand should be prepared to account for non-specific binding.

3. Analyte Binding (Association):

  • A series of analyte concentrations are injected over the sensor surface at a constant flow rate.
  • The binding of the analyte to the immobilized ligand is monitored as an increase in the SPR signal.

4. Dissociation:

  • After the association phase, a continuous flow of buffer is passed over the sensor chip.
  • The dissociation of the analyte from the ligand is observed as a decrease in the SPR signal.

5. Regeneration (Optional):

  • In some cases, a regeneration solution can be injected to remove the bound analyte, allowing for reuse of the sensor chip. However, due to the strength of the biotin-streptavidin bond, the ligand remains attached.[13]

6. Data Analysis:

  • The resulting sensorgram (a plot of SPR signal versus time) is analyzed using fitting software.
  • A suitable kinetic model (e.g., 1:1 Langmuir binding) is applied to the association and dissociation curves to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.

1. Sensor Preparation and Hydration:

  • Streptavidin-coated biosensors are used.
  • The biosensors are hydrated in the assay buffer for at least 10 minutes prior to the experiment.[14]

2. Baseline Establishment:

  • The biosensors are dipped into wells containing buffer to establish a stable baseline reading.

3. Ligand Immobilization:

  • The biosensors are then moved to wells containing the biotinylated protein to allow for its capture onto the streptavidin-coated surface.[14]

4. Association:

  • The biosensors with the immobilized ligand are transferred to wells containing various concentrations of the analyte.
  • The association is monitored as a shift in the interference pattern.

5. Dissociation:

  • Following the association step, the biosensors are moved to wells containing only buffer to measure the dissociation of the analyte.

6. Data Analysis:

  • The data is processed by subtracting the signal from a reference sensor (without immobilized ligand).
  • The resulting binding curves are globally fitted to a suitable kinetic model to extract k_on, k_off, and K_D values.[14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in solution.

1. Sample Preparation:

  • Streptavidin is placed in the sample cell of the calorimeter.
  • Biotin is loaded into the injection syringe at a concentration typically 10-20 times higher than the streptavidin concentration.[15][16]
  • It is crucial that both the protein and ligand are in identical buffer solutions to minimize heats of dilution.[16]

2. Titration:

  • A series of small, precise injections of the biotin solution are made into the streptavidin solution in the sample cell.
  • The heat released or absorbed upon each injection is measured by the instrument.[15]

3. Data Acquisition:

  • The instrument records a series of heat peaks corresponding to each injection.
  • The area under each peak is integrated to determine the heat change for that injection.

4. Data Analysis:

  • The integrated heat data is plotted against the molar ratio of biotin to streptavidin.
  • This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_A, the inverse of K_D), the enthalpy change (ΔH), and the stoichiometry of the interaction (n).[17]
  • From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Alternative High-Affinity Systems: A Comparative Overview

While the biotin-streptavidin system is a powerful tool, certain applications may benefit from alternative labeling strategies. Covalent labeling technologies like HaloTag and SNAP-tag offer irreversible binding, which can be advantageous for long-term tracking or immobilization.

  • HaloTag: This system is based on a modified haloalkane dehalogenase that forms a covalent bond with a chloroalkane linker attached to a probe of interest.[1][6][18] The reaction is highly specific and rapid.[19]

  • SNAP-tag: This technology utilizes a modified O⁶-alkylguanine-DNA alkyltransferase that irreversibly reacts with benzylguanine derivatives.[20][7][21][22] It allows for specific covalent labeling of proteins.

In contrast, non-covalent interactions, such as those between antibodies and antigens, offer a wide range of affinities and can be highly specific.[9][11] However, they are typically reversible and may have slower on-rates compared to the biotin-streptavidin interaction.

The choice of a particular binding system ultimately depends on the specific requirements of the experiment, including the desired affinity, reversibility, and the nature of the molecules being studied. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their kinetic analysis studies.

References

Safety Operating Guide

Navigating the Disposal of Biotin-PEG3-C3-NH2: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Biotin-PEG3-C3-NH2, a biotinylation reagent commonly used in bioconjugation and drug delivery research. While specific safety data for this compound is not extensively documented, the following procedures are based on best practices for handling similar, non-hazardous chemical compounds in a laboratory setting.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for the most specific and current safety information. In the absence of a specific SDS, general safety protocols for handling chemical reagents should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.

Protective EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact. Contaminated gloves should be disposed of as chemical waste.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Emergency Procedures: In case of accidental exposure, follow these first-aid measures and seek medical advice if symptoms persist.

Exposure RouteFirst-Aid Measure
Skin Contact Wash the affected area thoroughly with soap and copious amounts of water.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and compliance with environmental regulations. Do not dispose of this chemical in the regular trash or pour it down the sink.[3]

1. Waste Identification and Segregation:

  • Solid Waste:

    • Collect unused or expired this compound powder.

    • Include any labware that has come into direct contact with the solid chemical, such as weigh boats, pipette tips, and contaminated wipes.

    • Contaminated personal protective equipment, like gloves, should also be considered solid waste.

  • Liquid Waste:

    • Collect any solutions containing this compound.

    • This includes reaction mixtures, wash buffers, and any other aqueous or organic solutions.

2. Waste Collection and Containerization:

  • Use separate, clearly labeled, and sealable containers for solid and liquid waste to prevent accidental mixing with incompatible chemicals.[3]

  • The containers must be made of a material compatible with the chemical waste.

  • Keep waste containers securely sealed when not in use.[3]

3. Labeling of Waste Containers:

  • Clearly label each waste container as "Hazardous Waste."[3]

  • The label must include the full chemical name: "this compound".

  • Indicate the primary hazards, if known. Since the hazards are not thoroughly investigated, it is prudent to handle it with caution.[1]

  • Include the date of waste accumulation and the name of the generating laboratory or researcher.

4. Storage of Chemical Waste:

  • Store the sealed waste containers in a designated and well-ventilated hazardous waste accumulation area.[3]

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

5. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Always follow your local, state, and federal regulations for hazardous waste disposal.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal A Consult SDS and Wear Appropriate PPE B Identify and Segregate Waste (Solid vs. Liquid) A->B Start Disposal Process C Use Separate, Compatible Waste Containers B->C D Label Containers Clearly: 'Hazardous Waste' & Chemical Name C->D E Store Sealed Containers in Designated Area D->E F Arrange for Professional Disposal (EHS or Contractor) E->F

References

Essential Safety and Operational Protocols for Handling Biotin-PEG3-C3-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe and precise handling of specialized chemical reagents like Biotin-PEG3-C3-NH2 is fundamental. This document provides critical, immediate safety and logistical guidance. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information for structurally similar Biotin-PEG3-Amine compounds and established best practices for laboratory chemical handling. The primary hazards associated with similar compounds include potential skin, eye, and respiratory irritation.[1] It is imperative to handle this reagent with care, assuming it may be harmful if swallowed.

Personal Protective Equipment (PPE)

A proactive and comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeRequired EquipmentSpecifications and Rationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes of the chemical in solid or solution form. Standard safety glasses are insufficient.[2][3]
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact. It is recommended to inspect gloves before use and change them immediately if contaminated.[2][4][5]
Body Protection Laboratory coatA standard, fully buttoned lab coat should be worn to protect skin and clothing from accidental spills.[2][4]
Respiratory Protection Use in a well-ventilated area or fume hoodHandling the compound in powdered form requires working in a certified chemical fume hood to prevent the inhalation of dust particles.[2][4]

Operational Plan: Step-by-Step Handling

A systematic workflow is crucial for both safety and experimental success when handling this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound at the recommended temperature, typically -20°C for long-term storage, in a tightly sealed container in a dry and dark place.[6][7]

Preparation:

  • Risk Assessment: Before beginning any work, review the SDS for similar compounds and your institution's Standard Operating Procedures (SOPs).

  • Don PPE: At a minimum, wear chemical-resistant gloves, a lab coat, and eye protection.[6]

  • Prepare Workspace: Work should be conducted in a well-ventilated chemical fume hood.[4][8] Ensure that a spill kit and designated waste containers are readily accessible.

Handling and Experimental Use:

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[2]

  • Weighing and Dispensing: Carefully handle the solid to avoid the generation of dust.[6] All weighing and aliquoting of the powdered compound should be done within a certified chemical fume hood.[2]

  • Dissolution: Dissolve the compound in an appropriate solvent, such as DMSO or DMF, as per your experimental protocol.[9] For easier handling, a stock solution can be prepared.[9][10]

  • Experimental Procedure: If the reaction is sensitive to air or moisture, perform it under an inert atmosphere.

Post-Handling:

  • Decontamination: Thoroughly clean the workspace and any contaminated equipment after handling.

  • Doff PPE: Remove PPE in the correct order to prevent self-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after work is complete.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ProcedureRationale
Unused/Excess Reagent Treat as hazardous chemical waste. Do not dispose of down the drain.[11]The amine group and overall chemical structure necessitate handling as hazardous waste to avoid environmental impact.
Contaminated Materials (Gloves, Pipette Tips, etc.) Collect in a designated, sealed hazardous waste container.[6][7]Prevents cross-contamination and ensures safe disposal of materials that have come into contact with the chemical.
Liquid Waste (Solutions containing the compound) Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[11]Ensures containment and proper identification for disposal by trained personnel.

Disposal Protocol Summary:

  • Waste Segregation: All materials contaminated with this compound should be collected in a designated, sealed hazardous waste container.[6]

  • Labeling: Clearly label the hazardous waste container with its contents.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed hazardous waste contractor.[11]

Experimental Workflow

G A 1. Risk Assessment (Review SDS & SOPs) B 2. Don PPE (Gloves, Lab Coat, Goggles) A->B C 3. Prepare Workspace (Fume Hood, Spill Kit, Waste Bins) B->C D 4. Equilibrate Reagent (Bring to Room Temperature) C->D E 5. Weigh & Dispense (In Fume Hood, Avoid Dust) D->E F 6. Dissolution (Prepare Stock Solution if needed) E->F G 7. Experimental Use (Perform Reaction) F->G H 8. Decontamination (Clean Workspace & Equipment) G->H I 9. Waste Disposal (Collect in Hazardous Waste) H->I J 10. Doff PPE I->J K 11. Personal Hygiene (Wash Hands) J->K

Caption: A stepwise workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.